NF157
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C49H28F2N6Na6O23S6 |
|---|---|
分子量 |
1437.1 g/mol |
IUPAC 名称 |
hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C49H34F2N6O23S6.6Na/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80;;;;;;/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6 |
InChI 键 |
PFKJKZYADCSCBI-UHFFFAOYSA-H |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of NF157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) that plays a significant role in modulating various physiological and pathophysiological processes, including immune responses and inflammation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, impact on intracellular signaling cascades, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Antagonism of the P2Y11 Receptor
This compound exerts its effects by acting as a competitive antagonist at the P2Y11 receptor. The P2Y11 receptor is unique among the P2Y receptor family due to its dual coupling to both Gs and Gq alpha subunits of heterotrimeric G-proteins.[1][2][3] This dual coupling allows the P2Y11 receptor to modulate two distinct downstream signaling pathways upon activation by its endogenous ligand, adenosine (B11128) triphosphate (ATP).
By binding to the P2Y11 receptor, this compound prevents ATP from binding and initiating these downstream signaling events. This antagonism effectively blocks the cellular responses mediated by P2Y11 activation.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound.
| Parameter | Value | Receptor/Assay | Reference |
| pKi | 7.35 | P2Y11 | [4] |
| Ki | 44.3 nM | P2Y11 | [4] |
| IC50 | 463 nM | P2Y11 | [4] |
| IC50 | 1811 µM | P2Y1 | [4] |
| IC50 | 170 µM | P2Y2 | [4] |
| Selectivity | >650-fold over P2Y1 and P2Y2 | P2Y11 vs P2Y1/P2Y2 | [4] |
Impact on Intracellular Signaling Pathways
The antagonistic action of this compound on the P2Y11 receptor leads to the inhibition of two primary signaling cascades: the Gs-adenylyl cyclase-cAMP pathway and the Gq-phospholipase C pathway.
Inhibition of the Gs-Adenylyl Cyclase-cAMP Pathway
Activation of the P2Y11 receptor by ATP leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] cAMP then acts as a second messenger to activate Protein Kinase A (PKA).[5] this compound, by blocking ATP binding, prevents this cascade, leading to a reduction in intracellular cAMP levels.[1]
References
- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of NF157: A Technical Guide for Researchers
NF157 is a potent and highly selective antagonist of the P2Y11 purinergic receptor, exhibiting nanomolar efficacy. This guide provides an in-depth overview of the function of this compound, its mechanism of action, and its therapeutic potential, with a focus on its roles in osteoarthritis and vascular inflammation. The information is tailored for researchers, scientists, and drug development professionals, with a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Core Function and Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the P2Y11 receptor, a G-protein coupled receptor (GPCR) that is activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] By blocking the binding of ATP to the P2Y11 receptor, this compound modulates downstream signaling cascades, thereby influencing a range of cellular processes, including inflammation and matrix degradation.
Quantitative Data: Binding Affinity and Inhibitory Concentrations
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity for the P2Y11 receptor.
| Parameter | Value | Target | Reference |
| pKi | 7.35 | P2Y11 | [1] |
| Ki | 44.3 nM | P2Y11 | [1][2] |
| IC50 | 463 nM | P2Y11 | [1] |
| IC50 | 1811 µM | P2Y1 | [1] |
| IC50 | 170 µM | P2Y2 | [1] |
Table 1: Potency of this compound for Purinergic Receptors
| Receptor | Selectivity over P2Y11 | Reference |
| P2Y1 | >650-fold | [1] |
| P2Y2 | >650-fold | [1] |
| P2X1 | No selectivity | [1] |
| P2X2 | 3-fold | [1] |
| P2X3 | 8-fold | [1] |
| P2X4 | >22-fold | [1] |
| P2X7 | >67-fold | [1] |
Table 2: Selectivity Profile of this compound
Role in Osteoarthritis
In the context of osteoarthritis, this compound has demonstrated significant potential in preventing the degradation of articular cartilage. It achieves this by inhibiting the expression of key matrix metalloproteinases (MMPs), namely MMP-3 and MMP-13, which are responsible for the breakdown of extracellular matrix components like type II collagen.[1]
Inhibition of Type II Collagen Degradation
Studies have shown that this compound can significantly reduce the degradation of type II collagen in a dose-dependent manner.[1] In human chondrocytic SW1353 cells stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in osteoarthritis, this compound treatment (30 and 60 µM for 24 hours) effectively rescued type II collagen from degradation.[1]
Downregulation of MMPs and NF-κB Signaling
The protective effect of this compound in chondrocytes is mediated through the suppression of the NF-κB signaling pathway.[1] TNF-α typically induces the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor and the subsequent expression of target genes like MMP-3 and MMP-13. Treatment with this compound has been shown to almost fully restore the nuclear localization of p65 and significantly reduce NF-κB luciferase activity, indicating a direct inhibition of this pro-inflammatory pathway.[1]
Role in Vascular Endothelial Inflammation
This compound has also been shown to ameliorate vascular endothelial inflammation induced by oxidized low-density lipoprotein (ox-LDL), a key factor in the development of atherosclerosis.[3][4]
Inhibition of Endothelial Cell Activation
Ox-LDL promotes the adhesion of monocytes to endothelial cells, a critical early event in atherogenesis. This compound significantly reduces this adhesion by inhibiting the ox-LDL-induced expression of adhesion molecules such as E-selectin and VCAM-1.[3][4] Furthermore, this compound suppresses the production of pro-inflammatory cytokines, including IL-6 and TNF-α, by endothelial cells.[3]
Suppression of MAPK and NF-κB Signaling
The anti-inflammatory effects of this compound in the vascular endothelium are mediated through the inhibition of the p38 mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways.[3] Ox-LDL-induced phosphorylation of p38 MAPK and the activation of NF-κB are both mitigated by this compound treatment.[3] This dual inhibition leads to a reduction in the expression of downstream inflammatory mediators.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the function of this compound.
Cell Culture
-
Human Aortic Endothelial Cells (HAECs): Used to study the effects of this compound on vascular inflammation. Cultured in appropriate endothelial growth medium.
-
Human Chondrocytic SW1353 Cells: Utilized for investigating the role of this compound in osteoarthritis. Maintained in standard cell culture medium supplemented with fetal bovine serum.
Measurement of Type II Collagen Degradation
-
Principle: Quantification of type II collagen fragments released into the cell culture medium as a measure of cartilage degradation.
-
Methodology:
-
Seed chondrocytic cells (e.g., SW1353) in culture plates and allow them to adhere.
-
Treat the cells with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) in the presence or absence of varying concentrations of this compound (e.g., 30 and 60 µM) for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of type II collagen degradation fragments using a specific enzyme-linked immunosorbent assay (ELISA) kit that recognizes the neoepitope generated upon collagen cleavage.
-
NF-κB Luciferase Reporter Assay
-
Principle: Measurement of NF-κB transcriptional activity using a reporter gene system.
-
Methodology:
-
Transfect cells (e.g., SW1353 or HAECs) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.
-
Treat the transfected cells with the stimulus (e.g., TNF-α or ox-LDL) with or without this compound.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blotting for Phosphorylated p38 MAPK
-
Principle: Detection and quantification of the activated (phosphorylated) form of p38 MAPK.
-
Methodology:
-
Treat cells (e.g., HAECs) with the stimulus (e.g., ox-LDL) and this compound for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y11 receptor. Its high selectivity and nanomolar potency make it a promising lead compound for the development of novel therapeutics for inflammatory conditions such as osteoarthritis and atherosclerosis. The experimental approaches outlined in this guide provide a framework for further investigation into the multifaceted functions of this compound and its potential clinical applications.
References
An In-depth Technical Guide to the P2Y11 Receptor Antagonist Activity of NF157
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of NF157 as a potent and selective antagonist of the P2Y11 receptor. This document details the quantitative pharmacological data, experimental protocols for assessing its activity, and the signaling pathways involved.
Executive Summary
This compound is a suramin-derived compound that has been identified as a highly selective and potent competitive antagonist of the human P2Y11 receptor.[1][2] It exhibits nanomolar potency at the P2Y11 receptor, making it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this unique purinergic receptor.[2] The P2Y11 receptor is distinguished within the P2Y family by its dual coupling to both Gq/phospholipase C (PLC) and Gs/adenylyl cyclase (AC) signaling pathways, leading to the mobilization of intracellular calcium (Ca2+) and the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), respectively.[1][3] this compound effectively blocks both of these signaling cascades. Its selectivity for P2Y11 over other P2Y and most P2X receptor subtypes underscores its utility in delineating P2Y11-specific functions.[2] This guide will delve into the quantitative aspects of this compound's antagonist activity, provide detailed experimental methodologies for its characterization, and illustrate the key signaling pathways it modulates.
Quantitative Pharmacological Data
The antagonist potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Antagonist Potency of this compound at the Human P2Y11 Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| pKi | 7.35 | CHO-K1 | Radioligand Binding | [2] |
| Ki | 44.3 nM | CHO-K1 | Radioligand Binding | [2] |
| IC50 | 463 nM | 1321N1 | Inositol Phosphate (B84403) Accumulation | [1] |
Table 2: Selectivity Profile of this compound against other Purinergic Receptors
| Receptor Subtype | Ki (µM) | IC50 (µM) | Selectivity (fold) vs. P2Y11 | Reference |
| P2Y1 | 187 | 1811 | >650 | [2] |
| P2Y2 | 28.9 | 170 | >650 | [2] |
| P2X1 | - | - | No selectivity | [2] |
| P2X2 | - | - | 3 | [2] |
| P2X3 | - | - | 8 | [2] |
| P2X4 | - | - | >22 | [2] |
| P2X7 | - | - | >67 | [2] |
Signaling Pathways and Mechanism of Action
The P2Y11 receptor is unique in its ability to couple to two distinct G protein signaling pathways. This compound acts as a competitive antagonist, blocking the binding of endogenous agonists like ATP and thereby inhibiting downstream signaling.
P2Y11 Receptor Signaling Cascade
The following diagram illustrates the dual signaling pathways of the P2Y11 receptor that are inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antagonist activity of this compound at the P2Y11 receptor.
Cell Culture and Transfection
-
Cell Lines:
-
Human astrocytoma cell line 1321N1, which is endogenously null for P2 receptors, is used for assessing Gq-mediated signaling (inositol phosphate or calcium mobilization assays).[1]
-
Chinese Hamster Ovary (CHO-K1) cells are used for assessing Gs-mediated signaling (cAMP accumulation assays) as they lack endogenous adenosine receptors that can interfere with cAMP measurements.[1]
-
-
Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are kept in a humidified incubator at 37°C with 5% CO2.
-
-
Transfection:
-
Cells are stably transfected with a mammalian expression vector containing the coding sequence for the human P2Y11 receptor using standard lipofection or electroporation methods.
-
Stable clones are selected using an appropriate antibiotic (e.g., G418) and receptor expression is confirmed by functional assays.
-
Calcium Mobilization Assay (in 1321N1-P2Y11 cells)
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation, which is indicative of Gq/PLC pathway stimulation.
-
Materials:
-
1321N1 cells stably expressing the human P2Y11 receptor.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
P2Y11 receptor agonist (e.g., ATP).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed 1321N1-P2Y11 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Aspirate the culture medium and wash the cells with assay buffer. Add the fluorescent calcium indicator solution (e.g., 4 µM Fluo-4 AM in assay buffer) to each well and incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of the agonist (e.g., ATP at its EC80 concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity over a period of 60-120 seconds.
-
Data Analysis: The antagonist effect of this compound is quantified by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the agonist-only control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
cAMP Accumulation Assay (in CHO-K1-P2Y11 cells)
This assay quantifies the production of cAMP following P2Y11 receptor activation, which reflects the activation of the Gs/adenylyl cyclase pathway.
-
Materials:
-
CHO-K1 cells stably expressing the human P2Y11 receptor.
-
White, opaque 96- or 384-well microplates.
-
Stimulation buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
P2Y11 receptor agonist (e.g., ATP).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cell Plating: Seed CHO-K1-P2Y11 cells into the microplates and incubate until they reach the desired confluency.
-
Compound Incubation: Aspirate the culture medium. Add varying concentrations of this compound, followed by a fixed concentration of the agonist (e.g., ATP). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in cAMP levels in the presence of the antagonist. IC50 values are calculated from the concentration-response curves.
-
Schild Analysis for Competitive Antagonism
Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist and to verify its mechanism of action.
-
Procedure:
-
Generate full concentration-response curves for a P2Y11 agonist (e.g., ATP) in the absence and presence of several fixed concentrations of this compound.
-
Determine the EC50 value for the agonist from each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by graphing log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is equal to the negative logarithm of the antagonist's dissociation constant (pA2). The KB can be calculated as 10^(-pA2).
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the P2Y11 receptor. Its ability to block both the Gq/PLC/Ca2+ and Gs/AC/cAMP signaling pathways makes it an indispensable tool for investigating the diverse physiological and pathological roles of P2Y11. The experimental protocols detailed in this guide provide a robust framework for the continued study of this compound and the development of novel therapeutics targeting the P2Y11 receptor.
References
- 1. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of suramin-derived P2Y11 receptor antagonists with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NF157 in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF157 is a potent and selective antagonist of the P2Y11 and P2X1 purinergic receptors. As a derivative of suramin, this complex organic molecule has become an invaluable tool for dissecting the intricate roles of these receptors in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on downstream signaling pathways, and detailed methodologies for its application in experimental settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of purinergic signaling and the therapeutic potential of targeting the P2Y11 and P2X1 receptors.
Introduction to this compound
This compound, with the chemical name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, is a high-molecular-weight compound that exhibits potent antagonistic activity at the human P2Y11 receptor, a G-protein coupled receptor (GPCR), and the P2X1 receptor, a ligand-gated ion channel.[1] Its selectivity for these receptors over other P2Y and P2X subtypes makes it a preferred tool for studying their specific functions. The P2Y11 receptor is unique among P2Y receptors as it couples to both the adenylyl cyclase and phospholipase C signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C49H28F2N6Na6O23S6 |
| Molecular Weight | 1437.08 g/mol |
| Appearance | Off-white to pink solid |
| Solubility | Soluble in water (to 5 mg/mL) and DMSO (to 10 mg/mL) |
| Purity | Typically ≥90% (HPLC) |
Quantitative Data: Potency and Selectivity
This compound displays nanomolar potency for the P2Y11 receptor and also antagonizes the P2X1 receptor. Its selectivity has been characterized against a panel of other purinergic receptors.
| Receptor Subtype | Parameter | Value | Reference |
| P2Y11 | IC50 | 463 nM | [1] |
| P2Y11 | Ki | 44.3 nM | |
| P2Y1 | Ki | 187 µM | |
| P2Y2 | Ki | 28.9 µM | |
| P2X1 | IC50 | Exhibits antagonism, specific value not consistently reported | [1] |
| P2X2 | Selectivity | >3-fold selective for P2Y11 | |
| P2X3 | Selectivity | >8-fold selective for P2Y11 | |
| P2X4 | Selectivity | >22-fold selective for P2Y11 | |
| P2X7 | Selectivity | >67-fold selective for P2Y11 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the P2Y11 and P2X1 receptors, thereby blocking the binding of their endogenous agonist, ATP. This antagonism leads to the modulation of several key downstream signaling pathways.
Inhibition of Cyclic AMP (cAMP) Production
The P2Y11 receptor is coupled to Gs-proteins, which activate adenylyl cyclase to produce the second messenger cAMP. This compound effectively blocks ATP-induced increases in intracellular cAMP levels.
This compound blocks ATP binding to P2Y11, inhibiting cAMP production.
Modulation of MAPK p38 and NF-κB Signaling
In various cell types, particularly in the context of inflammation, this compound has been shown to mitigate the activation of the p38 MAPK and NF-κB signaling pathways.[2] This is often observed in response to inflammatory stimuli like oxidized LDL (ox-LDL).[2]
This compound inhibits P2Y11-mediated activation of p38 and NF-κB.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human Aortic Endothelial Cells (HAECs), THP-1 monocytes, or other cell lines endogenously expressing P2Y11.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HAECs, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to the desired final concentration immediately before use.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treat cells with this compound at the desired concentration for a specified period (e.g., 30-60 minutes) before adding the agonist (e.g., ATP, ox-LDL).
-
Incubate for the desired time depending on the downstream assay.
-
Measurement of Intracellular cAMP
-
Assay Principle: Competitive enzyme immunoassay (EIA) or a luciferase-based reporter assay to quantify intracellular cAMP levels.
-
Procedure (EIA):
-
Culture and treat cells with this compound and agonist as described above.
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Perform the EIA according to the manufacturer's instructions, which typically involves the competition of cAMP from the cell lysate with a fixed amount of labeled cAMP for binding to a specific antibody.
-
Measure the absorbance using a microplate reader and calculate the cAMP concentration based on a standard curve.
-
Monocyte Adhesion Assay
-
Assay Principle: Quantify the adhesion of fluorescently labeled monocytes to a monolayer of endothelial cells.
-
Procedure:
-
Culture endothelial cells to confluence in a 96-well plate.
-
Treat the endothelial cell monolayer with inflammatory stimuli (e.g., ox-LDL or TNF-α) in the presence or absence of this compound for a specified time (e.g., 4-24 hours).
-
Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Add the labeled monocytes to the endothelial cell monolayer and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells to remove non-adherent monocytes.
-
Quantify the fluorescence of the remaining adherent monocytes using a fluorescence microplate reader.
-
Western Blotting for p38 and NF-κB Activation
-
Assay Principle: Detect the phosphorylation status of p38 MAPK and the nuclear translocation of the p65 subunit of NF-κB.
-
Procedure:
-
Treat cells with this compound and the inflammatory stimulus.
-
For p38 phosphorylation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB activation, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p38, total p38, p65, and a nuclear marker (e.g., Lamin B1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cytokine Measurement by ELISA
-
Assay Principle: Sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and stimuli.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Measure the absorbance and calculate the cytokine concentration from a standard curve.
-
Measurement of Reactive Oxygen Species (ROS)
-
Assay Principle: Use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Procedure:
-
Treat cells with this compound and the stimulus.
-
Load the cells with DCFH-DA for a specified time.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
General experimental workflow for studying the effects of this compound.
Conclusion
This compound is a critical pharmacological tool for investigating the roles of P2Y11 and P2X1 receptors in cellular signaling. Its ability to selectively antagonize these receptors allows for the detailed study of their involvement in a wide range of biological processes, from inflammation and immune responses to neurotransmission. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further research into the nuances of this compound's interactions and downstream effects will undoubtedly continue to illuminate the complex world of purinergic signaling and may pave the way for novel therapeutic interventions.
References
Discovery and Synthesis of NF157: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including immune modulation and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and for key biological assays used to evaluate its activity. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in the development and application of P2Y11 receptor antagonists.
Introduction
Purinergic signaling, mediated by extracellular nucleotides such as ATP, plays a crucial role in a wide range of cellular functions. The P2Y receptor family, a class of G-protein coupled receptors (GPCRs), are key mediators of these signals. Among the eight subtypes of P2Y receptors, the P2Y11 receptor is unique in its dual coupling to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capacity positions the P2Y11 receptor as a critical regulator of intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels.[1][2]
The involvement of the P2Y11 receptor in various physiological processes, including the modulation of immune responses and its potential role in inflammatory diseases such as osteoarthritis and atherosclerosis, has made it an attractive target for therapeutic intervention.[1][3] The development of selective antagonists is crucial for elucidating the precise physiological roles of the P2Y11 receptor and for validating it as a drug target. This compound, a suramin-derived compound, emerged from a focused effort to develop potent and selective P2Y11 receptor antagonists.[4][5] This guide details the scientific journey from its conceptualization to its characterization as a valuable pharmacological tool.
Discovery and Rationale
The discovery of this compound was rooted in the exploration of suramin (B1662206), a polysulfonated naphthylurea, as a template for developing purinergic receptor antagonists. Suramin itself exhibits weak and non-selective antagonism at various P2Y and P2X receptors. The research that led to this compound aimed to modify the suramin scaffold to enhance potency and selectivity for the P2Y11 receptor. A series of suramin analogues were synthesized and screened, leading to the identification of this compound, where fluorine substitution of the methyl groups of a suramin analogue resulted in a significant increase in inhibitory potency at the P2Y11 receptor.[4][5]
Synthesis of this compound
This compound, with the chemical name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, is a symmetric molecule derived from the coupling of key intermediates. The following is a detailed protocol for its synthesis, based on the general principles of suramin analogue synthesis.
Materials and Reagents
-
3-Aminobenzoyl chloride
-
8-Amino-1,3,5-naphthalenetrisulfonic acid
-
Phosgene (B1210022) (or a phosgene equivalent such as triphosgene)
-
Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation)
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Organic solvents (e.g., Toluene (B28343), Water)
Synthetic Protocol
The synthesis of this compound can be conceptualized in three main stages: 1) Synthesis of the substituted aminobenzoyl intermediate, 2) Reduction of the nitro groups, and 3) Urea (B33335) formation.
Step 1: Synthesis of N-(4-fluoro-3-nitrophenyl)-3-aminobenzamide
-
Dissolve 4-fluoro-3-nitroaniline in a suitable organic solvent.
-
In a separate flask, prepare a solution of 3-aminobenzoyl chloride.
-
Slowly add the 3-aminobenzoyl chloride solution to the 4-fluoro-3-nitroaniline solution under controlled temperature conditions, typically with cooling.
-
The reaction mixture is stirred for several hours to allow for the acylation to complete.
-
The resulting product, N-(4-fluoro-3-nitrophenyl)-3-nitrobenzamide, is then isolated and purified.
Step 2: Coupling with 8-amino-1,3,5-naphthalenetrisulfonic acid
-
The product from Step 1 is converted to its acid chloride.
-
This acid chloride is then reacted with 8-amino-1,3,5-naphthalenetrisulfonic acid in a biphasic mixture of toluene and water at an acidic pH. This reaction yields an intermediate with two nitro groups.
Step 3: Reduction of the Dinitro Intermediate
-
The dinitro compound from the previous step is subjected to a reduction reaction to convert the two nitro groups into amino groups.
-
This can be achieved through various methods, such as catalytic hydrogenation using a palladium catalyst or chemical reduction using a reducing agent like Tin(II) chloride in the presence of hydrochloric acid.
-
The completion of the reduction is monitored by techniques like thin-layer chromatography.
-
The resulting diamino compound is then carefully purified.
Step 4: Urea Formation
-
The purified diamino compound is dissolved in an appropriate solvent.
-
This solution is then reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form the central urea linkage. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
-
The reaction is carefully monitored to ensure the formation of the symmetric urea.
-
The final product, this compound, is then isolated and purified, often through precipitation and washing, to yield the hexasodium salt.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Activity and Characterization
Quantitative Data
The potency and selectivity of this compound have been determined through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: Potency of this compound at the P2Y11 Receptor
| Parameter | Value |
| IC50 | 463 nM |
| Ki | 44.3 nM |
| pKi | 7.35 |
Table 2: Selectivity of this compound for P2Y11 over other Purinergic Receptors
| Receptor | IC50 (µM) | Selectivity (fold vs. P2Y11) |
| P2Y1 | 1811 | >650 |
| P2Y2 | 170 | >650 |
| P2X1 | - | No selectivity |
| P2X2 | - | 3 |
| P2X3 | - | 8 |
| P2X4 | - | >22 |
| P2X7 | - | >67 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
P2Y11 Receptor Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the P2Y11 receptor.
-
Cell Line: Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor.
-
Reagents:
-
Culture medium: DMEM supplemented with 10% FBS, penicillin, streptomycin, and G418.
-
Calcium indicator dye: Fura-2 AM or Fluo-4 AM.
-
P2Y11 receptor agonist: ATP.
-
This compound solution at various concentrations.
-
Krebs-Ringer-HEPES buffer.
-
-
Protocol:
-
Seed 1321N1-P2Y11 cells in 96-well plates and grow to confluency.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in Krebs-Ringer-HEPES buffer for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of ATP.
-
Measure the change in fluorescence using a fluorescence plate reader to determine the intracellular calcium concentration.
-
Calculate the inhibitory effect of this compound and determine the IC50 value.
-
P2Y11 Receptor Functional Assay: cAMP Accumulation
This assay assesses the effect of this compound on agonist-induced cAMP production, reflecting the Gs-coupling of the P2Y11 receptor.
-
Cell Line: CHO-K1 cells stably expressing the human P2Y11 receptor.
-
Reagents:
-
Culture medium: Ham's F-12 medium supplemented with 10% FCS, antibiotics, and G418.
-
P2Y11 receptor agonist: ATP.
-
This compound solution at various concentrations.
-
Phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Protocol:
-
Plate CHO-K1-P2Y11 cells in 96-well plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with a P2Y11 agonist (e.g., ATP).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the inhibitory effect of this compound on cAMP production and calculate the IC50.
-
TNF-α-Induced Extracellular Matrix Degradation Assay
This assay evaluates the protective effect of this compound against inflammation-induced cartilage degradation.
-
Cell Line: Human chondrocytic SW1353 cells.
-
Reagents:
-
Culture medium for SW1353 cells.
-
Recombinant human TNF-α.
-
This compound solution at various concentrations.
-
Antibodies for Western blot analysis (e.g., anti-type II collagen, anti-MMP-3, anti-MMP-13).
-
-
Protocol:
-
Culture SW1353 cells to a desired confluency.
-
Treat the cells with TNF-α (e.g., 10 ng/mL) in the presence or absence of different concentrations of this compound (e.g., 30 and 60 µM) for 24 hours.[4]
-
Harvest the cell lysates and culture supernatants.
-
Analyze the expression of type II collagen, MMP-3, and MMP-13 in the cell lysates by Western blotting.[4]
-
Quantify the levels of secreted MMPs in the culture supernatants by ELISA.
-
NF-κB Luciferase Reporter Assay
This assay determines the effect of this compound on the activation of the NF-κB signaling pathway, a key pathway in inflammation.
-
Cell Line: Human Aortic Endothelial Cells (HAECs) or other suitable cells transfected with an NF-κB luciferase reporter construct.
-
Reagents:
-
Culture medium for the chosen cell line.
-
Stimulus for NF-κB activation (e.g., TNF-α or oxidized LDL).
-
This compound solution at various concentrations.
-
Luciferase assay reagent.
-
-
Protocol:
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with an NF-κB activator.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Analyze the data to determine the inhibitory effect of this compound on NF-κB activation.
-
Signaling Pathways and Experimental Workflows
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is coupled to both Gs and Gq proteins. Agonist binding initiates two distinct signaling cascades:
-
Gs Pathway: Activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) from ATP. cAMP then activates Protein Kinase A (PKA).
-
Gq Pathway: Activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).
This compound acts as an antagonist, blocking the binding of agonists like ATP to the P2Y11 receptor and thereby inhibiting both of these downstream signaling pathways.
References
NF157: A Technical Guide to a Selective P2Y11 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NF157, a potent and selective antagonist of the P2Y11 purinergic receptor. It details its chemical structure, physicochemical properties, pharmacological profile, and mechanism of action, supported by experimental data and protocols.
Core Chemical and Physical Properties
This compound is a complex synthetic molecule derived from suramin, designed for enhanced potency and selectivity as a purinergic receptor antagonist.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt | [2][3] |
| Molecular Formula | C49H28F2N6Na6O23S6 | [2] |
| Molecular Weight | 1437.08 g/mol | [2][3] |
| CAS Number | 104869-26-3 | [4] |
| Appearance | Solid | N/A |
| Purity | ≥90% (HPLC) | [2][3] |
| Solubility | Soluble in water | [2] |
Note: The molecular weight may vary between batches due to hydration.[2]
Pharmacological Profile
This compound is recognized as the first nanomolar antagonist for the P2Y11 receptor.[5] It also exhibits activity against the P2X1 receptor.[2][6]
Receptor Binding Affinity and Potency
The antagonist potency of this compound has been characterized across several purinergic receptor subtypes. It shows high affinity for the human P2Y11 receptor.
| Receptor Target | pKi | Ki | IC50 | Source(s) |
| P2Y11 | 7.35 | 44.3 nM | 463 nM | [4][5][7] |
| P2Y1 | N/A | 187 µM | 1811 µM | [4][5][7] |
| P2Y2 | N/A | 28.9 µM | 170 µM | [4][5][7] |
Receptor Selectivity Profile
This compound's primary value in research lies in its high selectivity for P2Y11 over most other P2Y and P2X receptor subtypes, although it lacks selectivity against P2X1.[5][6]
| Receptor Subtype | Selectivity (Fold-Increase over P2Y11) | Source(s) |
| P2Y1 | >650-fold | [1][4][5] |
| P2Y2 | >650-fold | [1][4][5] |
| P2X1 | No selectivity | [5][6] |
| P2X2 | 3-fold | [1][4][5] |
| P2X3 | 8-fold | [1][4][5] |
| P2X4 | >22-fold | [1][4][5] |
| P2X7 | >67-fold | [1][4][5] |
Mechanism of Action and Signaling Pathways
The P2Y11 receptor is a unique G-protein-coupled receptor (GPCR) that couples to both Gs (activating adenylyl cyclase) and Gq (activating phospholipase C) signaling pathways.[1] This dual coupling allows it to modulate intracellular levels of both cyclic AMP (cAMP) and Ca2+.[1] this compound acts by competitively antagonizing this receptor, thereby blocking the downstream signaling cascades initiated by endogenous agonists like ATP.
P2Y11 Signaling and this compound Inhibition
This compound's blockade of the P2Y11 receptor prevents the activation of key downstream effectors. This inhibition has been shown to modulate inflammatory responses in various cell types.
Anti-Inflammatory Signaling in Endothelial Cells
In the context of atherosclerosis, oxidized low-density lipoprotein (ox-LDL) induces endothelial inflammation. This compound has been shown to mitigate these effects by inhibiting the P2Y11 receptor, which leads to the suppression of the p38 MAPK and NF-κB signaling pathways.[8] This results in reduced production of reactive oxygen species (ROS), decreased expression of adhesion molecules, and lower secretion of pro-inflammatory cytokines.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are summarized from studies investigating the effects of this compound.
Assessment of Anti-Inflammatory Effects in Endothelial Cells
This workflow outlines the process used to determine this compound's efficacy in preventing ox-LDL-induced inflammation in Human Aortic Endothelial Cells (HAECs).[8]
Methodology Details: [8]
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured to confluence.
-
Treatment: Cells are pre-treated with this compound (e.g., 25 and 50 µM) for a specified duration before being stimulated with oxidized LDL (ox-LDL) for 24 hours.
-
Monocyte Adhesion Assay: THP-1 monocytes are labeled (e.g., with a fluorescent dye) and co-cultured with the treated HAEC monolayer. Non-adherent cells are washed away, and adhesion is quantified by microscopy or fluorescence measurement.
-
Real-time PCR: RNA is extracted from treated HAECs and reverse-transcribed to cDNA. Quantitative PCR is performed using specific primers for genes of interest (e.g., IL-6, TNF-α, VCAM-1, E-selectin, NOX-4) to measure changes in mRNA expression levels.
-
ELISA: The cell culture supernatant is collected to measure the concentration of secreted proteins like IL-6 and TNF-α using commercially available ELISA kits.
-
NF-κB Activation Assay: Nuclear extracts are prepared from treated cells. The nuclear translocation of the p65 subunit of NF-κB is assessed by Western blot. Alternatively, cells can be transfected with an NF-κB luciferase reporter plasmid to measure transcriptional activity.[8]
Measurement of Intracellular cAMP Levels
This protocol was used to confirm that ATP and LPS activate the P2Y11 receptor in THP-1 cells and that this activation is blocked by this compound.[9]
-
Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with this compound (e.g., 50 µM) for 30 minutes.
-
Stimulation: Cells are then stimulated with an agonist like ATP (e.g., 100 µM) for 10 minutes or LPS (e.g., 10 µg/mL) for various time points.
-
cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., an enzyme immunoassay).
-
Outcome: this compound was shown to block the increase in intracellular cAMP induced by both ATP and LPS, confirming its antagonistic activity at the P2Y11 receptor in these cells.[9]
Potential Therapeutic Applications
The potent and selective antagonistic action of this compound on the P2Y11 receptor makes it a valuable tool for investigating the receptor's role in pathophysiology and a potential starting point for drug development.
-
Osteoarthritis (OA): this compound has been shown to ameliorate TNF-α-induced degradation of type II collagen and reduce the expression of matrix metalloproteinases (MMP-3, MMP-13), suggesting a therapeutic role in OA.[4][5]
-
Atherosclerosis: By mitigating ox-LDL-induced endothelial inflammation, this compound may have therapeutic implications in modulating the inflammatory processes that drive atherosclerosis.[8]
-
Inflammatory and Immune Disorders: As the P2Y11 receptor is an immune-regulatory receptor, its antagonists are being explored for various inflammatory conditions.[5]
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF 157 CAS#: 104869-26-3 [m.chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
NF157: A Potent Research Tool for Investigating Osteoarthritis Pathophysiology
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of NF157, a selective P2Y11 purinergic receptor antagonist, and its application as a research tool in the study of osteoarthritis (OA). We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols, and visualize the associated signaling pathways.
Introduction to this compound in Osteoarthritis Research
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain and impaired mobility. A key pathological feature of OA is the excessive degradation of the extracellular matrix (ECM), primarily composed of type II collagen and aggrecan.[1] This degradation is mediated by enzymes such as matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs).[1][2]
Recent research has identified the P2Y11 purinergic receptor (P2Y11R) as a potential therapeutic target in OA.[3] this compound is a highly selective and potent antagonist of the P2Y11 receptor, with a Ki of 44.3 nM.[3] Studies have demonstrated that by blocking P2Y11R, this compound can mitigate the inflammatory and catabolic processes that drive cartilage degradation in OA.[1][4] This makes this compound an invaluable tool for elucidating the role of purinergic signaling in OA and for the preclinical evaluation of P2Y11R-targeted therapies.
Mechanism of Action of this compound in Chondrocytes
In the context of osteoarthritis, the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) plays a crucial role in promoting cartilage degradation.[1][4] this compound exerts its protective effects by inhibiting the P2Y11 receptor, which in turn downregulates the TNF-α-induced expression of key catabolic enzymes and suppresses the NF-κB inflammatory signaling pathway.[1][4]
Specifically, this compound has been shown to:
-
Reduce the expression of MMP-3 and MMP-13: These enzymes are primarily responsible for the degradation of type II collagen, a critical structural component of articular cartilage.[1]
-
Decrease the expression of ADAMTS-4 and ADAMTS-5: These aggrecanases mediate the breakdown of aggrecan, a proteoglycan essential for the shock-absorbing properties of cartilage.[1]
-
Inhibit the activation of the NF-κB pathway: NF-κB is a key transcription factor that orchestrates the expression of various pro-inflammatory and catabolic genes in OA.[1][5][6] this compound has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its activity.[1]
By targeting these critical pathways, this compound helps to preserve the integrity of the cartilage extracellular matrix.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key molecular markers in a human chondrocytic cell line (SW1353) stimulated with TNF-α.
Table 1: Effect of this compound on the Expression of Matrix-Degrading Enzymes
| Target Enzyme | This compound Concentration (µM) | Change in mRNA Expression | Change in Protein Expression |
| MMP-3 | 30 | Significant Reduction | Significant Reduction |
| 60 | Dose-dependent, more significant reduction | Dose-dependent, more significant reduction | |
| MMP-13 | 30 | Significant Reduction | Significant Reduction |
| 60 | Dose-dependent, more significant reduction | Dose-dependent, more significant reduction | |
| ADAMTS-4 | 30 | Significant Reduction | Significant Reduction |
| 60 | Dose-dependent, more significant reduction | Dose-dependent, more significant reduction | |
| ADAMTS-5 | 30 | Significant Reduction | Significant Reduction |
| 60 | Dose-dependent, more significant reduction | Dose-dependent, more significant reduction |
Data compiled from a study where SW1353 cells were treated with 10 ng/ml TNF-α for 24 hours in the presence or absence of this compound.[1][4]
Table 2: Effect of this compound on NF-κB Signaling
| Parameter | This compound Concentration (µM) | Observation |
| Nuclear Translocation of p65 | 30 | Significant Reduction |
| 60 | Almost complete restoration to baseline | |
| NF-κB Luciferase Activity | 30 | Significant Reduction |
| 60 | Dose-dependent, more significant reduction |
Data from experiments on SW1353 cells treated with TNF-α.[1][4]
Experimental Protocols
This section provides a detailed methodology for a key in vitro experiment to assess the efficacy of this compound in a model of TNF-α-induced cartilage degradation.
4.1. Cell Culture and Treatment
-
Cell Line: Human chondrocytic cell line SW1353.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Setup:
-
Seed SW1353 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).
-
Allow cells to adhere and grow to approximately 80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 30 µM and 60 µM) for 1-2 hours.
-
Stimulate the cells with 10 ng/ml of recombinant human TNF-α.
-
A control group with no treatment and a TNF-α only group should be included.
-
Incubate the cells for 24 hours.
-
4.2. Gene Expression Analysis (Real-Time PCR)
-
RNA Extraction: After the 24-hour incubation, wash the cells with phosphate-buffered saline (PBS) and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Real-Time PCR:
-
Perform quantitative real-time PCR using a suitable thermal cycler and a SYBR Green-based master mix.
-
Use specific primers for MMP-3, MMP-13, ADAMTS-4, ADAMTS-5, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression can be calculated using the 2^-ΔΔCt method.
-
4.3. Protein Expression Analysis (ELISA)
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of secreted MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5 in the culture supernatant.
-
Follow the manufacturer's protocol for the assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the protein concentrations based on a standard curve.
-
4.4. NF-κB Activation Assay (Luciferase Reporter Assay)
-
Transfection: Co-transfect SW1353 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with this compound and/or TNF-α as described in section 4.1.
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Visualizing Signaling Pathways and Workflows
5.1. Signaling Pathway of this compound in Osteoarthritis
Caption: Mechanism of action of this compound in inhibiting TNF-α-induced cartilage degradation.
5.2. Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for assessing the effects of this compound.
Conclusion
This compound is a powerful and specific pharmacological tool for investigating the role of the P2Y11 receptor in the pathogenesis of osteoarthritis. Its ability to counteract the catabolic and inflammatory effects of TNF-α in chondrocytes makes it an ideal compound for in vitro and potentially in vivo preclinical studies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their efforts to understand and develop novel therapeutic strategies for osteoarthritis.
References
- 1. Inhibition of P2Y11R ameliorated TNF-α-induced degradation of extracellular matrix in human chondrocytic SW1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. e-century.us [e-century.us]
- 5. NF-κB Phosphorylation Inhibition Prevents Articular Cartilage Degradation in Osteoarthritis Rats via 2-Aminoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of P2X1 Receptors in Platelet Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the P2X1 receptor's function in platelet aggregation, focusing on its signaling mechanisms, its contribution to hemostasis and thrombosis, and the experimental methodologies used to study its activity. The P2X1 receptor, an ATP-gated non-selective cation channel, is a critical component of platelet activation, particularly in the context of arterial thrombosis under high shear stress.
Core Function and Signaling Pathway
The P2X1 receptor is a unique purinergic receptor on the platelet surface that is activated by extracellular adenosine (B11128) triphosphate (ATP).[1] Unlike the G-protein coupled P2Y receptors that are activated by adenosine diphosphate (B83284) (ADP), P2X1 is an ion channel.[2] Its activation leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and a transient increase in intracellular calcium concentration ([Ca²⁺]i).[3][4] This initial calcium surge is a key event that primes the platelet for a more robust response to other agonists.
Activation of P2X1 receptors alone can induce platelet shape change and the movement of secretory granules but is generally insufficient to trigger full aggregation.[2][5] The primary role of P2X1 lies in its ability to synergize with and amplify the signals from other platelet agonists, such as collagen, thrombin, and ADP.[3][5] This amplification is particularly crucial under conditions of high shear stress, characteristic of arterial blood flow, where P2X1 activation significantly contributes to thrombus formation.[4]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by P2X1 receptor activation in platelets.
Caption: P2X1 receptor signaling cascade in platelets.
Quantitative Data on P2X1 Receptor Function
The following tables summarize key quantitative data related to the modulation of P2X1 receptor activity and its effects on platelet function.
Table 1: Potency of P2X1 Receptor Antagonists
| Antagonist | Species/System | Assay | IC50 / pA2 | Reference(s) |
| NF449 | Rat (recombinant) | Electrophysiology | 0.28 nM (IC50) | [3][6] |
| Human (platelets) | Shape Change (α,β-meATP-induced) | 83 ± 13 nM (IC50) | [7] | |
| Human (platelets) | Calcium Influx (α,β-meATP-induced) | pA2 = 7.2 ± 0.1 | [7] | |
| Human (platelets) | Calcium Rise (P2Y1-mediated) | 5.8 ± 2.2 µM (IC50) | [7] | |
| MRS2159 | Human (platelets) | PAR1-mediated aggregation | Inhibition observed | [1] |
Table 2: Effects of P2X1 Agonists on Platelet Activation
| Agonist | Species | Parameter Measured | Observation | Reference(s) |
| α,β-methylene ATP (αβMeATP) | Mouse (wild-type) | [Ca²⁺]i increase | 91 ± 4 nM above basal at 100 µM | [8] |
| Human | Platelet Shape Change | Induces rapid, reversible shape change | [9] | |
| Ap4A | Human (platelets) | P2X1 activation | EC50 = 23.5 µM | [4] |
Table 3: Impact of P2X1 Deficiency on Platelet Function
| Condition | Agonist | Parameter Measured | Observation | Reference(s) |
| P2X1 Knockout Mice | Collagen (low conc.) | Aggregation | Diminished response | [10] |
| Collagen (low conc.) | [³H]serotonin secretion | Reduced compared to wild-type | [10] | |
| PAR4 agonist (low conc.) | Aggregation | Reduced | [1] | |
| P2X1 Desensitization | Collagen (0.25 µg/ml) | Peak [Ca²⁺]i increase | Reduced to 8.5% of control | [11] |
| Collagen (2 µg/ml) | Peak [Ca²⁺]i increase | Reduced to 55% of control | [11] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the role of P2X1 receptors in platelet aggregation.
Platelet Aggregometry
Platelet aggregometry measures the extent of platelet clumping in response to an agonist. Light Transmission Aggregometry (LTA) is a common method.
Protocol for Light Transmission Aggregometry:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. PPP is used as a reference (100% aggregation).
-
-
Washed Platelet Preparation (to study P2X1):
-
To prevent P2X1 receptor desensitization by ATP released during preparation, add apyrase (an ATPase/ADPase, e.g., 0.5 U/mL) to the PRP.
-
Acidify the PRP with acid-citrate-dextrose (ACD) and add a prostaglandin (B15479496) E1 (PGE1) solution to prevent platelet activation.
-
Centrifuge at a higher speed (e.g., 700-800 x g) for 10-15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP or washed platelet suspension to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with the platelet suspension in the aggregometer to set the 0% transmission baseline.
-
Add a magnetic stir bar to the platelet suspension and incubate at 37°C with constant stirring.
-
Add the agonist of interest (e.g., collagen, α,β-meATP) and record the change in light transmission over time.
-
ATP Secretion Assay
This assay quantifies the release of ATP from platelet dense granules upon activation, often measured concurrently with aggregation (lumi-aggregometry).
Protocol for Luciferin-Luciferase ATP Assay:
-
Reagent Preparation:
-
Prepare a luciferin-luciferase reagent solution. This mixture emits light in the presence of ATP.
-
-
Measurement:
-
Follow the initial steps for platelet aggregometry.
-
Add the luciferin-luciferase reagent to the platelet suspension in the aggregometer cuvette just before adding the agonist.
-
Upon addition of the agonist, the aggregometer will simultaneously record both the change in light transmission (aggregation) and the luminescence generated from the ATP-luciferin-luciferase reaction (ATP secretion).
-
The amount of ATP released can be quantified by comparing the luminescence signal to a standard curve generated with known ATP concentrations.
-
An alternative method for quantifying ATP and ADP secretion is High-Performance Liquid Chromatography (HPLC).[12][13]
Intracellular Calcium Measurement
This method measures changes in the concentration of free cytosolic Ca²⁺ in platelets upon activation, typically using fluorescent calcium indicators.
Protocol for Fluorometric Calcium Measurement:
-
Platelet Loading:
-
Prepare washed platelets as described for aggregometry.
-
Incubate the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C in the dark. The AM ester form allows the dye to cross the cell membrane.
-
After loading, wash the platelets to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Resuspend the dye-loaded platelets in a buffer.
-
Place the platelet suspension in a fluorometer cuvette with a magnetic stirrer at 37°C.
-
Measure the baseline fluorescence. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).
-
Add the agonist and continuously record the change in fluorescence intensity or the ratio of intensities.
-
The change in fluorescence ratio can be calibrated to determine the absolute [Ca²⁺]i.
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the analysis of individual platelets and the quantification of surface markers of activation, such as P-selectin (CD62P) expression and the activated form of the integrin αIIbβ3 (recognized by PAC-1 antibody).
Protocol for Flow Cytometry Analysis:
-
Platelet Stimulation:
-
Use either whole blood or isolated platelets.
-
Incubate the sample with the agonist of interest for a defined period at room temperature or 37°C. Include a resting (unstimulated) control.
-
-
Antibody Staining:
-
Add fluorophore-conjugated antibodies specific for platelet identification (e.g., anti-CD41a) and activation markers (e.g., anti-CD62P, PAC-1) to the samples.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation and Lysis (for whole blood):
-
Fix the platelets with a fixative solution (e.g., 1% paraformaldehyde).
-
If using whole blood, lyse the red blood cells with a lysis buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.
-
Analyze the expression of the activation markers on the gated platelet population.
-
Experimental Workflows
The following diagrams illustrate the typical workflows for key experimental procedures.
Platelet Aggregometry Workflow
Caption: A typical workflow for platelet aggregometry experiments.
Flow Cytometry Workflow for Platelet Activation
Caption: Workflow for analyzing platelet activation by flow cytometry.
Conclusion and Future Directions
The P2X1 receptor plays a significant, albeit often synergistic, role in platelet aggregation and thrombus formation. Its importance is particularly pronounced in the high-shear environment of arteries, making it an attractive target for the development of novel antiplatelet therapies. A key advantage of targeting P2X1 is the potential to reduce arterial thrombosis with a lower risk of bleeding complications compared to broader-acting antiplatelet agents. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate role of P2X1 in platelet biology and to evaluate the efficacy of new therapeutic interventions targeting this unique ion channel. Future research should continue to explore the complex interplay between P2X1 and other platelet receptors and to develop more selective and potent P2X1 modulators.
References
- 1. P2X1 stimulation promotes thrombin receptor-mediated platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF 449 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of NF449 [4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Role of the Fast ATP-gated P2X1 Cation Channel in Thrombosis of Small Arteries In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATP-gated P2X1 ion channel acts as a positive regulator of platelet responses to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A major role for P2X1 receptors in the early collagen-evoked intracellular Ca2+ responses of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
NF157 and its Effect on Intracellular Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a unique G-protein coupled receptor (GPCR) involved in a dual signaling cascade that modulates both intracellular calcium ([Ca2+]i) and cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on intracellular calcium signaling, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound exerts its effects by competitively inhibiting the P2Y11 receptor.[1] The P2Y11 receptor is distinguished from other P2Y receptors by its ability to couple to both Gq/11 and Gs proteins.[2][3][4]
-
Gq/11 Pathway Activation and Calcium Mobilization: Upon agonist binding (e.g., ATP), the P2Y11 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol and leading to a rapid increase in intracellular calcium concentration.[3][5][6]
-
Gs Pathway Activation and cAMP Production: Concurrently, agonist binding to the P2Y11 receptor activates the Gs protein, which stimulates adenylyl cyclase (AC).[3][7] Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an elevation of intracellular cAMP levels.[7] This increase in cAMP can activate protein kinase A (PKA) and other downstream effectors.
This compound, by blocking the P2Y11 receptor, prevents these downstream signaling events, thereby inhibiting both the agonist-induced increase in intracellular calcium and the production of cAMP.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Receptor | Reference |
| IC50 | 463 nM | Human P2Y11 | [8] |
| pKi | 7.35 | Human P2Y11 | [8][9] |
| Ki | 44.3 nM | Human P2Y11 | [8][9] |
| Receptor Selectivity of this compound | ||
| Receptor | IC50 / Ki | Selectivity vs. P2Y11 |
| P2Y1 | 1811 µM (IC50) | >3900-fold |
| P2Y2 | 170 µM (IC50) | >360-fold |
| P2X1 | Not selective | - |
| P2X2 | - | 3-fold |
| P2X3 | - | 8-fold |
| P2X4 | - | >22-fold |
| P2X7 | - | >67-fold |
Signaling Pathways and Experimental Workflow Diagrams
P2Y11 Receptor Signaling Pathway
Caption: P2Y11 receptor dual signaling pathway.
Experimental Workflow for Measuring Intracellular Calcium
Caption: Workflow for intracellular calcium measurement.
Experimental Protocols
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol is adapted for studying the effect of this compound on agonist-induced calcium mobilization in cells expressing the P2Y11 receptor.
1. Materials and Reagents:
-
Cells expressing P2Y11 receptor (e.g., 1321N1 astrocytoma cells, CHO-K1 cells, or THP-1 monocytes)
-
Cell culture medium (appropriate for the cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose, pH 7.4
-
P2Y11 receptor agonist (e.g., ATP, ATPγS)
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
2. Cell Preparation:
-
Seed cells into 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
3. Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBS to final concentrations of 2-5 µM and 0.02%, respectively.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the Fura-2 AM loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Add 100 µL of HBS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
4. Treatment and Measurement:
-
Prepare solutions of this compound and the P2Y11 agonist in HBS at the desired concentrations.
-
For antagonist experiments, add the this compound solution to the wells and incubate for 15-30 minutes prior to agonist addition.
-
Set the fluorescence plate reader to measure fluorescence intensity at emission wavelength ~510 nm with alternating excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for each well for 1-2 minutes.
-
Add the P2Y11 agonist to the wells and continue recording the fluorescence for several minutes to capture the calcium response.
-
At the end of the experiment, add ionomycin (B1663694) (a calcium ionophore) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (a calcium chelator) to obtain the minimum fluorescence ratio (Rmin) for calibration purposes.
5. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The change in intracellular calcium concentration is proportional to this ratio.
-
The inhibitory effect of this compound can be quantified by comparing the peak F340/F380 ratio in the presence and absence of the antagonist.
Measurement of cAMP Levels Using Competitive ELISA
This protocol outlines the measurement of intracellular cAMP levels to assess the effect of this compound on the Gs-mediated signaling of the P2Y11 receptor.
1. Materials and Reagents:
-
Cells expressing P2Y11 receptor
-
Cell culture medium
-
P2Y11 receptor agonist (e.g., ATP, ATPγS)
-
This compound
-
Forskolin (an adenylyl cyclase activator, used as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
cAMP ELISA kit (commercially available)
-
Plate shaker
-
Microplate reader capable of reading absorbance at the wavelength specified by the ELISA kit manufacturer (typically 405-450 nm).
2. Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to near confluency.
-
On the day of the experiment, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with the P2Y11 agonist for an appropriate time (e.g., 10-15 minutes). Include a positive control with forskolin.
3. Cell Lysis and Sample Preparation:
-
After stimulation, aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis and inactivation of phosphodiesterases.
-
Centrifuge the plates to pellet cell debris.
-
Collect the supernatants containing the intracellular cAMP.
4. cAMP ELISA Procedure:
-
Follow the instructions provided with the commercial cAMP ELISA kit. The general principle involves a competitive binding assay.
-
Briefly, the cell lysates (containing unknown amounts of cAMP) are added to wells coated with a cAMP-specific antibody, along with a fixed amount of enzyme-labeled cAMP.
-
The unlabeled cAMP from the sample and the enzyme-labeled cAMP compete for binding to the antibody.
-
After an incubation period, the wells are washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of cAMP in the sample.
5. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the fold-change in cAMP levels upon agonist stimulation and the percentage of inhibition by this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y11 receptor. Its ability to potently and selectively block the dual signaling pathways of this unique receptor makes it instrumental in dissecting the complex downstream effects of purinergic signaling. The detailed protocols provided in this guide offer a framework for researchers to investigate the intricate relationship between this compound, the P2Y11 receptor, and the regulation of intracellular calcium and cAMP. This knowledge is crucial for the development of novel therapeutic strategies targeting diseases where P2Y11 receptor signaling is implicated.
References
- 1. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
The Selectivity Profile of NF157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the selectivity profile of NF157, a potent and selective antagonist for the human P2Y11 purinergic receptor. This compound is a crucial tool for investigating the physiological and pathophysiological roles of the P2Y11 receptor, a unique G-protein coupled receptor (GPCR) involved in immune regulation, T-cell migration, and inflammation.[1][2][3] This document details the compound's binding affinity and functional potency across various purinergic receptors, outlines the experimental protocols used for its characterization, and visualizes the key pathways and processes involved.
Data Presentation: Quantitative Selectivity Profile
This compound is a suramin-derived compound identified as a highly selective nanomolar antagonist of the P2Y11 receptor.[4] Its selectivity is critical for accurately attributing experimental results to the inhibition of P2Y11. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound for its primary target and other related purinergic receptors.
Table 1: this compound Affinity and Potency at P2Y Receptors
| Receptor Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Conc.) | pKi | Selectivity (Fold vs. P2Y11) |
| P2Y11 | 44.3 nM | 463 nM | 7.35 | - |
| P2Y1 | 187 µM | 1811 µM | - | >650-fold |
| P2Y2 | 28.9 µM | 170 µM | - | >650-fold |
Data compiled from multiple sources.[4]
Table 2: this compound Selectivity at P2X Receptors
| Receptor Target | Selectivity (Fold vs. P2Y11) |
| P2X1 | No selectivity |
| P2X2 | 3-fold |
| P2X3 | 8-fold |
| P2X4 | >22-fold |
| P2X7 | >67-fold |
Data compiled from multiple sources.[4]
The data clearly demonstrates that this compound possesses a nanomolar affinity for the P2Y11 receptor while exhibiting significantly lower potency for other P2Y and most P2X subtypes, establishing it as a selective pharmacological tool.[4][5]
Signaling Pathways and Mechanism of Action
The human P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins upon activation by an agonist like ATP.[2][6][7]
-
Gs Pathway : Activation of the Gs protein stimulates adenylyl cyclase (AC), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[6][8]
-
Gq Pathway : Activation of the Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[6][9][10]
This compound acts as a competitive antagonist, binding to the P2Y11 receptor and preventing its activation by endogenous agonists, thereby inhibiting both downstream signaling cascades.
Experimental Protocols
The characterization of this compound's selectivity profile relies on standardized in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[11][12]
Methodology:
-
Receptor Preparation :
-
Prepare cell membrane homogenates from a cell line recombinantly expressing the human P2Y11 receptor (or other target receptors).[13]
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) and pellet the membranes by centrifugation.[13]
-
Resuspend the membrane pellet in an assay binding buffer and determine the total protein concentration (e.g., via BCA assay).[13]
-
-
Assay Setup :
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ATP), and serial dilutions of this compound.[14][15]
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled agonist).[14]
-
-
Incubation :
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[13]
-
-
Separation and Detection :
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter plate.[11][14]
-
Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioactivity.[14]
-
Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a microplate scintillation counter.[13]
-
-
Data Analysis :
-
Subtract non-specific binding from all wells to determine specific binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq pathway by monitoring changes in intracellular calcium concentration.[16]
Methodology:
-
Cell Preparation :
-
Plate cells expressing the P2Y11 receptor onto black-walled, clear-bottom 96-well plates and culture overnight.[17]
-
-
Dye Loading :
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester).[16] The AM ester form allows the dye to cross the cell membrane.
-
Incubate the cells (e.g., for 60 minutes at 37°C) to allow cellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.[18]
-
-
Antagonist Pre-incubation :
-
Wash the cells with an assay buffer (e.g., HBSS).
-
Add solutions containing various concentrations of this compound to the wells and pre-incubate for a short period.
-
-
Agonist Stimulation and Measurement :
-
Measure the baseline fluorescence using a fluorescence plate reader capable of ratiometric measurements. For Fura-2, alternate excitation between 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), with emission measured at ~510 nm.[19]
-
Inject a P2Y11 agonist (e.g., ATP) into the wells to stimulate the receptor.
-
Immediately begin recording the fluorescence ratio (340/380 nm) over time to capture the transient increase in intracellular calcium.[19]
-
-
Data Analysis :
-
Calculate the ratio of fluorescence intensities (F340/F380). The peak ratio value after agonist addition corresponds to the maximum calcium response.
-
Plot the peak response against the concentration of this compound to generate a dose-response inhibition curve and determine the IC50 value.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gs pathway by quantifying the amount of intracellular cAMP produced.[20]
Methodology:
-
Cell Stimulation :
-
Culture cells expressing the P2Y11 receptor in a suitable plate format.
-
Pre-treat the cells with various concentrations of this compound.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[21]
-
Stimulate the cells with a P2Y11 agonist for a defined period (e.g., 30 minutes) at 37°C.[22]
-
-
Cell Lysis :
-
Terminate the stimulation and lyse the cells to release the accumulated intracellular cAMP.[23]
-
-
cAMP Detection :
-
Quantify the cAMP in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen®-based kit.[22]
-
In a typical competitive assay, cAMP from the lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the lysate.[20]
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the assay signal from each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine the IC50 value for the inhibition of the Gs pathway.
-
Visualization of Selectivity
The utility of this compound as a research tool is defined by its high selectivity for P2Y11 over other purinergic receptors. This relationship can be visualized to emphasize the compound's specificity.
Conclusion
This compound is a well-characterized pharmacological tool with a clear and potent selectivity profile for the human P2Y11 receptor. Its nanomolar affinity for P2Y11, combined with a significantly lower affinity for other P2Y and P2X receptors, makes it an invaluable antagonist for elucidating the complex roles of P2Y11 in cellular signaling and disease. The robust experimental protocols outlined in this guide provide a framework for the continued investigation and validation of P2Y11-targeted compounds in drug discovery and development.
References
- 1. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - P2RY11 [maayanlab.cloud]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. d-nb.info [d-nb.info]
- 7. P2RY11 - Wikipedia [en.wikipedia.org]
- 8. Selective inhibition of heterotrimeric Gs signaling. Targeting the receptor-G protein interface using a peptide minigene encoding the Galpha(s) carboxyl terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Flux Assay Kit (Fura-2 , No Wash) (ab176766) | Abcam [abcam.com]
- 18. hellobio.com [hellobio.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. cAMP-Glo™ Assay [promega.com]
The Impact of NF157 on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the purinergic receptor antagonist, NF157, and its significant impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a selective antagonist for P2Y11 and P2X1 purinergic receptors, has demonstrated a noteworthy ability to modulate the inflammatory response by interfering with the activation of the pivotal NF-κB transcription factor. This document summarizes key quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and its Target Receptors
This compound is a potent and selective antagonist of the P2Y11 purinergic receptor, with an IC50 of 463 nM. It also exhibits antagonist activity at the P2X1 receptor[1]. Purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP, are increasingly recognized for their role in a variety of physiological and pathological processes, including inflammation. The P2Y11 receptor, in particular, has been implicated in modulating immune responses. While not a direct inhibitor of NF-κB, this compound exerts its influence on this critical inflammatory pathway through its action on these cell surface receptors.
This compound's Attenuation of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB complex, typically the p50/p65 heterodimer, to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.
This compound has been shown to effectively counteract TNF-α-induced activation of the NF-κB pathway. This inhibitory effect is primarily observed through two key cellular events: the nuclear translocation of the p65 subunit of NF-κB and the transcriptional activity of NF-κB itself.
Inhibition of p65 Nuclear Translocation
Studies have demonstrated that this compound can almost completely prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in response to TNF-α stimulation[2]. This crucial step is a hallmark of NF-κB activation, and its inhibition by this compound effectively halts the downstream signaling cascade.
Reduction of NF-κB Transcriptional Activity
Consistent with its effect on p65 translocation, this compound significantly diminishes the transcriptional activity of NF-κB. This is typically measured using a luciferase reporter assay, where the expression of the luciferase enzyme is driven by an NF-κB-responsive promoter. Treatment with this compound leads to a marked reduction in luciferase activity, confirming its inhibitory effect on NF-κB-mediated gene expression[2].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: Potency of this compound at Purinergic Receptors
| Receptor | Activity | IC50 / Selectivity | Reference |
| P2Y11 | Antagonist | 463 nM | [1] |
| P2X1 | Antagonist | - | [1] |
| P2Y1 | Antagonist | >650-fold selectivity over P2Y11 | [1] |
| P2Y2 | Antagonist | >650-fold selectivity over P2Y11 | [1] |
| P2X2 | Antagonist | 3-fold selectivity over P2Y11 | [1] |
| P2X3 | Antagonist | 8-fold selectivity over P2Y11 | [1] |
| P2X4 | Antagonist | >22-fold selectivity over P2Y11 | [1] |
| P2X7 | Antagonist | >67-fold selectivity over P2Y11 | [1] |
Table 2: Effect of this compound on NF-κB Signaling in TNF-α-Stimulated SW1353 Human Chondrocytic Cells
| Parameter | Treatment | Concentration of this compound | Observation | Reference |
| p65 Nuclear Translocation | TNF-α (10 ng/mL) | 30 µM and 60 µM | Almost fully restored to baseline levels | [2] |
| NF-κB Luciferase Activity | TNF-α (10 ng/mL) | 30 µM and 60 µM | Significantly reduced | [2] |
| MMP-3 mRNA Expression | TNF-α (10 ng/mL) | 30 µM and 60 µM | Significantly reduced in a dose-dependent manner | [2] |
| MMP-13 mRNA Expression | TNF-α (10 ng/mL) | 30 µM and 60 µM | Significantly reduced in a dose-dependent manner | [2] |
| Type II Collagen Degradation | TNF-α (10 ng/mL) | 30 µM and 60 µM | Significantly ameliorated in a dose-dependent manner | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: SW1353 human chondrocytic cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are pre-treated with this compound (30 µM or 60 µM) for a specified time (e.g., 1 hour) before stimulation with 10 ng/mL of TNF-α for 24 hours[2].
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Transfection:
-
Seed SW1353 cells in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 ng/mL TNF-α for a specified duration (e.g., 6-24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.
-
Measure the Renilla luciferase activity in the same sample for normalization.
-
The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity[2][3].
-
p65 Nuclear Translocation Assay (Immunofluorescence Microscopy)
This method visualizes and quantifies the movement of the p65 subunit of NF-κB into the nucleus.
-
Cell Seeding and Treatment:
-
Seed SW1353 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound (30 µM or 60 µM) for 1 hour.
-
Stimulate with 10 ng/mL TNF-α for a short duration (e.g., 30 minutes) to induce p65 translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ)[4][5][6]. The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to determine the extent of translocation.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Protein Extraction:
-
Treat cells as described in section 4.1.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for total p65, phospho-p65, IκBα, or phospho-IκBα. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway, the inhibitory effect of this compound, and the experimental workflows.
Figure 1: The canonical NF-κB signaling pathway activated by TNF-α.
Figure 2: Proposed mechanism of this compound's indirect inhibition of NF-κB activation.
Figure 3: Experimental workflow for the NF-κB luciferase reporter assay.
Figure 4: Experimental workflow for the p65 nuclear translocation assay.
Conclusion
This compound, through its antagonistic action on P2Y11 and P2X1 purinergic receptors, presents a compelling mechanism for the indirect inhibition of the NF-κB signaling pathway. The data clearly demonstrate its ability to prevent the nuclear translocation of p65 and reduce NF-κB-dependent gene expression in response to inflammatory stimuli. This technical guide provides researchers and drug development professionals with a comprehensive overview of this compound's impact on this critical inflammatory pathway, supported by detailed experimental protocols and quantitative data, to facilitate further investigation into its therapeutic potential.
References
- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 2. Inhibition of P2Y11R ameliorated TNF-α-induced degradation of extracellular matrix in human chondrocytic SW1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for the quantitative analysis of stimulation-induced nuclear translocation of the p65 subunit of NF-κB from patient-derived dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on NF157 in Vascular Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial research on NF157, a selective antagonist of the P2Y11 purinergic receptor, and its role in mitigating vascular inflammation. The document focuses on the quantitative effects of this compound on key inflammatory markers, detailed experimental methodologies, and the underlying signaling pathways.
Core Findings: this compound Attenuates Endothelial Inflammation
Initial studies have demonstrated that this compound can protect endothelial cells from inflammation induced by oxidized low-density lipoprotein (ox-LDL), a key event in the development of atherosclerosis.[1][2] By blocking the P2Y11 receptor, this compound has been shown to reduce the adhesion of monocytes to endothelial cells, suppress the expression of adhesion molecules, decrease the production of pro-inflammatory cytokines, and inhibit the generation of reactive oxygen species (ROS).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Human Aortic Endothelial Cells (HAECs) treated with ox-LDL and this compound.
Table 1: Effect of this compound on ox-LDL-Induced Adhesion Molecule Expression in HAECs [1]
| Treatment | Concentration | E-selectin mRNA (Fold Change vs. Control) | VCAM-1 Protein (% Inhibition of ox-LDL induced level) | E-selectin Protein (% Inhibition of ox-LDL induced level) |
| ox-LDL | 10 µg/mL | ~9.0 | - | - |
| ox-LDL + this compound | 25 µM | ~4.5 | ~50% | ~20% |
| ox-LDL + this compound | 50 µM | ~2.5 | ~60% | ~65% |
Table 2: Effect of this compound on ox-LDL-Induced Pro-inflammatory Cytokine and ROS Production in HAECs
| Treatment | Concentration | IL-6 Production | TNF-α Production | ROS Production |
| ox-LDL | 10 µg/mL | Markedly Increased | Markedly Increased | Markedly Increased |
| ox-LDL + this compound | 25 µM, 50 µM | Inhibited | Inhibited | Suppressed |
Note: Specific quantitative values for cytokine and ROS inhibition were not detailed in the initial abstracts but were described as significant.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the activation of Nuclear Factor-kappa B (NF-κB), two critical signaling pathways in the inflammatory response.[1][2]
Caption: this compound inhibits ox-LDL-induced vascular inflammation.
Experimental Protocols
This section details the methodologies for the key experiments cited in the initial studies of this compound.
Cell Culture and Treatment
Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media until confluent. For experiments, cells are pre-treated with this compound (25 or 50 µM) for a specified time before being stimulated with oxidized LDL (ox-LDL) (10 µg/mL) for 24 hours to induce an inflammatory response.
Monocyte Adhesion Assay
-
HAECs are grown to confluence in multi-well plates.
-
Following treatment with ox-LDL and/or this compound, the HAEC monolayer is washed.
-
THP-1 monocytes, a human monocytic cell line, are fluorescently labeled and then added to the HAEC monolayer.
-
After a co-incubation period, non-adherent monocytes are removed by gentle washing.
-
The number of adherent monocytes is quantified by fluorescence microscopy or a plate reader.
Gene Expression Analysis (Quantitative PCR)
-
Total RNA is extracted from treated HAECs.
-
cDNA is synthesized from the RNA template.
-
Quantitative PCR (qPCR) is performed using specific primers for E-selectin, VCAM-1, and a housekeeping gene for normalization.
-
Relative gene expression is calculated using the comparative Ct method.
Protein Expression Analysis (Western Blot)
-
Total protein is extracted from treated HAECs.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against E-selectin, VCAM-1, phosphorylated p38, phosphorylated NF-κB p65, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and imaged.
Measurement of Reactive Oxygen Species (ROS)
-
HAECs are cultured in plates suitable for fluorescence measurement.
-
After treatment, cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or plate reader.
Caption: Experimental workflow for studying this compound's effects.
References
A Technical Guide to the Basic Research Applications of P2Y11 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research applications of P2Y11 receptor antagonists. The P2Y11 receptor, a unique G-protein coupled receptor (GPCR) activated by extracellular ATP, presents a compelling target for therapeutic intervention across a spectrum of diseases. Its dual coupling to both Gq and Gs signaling pathways endows it with a complex and cell-type-specific functionality, making the study of its antagonists a burgeoning field of research. This document provides a comprehensive overview of the signaling pathways, quantitative data on key antagonists, detailed experimental protocols, and the application of these antagonists in immunology, neuroscience, and cancer research.
P2Y11 Receptor Signaling Pathways
The P2Y11 receptor is distinguished by its ability to couple to two primary G-protein signaling cascades:
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, influencing cellular processes such as proliferation, differentiation, and inflammation.
-
Gs Pathway: Coupling to the Gs protein results in the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates numerous substrate proteins, thereby modulating gene expression, metabolism, and cell growth.
The balance between these two pathways can vary depending on the cell type and the physiological context, leading to diverse and sometimes opposing cellular responses.
Quantitative Data for P2Y11 Antagonists
The following table summarizes the inhibitory activities of commonly used P2Y11 antagonists. These values are essential for designing experiments and interpreting results.
| Antagonist | Target(s) | Assay Type | Species | IC50 | Ki | pKi | pIC50 | Reference(s) |
| NF157 | P2Y11 | - | Human | 463 nM | 44.3 nM | 7.35 | - | [1][2] |
| P2Y1 | - | Human | 1811 µM | 187 µM | - | - | [1] | |
| P2Y2 | - | Human | 170 µM | 28.9 µM | - | - | [1] | |
| NF340 | P2Y11 | Ca2+ Assay | Human | - | - | - | 6.43 | |
| P2Y11 | cAMP Assay | Human | - | - | - | 7.14 | ||
| Suramin | P2Y11 | IP3 Assay | Human | 1.00 ± 0.07 µM | 0.82 ± 0.07 µM | - | - | [3] |
| P2Y11 | cAMP Assay | Human | 16.0 ± 4.2 µM | - | - | - | [3] | |
| Reactive Blue 2 | P2Y11 | IP3 Assay | Human | 9.0 ± 1.3 µM | - | - | - | [3] |
Key Experimental Protocols
Calcium Mobilization Assay
This assay is used to measure the inhibition of the Gq-mediated signaling pathway of the P2Y11 receptor.
Principle: P2Y11 receptor activation by an agonist leads to an increase in intracellular calcium. This change is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A P2Y11 antagonist will inhibit this agonist-induced calcium increase in a dose-dependent manner.
Detailed Methodology:
-
Cell Culture: Plate cells endogenously expressing or recombinantly overexpressing the human P2Y11 receptor (e.g., 1321N1 astrocytoma cells, CHO-K1 cells) in a black, clear-bottom 96-well microplate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02-0.04%) can be added to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to prevent dye leakage from the cells.
-
Remove the cell culture medium and wash the cells gently with the assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the P2Y11 antagonist in the assay buffer.
-
After the dye-loading incubation, wash the cells twice with the assay buffer to remove extracellular dye.
-
Add the desired concentrations of the antagonist to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of a P2Y11 agonist (e.g., ATP or a more stable analog like ATPγS) at a concentration that elicits a submaximal response (EC80 is often used).
-
Place the microplate in a fluorescence plate reader (e.g., FlexStation or a similar instrument) capable of kinetic reading with excitation at ~494 nm and emission at ~516 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject the agonist solution into the wells and continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The percentage of inhibition by the antagonist is calculated as: (1 - (ΔRFU_antagonist / ΔRFU_agonist_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Accumulation Assay
This assay is used to measure the inhibition of the Gs-mediated signaling pathway of the P2Y11 receptor.
Principle: Activation of the P2Y11 receptor by an agonist stimulates cAMP production. A P2Y11 antagonist will block this increase. The amount of cAMP is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the P2Y11 receptor (e.g., CHO-K1 cells) in a suitable assay plate (e.g., a white, solid-bottom 384-well plate) and grow to confluency.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the P2Y11 antagonist in a stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-treat the cells with the antagonist dilutions in the presence of a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a P2Y11 agonist (e.g., ATPγS) at its EC80 concentration to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection (HTRF Assay):
-
Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen HTRF cAMP assay kit. This typically involves adding a mixture of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (d2 emission, resulting from FRET).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Basic Research Applications
Immunology
P2Y11 antagonists are valuable tools for dissecting the role of purinergic signaling in immune regulation.
-
Macrophage Polarization: Extracellular ATP, often released during inflammation and cell damage, can influence macrophage polarization. P2Y11 receptor activation has been implicated in both pro- and anti-inflammatory responses in macrophages. Antagonists like this compound and NF340 can be used to investigate the specific contribution of P2Y11 to macrophage activation and cytokine production in response to stimuli like lipopolysaccharide (LPS).[4][5][6] For instance, studies have shown that this compound can suppress the M1 polarization of macrophages, leading to a decrease in the production of pro-inflammatory cytokines.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. m.youtube.com [m.youtube.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
The Therapeutic Potential of NF157: A P2Y11 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor implicated in a variety of inflammatory and immune responses. This document provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic potential, mechanism of action, and the experimental evidence supporting its development as a novel therapeutic agent. Preclinical studies have demonstrated the efficacy of this compound in mitigating inflammatory processes, particularly in the context of osteoarthritis and vascular inflammation, by modulating key signaling pathways such as NF-κB and p38 MAPK. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound and the P2Y11 Receptor
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), act as signaling molecules by activating purinergic receptors. The P2Y receptor family, a class of G-protein coupled receptors, plays a crucial role in mediating these signals and is involved in a wide range of physiological and pathological processes. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways, leading to increases in intracellular cyclic AMP (cAMP) and calcium levels, respectively.[1]
This compound has emerged as a highly selective and potent antagonist of the P2Y11 receptor with nanomolar efficacy.[2] Its ability to specifically block P2Y11-mediated signaling has made it an invaluable tool for elucidating the receptor's function and a promising candidate for therapeutic intervention in diseases where P2Y11 is overactive.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the binding of ATP to the P2Y11 receptor. This blockade disrupts the downstream signaling cascades initiated by receptor activation. The primary mechanisms of action identified to date involve the modulation of two critical inflammatory pathways: the NF-κB pathway and the p38 MAPK pathway.[3][4]
By inhibiting P2Y11, this compound prevents the activation of these pathways, leading to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and matrix-degrading enzymes.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Therapeutic Potential
The primary therapeutic potential of this compound lies in its anti-inflammatory properties, which have been investigated in several preclinical models.
Osteoarthritis
In models of osteoarthritis, this compound has been shown to protect against the degradation of extracellular matrix components in chondrocytes. By inhibiting the P2Y11 receptor, this compound reduces the expression of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs), enzymes responsible for cartilage breakdown.[5]
Vascular Inflammation
This compound has also demonstrated protective effects in the context of vascular inflammation. It has been shown to mitigate oxidized LDL-induced endothelial inflammation by inhibiting the expression of adhesion molecules and the production of pro-inflammatory cytokines.[6]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Reference |
| IC₅₀ | 463 nM | P2Y11 | [2] |
| pKi | 7.35 | P2Y11 | [2] |
Table 2: Effect of this compound on Gene Expression in Human Chondrocytic SW1353 Cells (24h treatment with 10 ng/ml TNF-α)
| Gene | This compound Concentration | Fold Change (vs. TNF-α alone) | Reference |
| MMP-3 | 30 µM | ↓ | [5] |
| MMP-3 | 60 µM | ↓↓ | [5] |
| MMP-13 | 30 µM | ↓ | [5] |
| MMP-13 | 60 µM | ↓↓ | [5] |
| ADAMTS-4 | 30 µM | ↓ | [5] |
| ADAMTS-4 | 60 µM | ↓↓ | [5] |
| ADAMTS-5 | 30 µM | ↓ | [5] |
| ADAMTS-5 | 60 µM | ↓↓ | [5] |
| ↓ indicates a significant decrease, and ↓↓ indicates a more pronounced decrease. |
Table 3: Effect of this compound on Protein Expression in Human Chondrocytic SW1353 Cells (24h treatment with 10 ng/ml TNF-α)
| Protein | This compound Concentration | % Reduction (vs. TNF-α alone) | Reference |
| MMP-3 | 30 µM | Significant | [5] |
| MMP-3 | 60 µM | More Significant | [5] |
| MMP-13 | 30 µM | Significant | [5] |
| MMP-13 | 60 µM | More Significant | [5] |
| ADAMTS-5 | 30 µM | Significant | [7] |
| ADAMTS-5 | 60 µM | More Significant | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment for Chondrocyte Experiments
-
Cell Line: Human chondrocytic SW1353 cells.
-
Culture Medium: Standard cell culture medium appropriate for the cell line.
-
Treatment:
-
Seed SW1353 cells in appropriate culture plates.
-
Once cells reach the desired confluency, pre-treat with this compound (30 µM or 60 µM) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with 10 ng/mL of TNF-α.
-
Incubate for 24 hours before proceeding with downstream analysis (e.g., RNA/protein extraction, ELISA).[5]
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.
-
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of NF-κB response elements and a Renilla luciferase plasmid for normalization. Activation of NF-κB leads to the expression of firefly luciferase.
-
Protocol:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[8][9]
-
After 24 hours, pre-treat the cells with desired concentrations of this compound for 1-2 hours.[10]
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[10]
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3][11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Western Blot for p65 Nuclear Translocation and p38 Phosphorylation
This method is used to assess the effect of this compound on the activation of the NF-κB and p38 MAPK pathways.
-
Protocol:
-
Treat cells as described in section 5.1.
-
For p65 translocation, prepare nuclear and cytoplasmic extracts. For p38 phosphorylation, prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.[12]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][12]
-
Incubate the membrane overnight at 4°C with primary antibodies against p65, a nuclear marker (e.g., Lamin B1), phospho-p38, and total-p38.[6][7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify band intensities using densitometry software.
-
ELISA for MMP and ADAMTS Quantification
This assay is used to measure the concentration of secreted MMPs and ADAMTSs in cell culture supernatants.
-
Protocol:
-
Collect cell culture supernatants after treatment as described in section 5.1.
-
Use commercially available ELISA kits for human MMP-13 and ADAMTS-5.[13][14]
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding an avidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.[15]
-
-
Calculate the protein concentrations based on the standard curve.
-
In Vivo Monoiodoacetate-Induced Osteoarthritis Model
This is a common rodent model used to study osteoarthritis pain and cartilage degradation.
-
Model Induction:
-
This compound Treatment:
-
The specific dosage and administration route for this compound in this model require further optimization. Based on related studies with other compounds, administration could be intra-articular or systemic (e.g., oral gavage, intraperitoneal injection) starting on the day of or after MIA injection and continuing for a defined period.[18][19]
-
-
Outcome Measures:
-
Pain behavior (e.g., mechanical allodynia, weight-bearing).
-
Histological analysis of the joint to assess cartilage degradation.
-
Biomarker analysis (e.g., serum or synovial fluid levels of inflammatory cytokines and cartilage degradation markers).
-
cAMP Assay
This assay measures the intracellular levels of cyclic AMP, a second messenger produced upon P2Y11 receptor activation.
-
Principle: Competitive immunoassays are commonly used, where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
Protocol (General):
-
Culture cells in a suitable plate format.
-
Pre-treat cells with this compound at desired concentrations.
-
Stimulate the cells with a P2Y11 agonist (e.g., ATP).
-
Lyse the cells to release intracellular cAMP.
-
Perform the cAMP measurement using a commercial kit (e.g., HTRF, ELISA-based) according to the manufacturer's instructions.[20][21][22]
-
Safety and Toxicology
A comprehensive preclinical safety and toxicology evaluation is essential for any new drug candidate. While specific public data on the safety profile of this compound is limited, a standard assessment would include:
-
In vitro safety pharmacology: Screening against a panel of receptors, ion channels, and enzymes to identify potential off-target effects.[23]
-
In vivo safety pharmacology: Core battery studies to assess effects on the cardiovascular, respiratory, and central nervous systems.[24]
-
Acute and repeated-dose toxicity studies: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity in at least two species (one rodent, one non-rodent).
-
Genotoxicity and carcinogenicity studies: To evaluate the mutagenic and carcinogenic potential.
-
Reproductive and developmental toxicity studies.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases, particularly osteoarthritis and vascular inflammation. Its selective antagonism of the P2Y11 receptor and subsequent inhibition of the NF-κB and p38 MAPK signaling pathways provide a clear mechanism for its anti-inflammatory effects. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on optimizing in vivo efficacy, conducting comprehensive safety and toxicology assessments, and exploring its potential in other inflammatory and immune-mediated disorders.
References
- 1. P2Y11 Receptors: Properties, Distribution and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 4. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. style | Graphviz [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Human MMP13 ELISA Kit (EHMMP13) - Invitrogen [thermofisher.com]
- 14. cusabio.com [cusabio.com]
- 15. Human MMP-13(Matrix Metalloproteinase 13) ELISA Kit - Elabscience® [elabscience.com]
- 16. Monosodium Iodoacetate Induces Knee Osteoarthritis in Rats in a Dose- and Time-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. promega.es [promega.es]
- 21. support.nanotempertech.com [support.nanotempertech.com]
- 22. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for NF157 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of NF157, a selective P2Y11 receptor antagonist, in cell culture. Detailed protocols for key applications, quantitative data, and visual representations of the signaling pathway and experimental workflows are included to facilitate the design and execution of robust experiments.
Data Presentation
This compound is a potent and selective antagonist for the P2Y11 purinergic receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and immune responses.[1][2] Its utility in cell culture experiments stems from its ability to specifically block the signaling cascade initiated by the activation of the P2Y11 receptor.
Table 1: In Vitro Efficacy of this compound
This table summarizes the inhibitory concentrations of this compound against various purinergic receptors, highlighting its selectivity for P2Y11.
| Target Receptor | IC50 | Ki | Selectivity vs. P2Y11 (IC50) | Reference |
| P2Y11 | 463 nM | 44.3 nM | - | [1] |
| P2Y1 | 1811 µM | 187 µM | >3900-fold | [1] |
| P2Y2 | 170 µM | 28.9 µM | >360-fold | [1] |
Table 2: Experimental Applications of this compound in Cell Culture
This table outlines key experimental findings demonstrating the effects of this compound in different cell-based assays.
| Cell Line | Experimental Condition | Key Finding | This compound Concentration | Reference |
| THP-1 (Human Monocytic Leukemia) | ATP or LPS stimulation | Inhibition of cAMP increase | 50 µM | [3] |
| HAEC (Human Aortic Endothelial Cells) | Oxidized LDL (ox-LDL) treatment | Amelioration of ox-LDL-induced inflammation (reduced E-selectin, VCAM-1, IL-6, TNF-α expression) | 25 µM, 50 µM | [4] |
| HAEC (Human Aortic Endothelial Cells) | Oxidized LDL (ox-LDL) treatment | Suppression of ox-LDL-induced NF-κB activation | 25 µM, 50 µM | [4] |
| SW1353 (Human Chondrosarcoma) | TNF-α treatment | Ameliorated degradation of type II collagen | 30 µM, 60 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below. These protocols are based on established methods and findings from published research.
General Cell Culture Protocols
a) THP-1 Cell Culture
The THP-1 human monocytic cell line is a commonly used model to study monocyte and macrophage functions.[6][7]
-
Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) and 1% (v/v) penicillin-streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculturing: THP-1 cells grow in suspension.[8] When the cell density reaches approximately 8 x 10^5 cells/mL, split the culture.[8] This is typically done by centrifuging the cell suspension at 300 x g for 5 minutes, removing the supernatant, and resuspending the cell pellet in fresh, pre-warmed medium at a density of 2-4 x 10^5 cells/mL.[6][9]
b) Human Aortic Endothelial Cell (HAEC) Culture
HAECs are a primary cell type used to model the endothelium and study vascular biology.
-
Culture Medium: Endothelial Cell Growth Medium.
-
Coating Culture Vessels: Coat culture flasks or plates with a suitable attachment factor, such as fibronectin, as recommended by the cell supplier.[10]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach approximately 90% confluency, detach them using a trypsin-EDTA solution.[10] Neutralize the trypsin with a trypsin neutralization solution or serum-containing medium, centrifuge the cells, and re-seed them in new coated flasks at a recommended density (e.g., 2,500-5,000 cells/cm²).
Inhibition of ATP/LPS-Induced cAMP Production in THP-1 Cells
This protocol describes how to assess the inhibitory effect of this compound on the increase in intracellular cyclic AMP (cAMP) levels following stimulation with ATP or lipopolysaccharide (LPS).[3]
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a suitable density.
-
Pre-treatment with this compound: Pre-incubate the cells with 50 µM this compound for 30 minutes at 37°C.[3] Include a vehicle control (e.g., DMSO) group.
-
Stimulation: Following pre-treatment, stimulate the cells with either ATP (100 µM to 1 mM) or LPS (10 µg/mL) for 10-30 minutes at 37°C.[3]
-
Cell Lysis: After stimulation, lyse the cells using a suitable lysis buffer provided with a cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit, following the manufacturer's instructions.[11][12]
-
Data Analysis: The concentration of cAMP in the samples is inversely proportional to the signal generated in most competitive immunoassays.[13] Generate a standard curve using known concentrations of cAMP to determine the concentration in your samples. Normalize the results to the cell number or protein concentration.
Amelioration of ox-LDL-Induced Endothelial Inflammation in HAECs
This protocol details the investigation of this compound's protective effects against oxidized low-density lipoprotein (ox-LDL)-induced inflammation in HAECs.[4]
-
Cell Seeding: Seed HAECs in 6-well plates or other suitable culture vessels and allow them to adhere and reach about 80-90% confluency.
-
Treatment: Treat the cells with ox-LDL (e.g., 10 mg/L) in the presence or absence of this compound (25 µM and 50 µM) for 24 hours.[4] Include a vehicle control group.
-
Analysis of Inflammatory Markers:
-
Gene Expression (RT-qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of inflammatory markers such as E-selectin, VCAM-1, IL-6, and TNF-α.
-
Protein Expression (ELISA): Collect the cell culture supernatant and measure the protein levels of secreted cytokines like IL-6 and TNF-α using specific ELISA kits.
-
Inhibition of ox-LDL-Induced NF-κB Activation in HAECs
This protocol outlines the use of a luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB activation induced by ox-LDL.[4]
-
Cell Transfection: Co-transfect HAECs with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization. Allow cells to recover for 24 hours.
-
Treatment: Treat the transfected cells with ox-LDL (e.g., 10 mg/L) with or without this compound (25 µM and 50 µM) for a specified duration (e.g., 6-24 hours).[14]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[15]
-
Data Analysis: Normalize the firefly luciferase activity (representing NF-κB activation) to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Mandatory Visualizations
P2Y11 Signaling Pathway
The P2Y11 receptor is unique as it couples to both Gs and Gq proteins, leading to the activation of two distinct signaling cascades.[2]
Caption: P2Y11 receptor signaling pathway.
Experimental Workflow for Investigating this compound Effects
This diagram illustrates a general workflow for studying the effects of this compound on cellular responses to a stimulus.
Caption: General experimental workflow for this compound studies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autocrine Regulation of Macrophage Activation via Exocytosis of ATP and Activation of P2Y11 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. nanopartikel.info [nanopartikel.info]
- 9. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
- 10. sciencellonline.com [sciencellonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for the Use of NF157 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NF157, a selective P2Y11 receptor antagonist, in various in vitro assays. This document outlines the mechanism of action of this compound, detailed protocols for key experiments, and data presentation guidelines to facilitate your research and drug development endeavors.
Introduction to this compound
This compound is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) activated by extracellular ATP.[1][2] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways. This dual coupling leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), and the activation of phospholipase C (PLC), which mobilizes intracellular calcium (Ca2+).[1][3] this compound exhibits nanomolar potency for the P2Y11 receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular processes.[2]
Mechanism of Action
This compound acts as a competitive antagonist at the P2Y11 receptor, blocking the binding of its natural agonist, ATP. By inhibiting P2Y11 activation, this compound prevents the downstream signaling cascades involving both cAMP and calcium mobilization. This antagonistic action allows for the elucidation of P2Y11-mediated cellular functions in health and disease.
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound, providing key values for its potency and selectivity.
| Parameter | Value | Receptor | Reference |
| IC50 | 463 nM | Human P2Y11 | [2] |
| Ki | 44.3 nM | Human P2Y11 | [2] |
| pKi | 7.35 | Human P2Y11 | [2] |
| Selectivity | >650-fold vs. P2Y1 and P2Y2 | P2Y1, P2Y2 | [2] |
Experimental Protocols
This section provides detailed protocols for three key in vitro assays to characterize the effects of this compound: a cAMP accumulation assay, a calcium imaging assay, and a cell proliferation assay.
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the inhibitory effect of this compound on agonist-induced cAMP production in cells expressing the P2Y11 receptor. A 384-well plate format is described for high-throughput screening.
Materials:
-
Cells expressing the P2Y11 receptor (e.g., THP-1, HEK293-P2Y11)
-
Cell culture medium
-
P2Y11 receptor agonist (e.g., ATP, ATPγS)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or similar)
-
384-well white opaque microplates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in an appropriate assay buffer.
-
Seed the cells into a 384-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a CO2 incubator for the appropriate time to allow for cell attachment (for adherent cells).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a solution of the P2Y11 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Prepare a solution of the PDE inhibitor (e.g., 500 µM IBMX).
-
-
Antagonist Incubation:
-
Add the desired volume of the this compound serial dilutions to the wells containing the cells.
-
Incubate the plate for 30 minutes at room temperature.[4]
-
-
Agonist Stimulation:
-
Add the P2Y11 agonist solution to the wells.
-
Incubate the plate for a predetermined optimal time (e.g., 10-30 minutes) at room temperature to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer and detection reagents from the cAMP assay kit to each well.
-
Incubate the plate as per the manufacturer's instructions (typically 60 minutes at room temperature).
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
Data Analysis:
-
Generate a dose-response curve by plotting the this compound concentration against the assay signal.
-
Calculate the IC50 value of this compound, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Protocol 2: Intracellular Calcium Imaging Assay
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in P2Y11-expressing cells.
Materials:
-
Cells expressing the P2Y11 receptor
-
Cell culture medium
-
P2Y11 receptor agonist (e.g., ATP)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Microplate reader with fluorescence detection or a fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Seeding:
-
Seed the cells onto black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Allow the cells to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Measure the baseline fluorescence for a short period before adding the agonist.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of the P2Y11 agonist in HBSS.
-
Add the agonist to the wells while continuously recording the fluorescence intensity over time.
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time for each well.
-
The peak fluorescence intensity after agonist addition reflects the extent of calcium mobilization.
-
Plot the this compound concentration against the peak fluorescence response to generate a dose-response curve and determine the IC50 value.
Protocol 3: Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cells where P2Y11 receptor signaling is implicated in growth regulation, such as in certain cancer cell lines or immune cells.
Materials:
-
Cells of interest (e.g., epidermal stem cells, cancer cell lines)
-
Cell culture medium
-
This compound
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT®)
-
96-well clear or opaque microplates (depending on the assay kit)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a low density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for several cell divisions (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Cell Proliferation Measurement:
-
At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
For example, for an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the results to the vehicle-treated control wells (set as 100% proliferation).
-
Plot the this compound concentration against the percentage of cell proliferation to determine the effect of the antagonist on cell growth.
Visualizations
The following diagrams illustrate the P2Y11 signaling pathway and a general experimental workflow for testing this compound in vitro.
Caption: P2Y11 Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
- 1. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NF157 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the use of NF157, a selective P2Y11 receptor antagonist, in animal studies. The information is intended to guide researchers in designing and executing preclinical investigations involving this compound.
Introduction to this compound
This compound is a potent and selective antagonist of the P2Y11 purinergic receptor.[1] P2Y11 receptors are G-protein coupled receptors activated by extracellular ATP and are involved in modulating various physiological processes, including immune responses and vascular function.[1] Research suggests that this compound may have therapeutic potential in conditions associated with inflammation, such as atherosclerosis.[1]
Quantitative Data Summary
While in vivo dosage information for this compound is limited in publicly available literature, the following table summarizes the key in vitro data that can inform dose selection for animal studies.
| Parameter | Value | Species/Cell Line | Reference |
| P2Y11 Antagonism | |||
| IC50 | 463 nM | Recombinant human P2Y11 | [1] |
| In Vitro Efficacy | |||
| Effective Concentration | Not specified | Human Aortic Endothelial Cells (HAECs) | [1] |
| Effect | Ameliorates oxidized LDL-induced endothelial inflammation | HAECs | [1] |
| Inhibits ox-LDL-induced expression of E-selectin and VCAM-1 | HAECs | [1] | |
| Suppresses ox-LDL-associated ROS production | HAECs | [1] | |
| Mitigates ox-LDL-induced phosphorylation of p38 and NF-κB activation | HAECs | [1] |
Note: The referenced in vivo study involving this compound in an atherosclerosis model did not specify the dosage used in the publicly available abstract. Researchers are strongly encouraged to consult the full-text article for detailed dosage information: Gao, Y., et al. (2019). The antagonist of P2Y11 receptor this compound ameliorates oxidized LDL-induced vascular endothelial inflammation. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1839–1845.
Experimental Protocols
Based on the available information, a detailed protocol for an in vivo study investigating the effects of this compound in an animal model of atherosclerosis is provided below. This protocol is a template and should be adapted based on the specific research question, animal model, and institutional guidelines.
Animal Model of Atherosclerosis
A common and well-established model for studying atherosclerosis is the Apolipoprotein E-deficient (ApoE-/-) mouse.[2][3][4]
-
Animal Strain: C57BL/6J background, ApoE-/-
-
Age: 6-8 weeks at the start of the study
-
Diet: High-fat diet (HFD) to induce atherosclerotic plaque development.[3] The diet composition should be standardized and reported.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week before the start of the experiment.
This compound Formulation and Administration
-
Formulation: The method of this compound formulation (e.g., dissolution in a specific vehicle) should be determined based on its physicochemical properties and the intended route of administration. The stability of the formulation should be assessed.
-
Route of Administration: Common routes for systemic drug delivery in mice include intraperitoneal (IP) injection, intravenous (IV) injection, and oral gavage. The choice of route will depend on the desired pharmacokinetic profile and the properties of the this compound formulation.
-
Dosage: As the specific in vivo dosage is not publicly available, a dose-ranging study is highly recommended to determine the optimal therapeutic dose with minimal toxicity. This would typically involve starting with a low dose, estimated from in vitro efficacy, and escalating to higher doses.
-
Dosing Frequency: The frequency of administration will depend on the pharmacokinetic properties of this compound (e.g., half-life). This may need to be determined experimentally.
-
Control Groups:
-
Vehicle control group receiving the same formulation vehicle without this compound.
-
Positive control group (optional), depending on the specific aims of the study.
-
Experimental Workflow
Figure 1. A generalized experimental workflow for investigating the effects of this compound in a mouse model of atherosclerosis.
Outcome Measures
-
Atherosclerotic Plaque Analysis:
-
Quantification of plaque area in the aorta (e.g., using Oil Red O staining).
-
Immunohistochemical analysis of plaque composition (e.g., macrophage infiltration, smooth muscle cell content, collagen deposition).
-
-
Biochemical Analysis:
-
Serum lipid profile (total cholesterol, LDL, HDL, triglycerides).
-
Measurement of systemic inflammatory markers (e.g., IL-6, TNF-α) using ELISA.
-
-
Molecular Analysis:
-
Gene expression analysis (e.g., RT-qPCR) of key inflammatory and adhesion molecules in aortic tissue (e.g., VCAM-1, E-selectin, NF-κB pathway components).
-
Protein expression analysis (e.g., Western blotting or immunohistochemistry) of target proteins.
-
Signaling Pathway
The study by Gao et al. (2019) suggests that this compound exerts its protective effects by inhibiting the p38 MAPK and NF-κB signaling pathways.[1]
Figure 2. Proposed signaling pathway of this compound in ameliorating ox-LDL-induced endothelial inflammation.
Conclusion
References
- 1. The antagonist of P2Y11 receptor this compound ameliorates oxidized LDL-induced vascular endothelial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling of atherosclerosis in genetically modified animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of NF157 Stock Solutions
Abstract
NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, also exhibiting inhibitory activity at P2X1 receptors. It is a valuable tool for researchers investigating purinergic signaling pathways involved in various physiological and pathological processes, including immune response modulation and NAD+-induced granulocyte activation. Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and preparation of working solutions of this compound for in vitro studies.
Data Presentation
The quantitative data for this compound are summarized in the tables below for easy reference. Note that some values, such as molecular weight and solubility, may be batch-dependent. Always refer to the batch-specific Certificate of Analysis provided by the supplier.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt |
| Molecular Formula | C₄₉H₂₈F₂N₆Na₆O₂₃S₆ |
| Molecular Weight | 1437.08 g/mol (Anhydrous) |
| Purity | ≥90% (HPLC) |
| Biological Activity | Potent P2Y11 receptor antagonist (IC₅₀ = 463 nM) |
Table 2: Solubility and Recommended Storage Conditions for this compound
| Condition | Recommendation |
| Solubility (Maximum) | 10 mM in DMSO; 4 mM in water |
| Storage (Lyophilized) | Desiccate at Room Temperature |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Working Solution Storage | Prepare fresh for each experiment. If temporary storage is needed, keep at 4°C for no more than a few hours. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is recommended for achieving a higher concentration stock solution.
Materials:
-
Lyophilized this compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Calculate Volume: Determine the volume of DMSO required to achieve a 10 mM concentration. The calculation is based on the molecular weight (MW) of the compound and the mass (m) of the powder.
-
Formula: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation: For 1 mg of this compound (MW = 1437.08 g/mol ):
-
Volume (L) = 0.001 g / (0.010 mol/L * 1437.08 g/mol ) = 0.00006958 L
-
Volume (µL) = 69.6 µL
-
-
Note: Always use the batch-specific molecular weight from the Certificate of Analysis for precise calculations.
-
-
Dissolve: Add the calculated volume of DMSO to the vial of this compound. Cap the vial securely.
-
Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquot and Store: Dispense the 10 mM stock solution into single-use aliquots in sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM stock solution to the desired final concentration for treating cells in culture. It is crucial to maintain the final DMSO concentration at a non-toxic level (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilutions (Recommended): To ensure accurate pipetting and minimize precipitation, perform serial dilutions. Prepare an intermediate dilution in pre-warmed cell culture medium.
-
Example for a 100 µM intermediate solution: Dilute the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix gently by pipetting.
-
-
Prepare Final Working Solution: Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired experimental concentration.
-
Example for a final concentration of 1 µM in 2 mL of medium: Add 20 µL of the 100 µM intermediate solution to 1980 µL of pre-warmed cell culture medium in your culture plate well.
-
This two-step dilution ensures the final DMSO concentration is 0.01%, which is well below the typical toxicity threshold for most cell lines.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential for distinguishing the effects of the compound from those of the solvent.
Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway it modulates.
Caption: Workflow for this compound solution preparation.
Caption: this compound antagonizes P2Y11 receptor signaling.
Application Notes and Protocols for NF157 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine (B11128) triphosphate (ATP).[1] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways. The Gq pathway activation leads to the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a myriad of cellular processes. This makes the P2Y11 receptor an attractive target for therapeutic intervention in various physiological and pathological conditions. These application notes provide a comprehensive guide for utilizing this compound in calcium imaging experiments to study P2Y11 receptor signaling and screen for potential modulators.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the P2Y11 receptor, blocking the binding of its endogenous agonist, ATP. By inhibiting the P2Y11 receptor, this compound specifically prevents the activation of the Gq protein-mediated signaling cascade. This, in turn, inhibits the activation of phospholipase C (PLC), leading to a reduction in the production of inositol (B14025) trisphosphate (IP3) and consequently preventing the release of calcium from the endoplasmic reticulum (ER). In calcium imaging experiments, this inhibitory action manifests as a concentration-dependent reduction of the agonist-induced increase in intracellular calcium levels.
Quantitative Data for this compound
The following table summarizes the inhibitory potency and selectivity of this compound for the human P2Y11 receptor.
| Parameter | Value | Receptor | Reference |
| IC₅₀ | 463 nM | human P2Y11 | [1] |
| Selectivity | >650-fold vs. P2Y₁ and P2Y₂ | P2Y₁, P2Y₂ | |
| 3-fold vs. P2X₂ | P2X₂ | ||
| 8-fold vs. P2X₃ | P2X₃ | ||
| >22-fold vs. P2X₄ | P2X₄ | ||
| >67-fold vs. P2X₇ | P2X₇ | ||
| No selectivity vs. P2X₁ | P2X₁ |
P2Y11 Receptor Signaling Pathway
The activation of the P2Y11 receptor by ATP initiates a dual signaling cascade. For the purpose of calcium imaging, the Gq-coupled pathway is of primary interest. The sequence of events is as follows:
-
Agonist Binding: Extracellular ATP binds to the P2Y11 receptor.
-
Gq Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates PLC.
-
PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ Receptor Activation: IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER).
-
Calcium Release: The binding of IP₃ to its receptor opens the channel, leading to the release of stored Ca²⁺ from the ER into the cytoplasm, resulting in a rapid increase in intracellular calcium concentration.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of this compound on ATP-induced calcium mobilization in a cell line endogenously or recombinantly expressing the P2Y11 receptor (e.g., HEK293 cells).
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human P2Y11 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Plates: 96-well, black-walled, clear-bottom microplates.
-
Calcium Indicator: Fluo-4 AM (Acetoxymethyl) ester.
-
This compound: Stock solution in DMSO.
-
ATP: Stock solution in water or buffer.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: (Optional, to prevent dye extrusion).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Capable of kinetic reading with bottom-read fluorescence detection and automated liquid handling (e.g., FLIPR, FlexStation).
Experimental Procedure
1. Cell Seeding:
-
One day prior to the experiment, seed the HEK293-P2Y11 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix the required volumes of stock solutions in the assay buffer. Probenecid can be added to a final concentration of 2.5 mM to inhibit dye leakage.
-
Aspirate the culture medium from the cells and wash once with 100 µL of assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
3. Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 10 µM. Include a vehicle control (DMSO).
-
After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the this compound dilutions or vehicle to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
4. Fluorescence Measurement and Agonist Addition:
-
Prepare an ATP agonist solution in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), which should be predetermined in a separate agonist dose-response experiment.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated liquid handler, add 50 µL of the ATP solution to each well.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.
5. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F₀), or as the change in fluorescence (ΔF = F - F₀).
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Expected Results
Pre-incubation with this compound is expected to cause a concentration-dependent inhibition of the ATP-induced increase in intracellular calcium. In human lung fibroblasts, NF-157 has been shown to inhibit premature senescence induced by extracellular ATP by preventing the release of Ca²⁺ from the endoplasmic reticulum. This effect was abolished by the intracellular Ca²⁺ chelator BAPTA-AM, confirming the role of this compound in modulating intracellular calcium signaling.
Applications in Research and Drug Development
-
Target Validation: Calcium imaging assays using this compound can confirm the functional coupling of the P2Y11 receptor to the Gq/PLC/Ca²⁺ signaling pathway in various cell types.
-
Compound Screening: This protocol can be adapted for high-throughput screening (HTS) to identify novel P2Y11 receptor antagonists or allosteric modulators.
-
Mechanism of Action Studies: this compound can be used as a tool compound to investigate the physiological and pathophysiological roles of P2Y11-mediated calcium signaling in different biological systems.
-
Drug Discovery: By providing a robust and quantitative method to assess P2Y11 receptor function, these assays can aid in the characterization and optimization of lead compounds in drug discovery programs targeting this receptor.
References
Application Note: Utilizing NF157 for the Study of Cytokine Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
NF157 is a potent and selective antagonist for the purinergic receptor P2Y11.[1][2] Purinergic signaling, particularly through P2Y receptors, plays a crucial role in modulating inflammatory responses. The P2Y11 receptor, a Gs-protein coupled receptor, is implicated in various physiological processes, including the regulation of immune cell function and cytokine release.[1][3] this compound, a suramin-derived compound, offers a valuable pharmacological tool to investigate the specific role of P2Y11 in cytokine modulation and related inflammatory pathways.[1][4] Its ability to block P2Y11 signaling allows researchers to dissect the contribution of this receptor to inflammatory cascades, making it relevant for studies in atherosclerosis, osteoarthritis, and other inflammatory diseases.[1][5]
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting the P2Y11 receptor. This receptor is unique among P2Y receptors as it couples to Gs-proteins, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[3] By blocking the binding of endogenous ligands like ATP to P2Y11, this compound prevents this downstream signaling cascade.[3] This inhibition can lead to the downregulation of inflammatory responses. For instance, in human aortic endothelial cells, this compound has been shown to mitigate oxidized LDL-induced inflammation by inhibiting the phosphorylation of p38 MAPK and the activation of NF-κB.[5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines.[6]
Protocols for Studying Cytokine Release
Protocol 1: Inhibition of LPS-Induced Cytokine Release in Macrophages
This protocol details the use of this compound to investigate its inhibitory effect on cytokine release from a human monocyte cell line, such as THP-1, differentiated into macrophages.
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution prepared in sterile DMSO or water)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., human TNF-α, IL-6, IL-1β)
-
Cell lysis buffer (for optional cytotoxicity assay)
-
MTT or LDH assay kit (for cytotoxicity assessment)
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.[7][8]
-
Incubate for 48-72 hours at 37°C, 5% CO2. After incubation, macrophages will be adherent.
-
Carefully aspirate the PMA-containing medium, wash the cells gently with warm PBS, and add fresh, serum-containing medium. Allow cells to rest for 24 hours before treatment.[8]
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 10 µM to 100 µM.[3][5] A vehicle control (medium with DMSO) must be included.
-
Remove the medium from the rested macrophages and add the this compound dilutions.
-
Pre-incubate the cells with this compound for 30 to 60 minutes at 37°C.[3]
-
-
LPS Stimulation:
-
Following pre-incubation, add LPS to the wells to achieve a final concentration of 100 ng/mL to 1 µg/mL, without removing the this compound-containing medium.[7][9]
-
Include control wells: unstimulated cells (no LPS) and LPS-stimulated cells without this compound.
-
Incubate the plate for a period of 4 to 24 hours, depending on the target cytokine. Peak expression for TNF-α and IL-1β often occurs between 3-6 hours.[7][9]
-
-
Supernatant Collection and Analysis:
-
After the stimulation period, centrifuge the plate at 300-400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis. Samples can be stored at -80°C if not analyzed immediately.
-
Quantify the concentration of TNF-α, IL-6, and/or IL-1β in the supernatants using specific ELISA kits, following the manufacturer’s instructions.
-
-
Cell Viability Assay (Optional but Recommended):
-
To ensure that the observed reduction in cytokine release is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or LDH) on the remaining adherent cells according to the manufacturer's protocol.
-
Data Presentation
Quantitative data should be summarized to show the dose-dependent effect of this compound on cytokine production.
Table 1: Effect of this compound on Cytokine Release in Various Cell Types
| Cell Type | Stimulus | Cytokine | This compound Conc. (µM) | Observed Effect |
|---|---|---|---|---|
| Human Aortic Endothelial Cells (HAECs) | ox-LDL (10 mg/L) | IL-6 | 25 µM | Significant Reduction[5] |
| Human Aortic Endothelial Cells (HAECs) | ox-LDL (10 mg/L) | IL-6 | 50 µM | Further Significant Reduction[5] |
| Human Aortic Endothelial Cells (HAECs) | ox-LDL (10 mg/L) | TNF-α | 25 µM | Significant Reduction[5] |
| Human Aortic Endothelial Cells (HAECs) | ox-LDL (10 mg/L) | TNF-α | 50 µM | Further Significant Reduction[5] |
| THP-1 Macrophages | LPS | IL-6 | 50 µM | Inhibition of secretion[3] |
Table 2: Specificity and Potency of this compound
| Receptor Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity over P2Y11 |
|---|---|---|---|
| P2Y11 | 44.3 | 463 | - |
| P2Y1 | 187,000 | 1,811,000 | >650-fold[1][2] |
| P2Y2 | 28,900 | 170,000 | >650-fold[1][2] |
| P2X1 | - | - | No selectivity[1][2] |
| P2X7 | - | - | >67-fold[1][2] |
Considerations and Troubleshooting
-
Solubility: this compound is a suramin (B1662206) analog and may have limited solubility. Ensure it is fully dissolved in the stock solution and does not precipitate upon dilution in culture media.
-
Cytotoxicity: Always assess the cytotoxicity of this compound at the concentrations used, as high concentrations may affect cell viability and confound the interpretation of cytokine release data.
-
Off-Target Effects: While highly selective for P2Y11 over most other P2Y receptors, this compound shows no selectivity over the P2X1 receptor.[1][2] Consider using other P2X1 antagonists as controls if P2X1 expression is relevant in your model system.
-
Stimulus and Timing: The optimal concentration of the stimulus (e.g., LPS) and the incubation time for cytokine production can vary significantly between cell types. It is advisable to perform time-course and dose-response experiments to optimize these parameters for your specific experimental setup.[7][10]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Neurofascin 155 (NF155) Immunofluorescence Staining
Introduction
Neurofascin 155 (NF155) is a critical cell adhesion molecule expressed by myelinating glia (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system).[1][2] It plays a pivotal role in the formation and maintenance of the paranodal junctions, the specialized regions flanking the nodes of Ranvier.[3][4] At the paranode, NF155 on the glial membrane interacts with a complex of Caspr1 and Contactin on the axonal membrane, forming septate-like junctions.[3][5][6] These junctions are essential for restricting the movement of ion channels to the nodal region, ensuring the rapid saltatory conduction of nerve impulses.[3] Dysregulation or autoantibodies against NF155 have been implicated in demyelinating diseases such as Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) and Multiple Sclerosis (MS).[1][2][7]
Immunofluorescence staining is a powerful technique to visualize the precise localization of NF155 at the paranodal junctions. This protocol provides a detailed methodology for the immunofluorescent staining of NF155 in nervous tissue sections.
Signaling Pathways and Molecular Interactions at the Paranodal Junction
The integrity of the paranodal junction is maintained by a trimolecular complex. The diagram below illustrates the key interactions between the axonal membrane proteins and the glial NF155.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Neurofascin-155 IgG4 in chronic inflammatory demyelinating polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Paranodal Axoglial Junctions, an Essential Component in Axonal Homeostasis [frontiersin.org]
- 4. Electron tomography of paranodal septate-like junctions and the associated axonal and glial cytoskeletons in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retention of a cell adhesion complex at the paranodal junction requires the cytoplasmic region of Caspr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurofascin and Compact Myelin Antigen-Specific T Cell Response Pattern in Chronic Inflammatory Demyelinating Polyneuropathy Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Following NF157 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including immune responses and inflammation.[1][2] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins, leading to the activation of both adenylyl cyclase and phospholipase C pathways. This results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, respectively.[3][4] this compound, by blocking the P2Y11 receptor, has been shown to modulate downstream signaling cascades, notably inhibiting inflammatory responses.[5] This makes it a valuable tool for studying P2Y11-mediated signaling and a potential therapeutic agent for inflammatory diseases.[2][5]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key signaling pathways. The primary focus is on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are well-established downstream targets of P2Y11 receptor activation and are critically involved in inflammation.
P2Y11 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y11 receptor and the inhibitory action of this compound.
Caption: P2Y11 receptor signaling cascade and the inhibitory effect of this compound.
Expected Outcomes and Data Presentation
Treatment with this compound is expected to attenuate the activation of downstream signaling pathways typically induced by P2Y11 agonists (e.g., ATP) or inflammatory stimuli. This can be quantified by measuring the phosphorylation status or subcellular localization of key proteins.
Table 1: Summary of Expected Quantitative Western Blot Data after this compound Treatment
| Target Protein | Cellular Fraction | Stimulus | Expected Effect of this compound | Potential Quantitative Change | Reference |
| Phospho-p38 MAPK | Whole Cell Lysate | ox-LDL | Decrease in phosphorylation | Significant reduction in band intensity | [5] |
| p65 (NF-κB) | Nuclear Extract | TNF-α or ox-LDL | Decreased nuclear translocation | Significant reduction in nuclear p65 levels | [1][5] |
| IL-6 | Cell Culture Supernatant | ox-LDL | Decreased secretion | Significant reduction in protein levels | [5] |
| TNF-α | Cell Culture Supernatant | ox-LDL | Decreased secretion | Significant reduction in protein levels | [5] |
| MMP-3 | Whole Cell Lysate | Inflammatory stimuli | Decreased expression | Significant reduction in band intensity | [1] |
| MMP-13 | Whole Cell Lysate | Inflammatory stimuli | Decreased expression | Significant reduction in band intensity | [1] |
Note: The "Potential Quantitative Change" is a qualitative description based on published findings. Actual fold changes will be cell type and experiment-specific.
Experimental Protocols
The following is a detailed protocol for Western blot analysis to assess the effects of this compound treatment.
Experimental Workflow
Caption: Workflow for Western blot analysis following this compound treatment.
Detailed Methodology
1. Cell Culture and Treatment
1.1. Cell Seeding: Plate cells (e.g., human aortic endothelial cells (HAECs) or SW1353 chondrocytes) in appropriate culture vessels and grow to 70-80% confluency. 1.2. Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type. 1.3. This compound Pre-treatment: Pre-incubate the cells with this compound at the desired concentration (e.g., 25-60 µM) for a specified period (e.g., 30 minutes to 24 hours).[1][5] 1.4. Stimulation: Add the agonist or inflammatory stimulus (e.g., 100 µM ATP, 10 ng/mL TNF-α, or 10 mg/L ox-LDL) for the appropriate duration.[1][5][6] Include vehicle-only and stimulus-only controls.
2. Protein Extraction
2.1. Whole Cell Lysates: 2.1.1. Place culture plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS). 2.1.2. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. 2.1.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.1.4. Incubate on ice for 30 minutes with periodic vortexing. 2.1.5. Centrifuge at 14,000 x g for 15 minutes at 4°C. 2.1.6. Collect the supernatant containing the protein and store it at -80°C.
2.2. Nuclear and Cytoplasmic Extraction (for translocation studies, e.g., p65): 2.2.1. Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions for optimal separation.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit. 3.2. Normalize all samples to the same protein concentration with lysis buffer.
4. SDS-PAGE and Protein Transfer
4.1. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. 4.3. Run the gel until adequate separation of proteins is achieved. 4.4. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting
5.1. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. 5.2. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, anti-p65, anti-Lamin B1 for nuclear fraction control, anti-GAPDH for whole-cell loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. 5.3. Washing: Wash the membrane three times with TBST for 10 minutes each. 5.4. Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. 5.5. Washing: Wash the membrane three times with TBST for 10 minutes each.
6. Signal Detection and Analysis
6.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 6.2. Incubate the membrane with the ECL substrate. 6.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. 6.4. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control. For phosphoproteins, normalize to the total protein expression.
Conclusion
Western blot analysis is a powerful technique to elucidate the molecular mechanisms of this compound action. By following these detailed protocols, researchers can effectively investigate the impact of P2Y11 receptor antagonism on key inflammatory signaling pathways. The provided diagrams and data table serve as a comprehensive guide for experimental design, execution, and data interpretation in the study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Involving NF157
Executive Summary
The term "NF157" is used in scientific literature to refer to two distinct molecules: Neurofascin 155 (NF155) , a cell adhesion protein of the nervous system, and This compound , a small molecule antagonist of the P2Y11 purinergic receptor. This document provides detailed application notes and protocols for flow cytometry experiments involving both of these molecules. The protocols are intended for researchers, scientists, and drug development professionals.
Part 1: Flow Cytometry with Anti-Neurofascin 155 (NF155) Antibodies
Application
Flow cytometry is a powerful technique for the detection of autoantibodies against Neurofascin 155 (NF155) in the serum of patients with certain autoimmune neuropathies, such as Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1][2][3] This cell-based assay offers high specificity for diagnosing these conditions. The protocol described below details a method for detecting anti-NF155 IgG4 antibodies, a specific subclass implicated in the pathology of these diseases.[2][4]
Signaling Pathway of Neurofascin 155
Neurofascin 155 is a glial-expressed cell adhesion molecule that plays a critical role in the formation and maintenance of the paranodal junctions in myelinated axons.[5][6] It forms a complex with contactin-1 (CNTN1) and contactin-associated protein 1 (CASPR1) on the axonal membrane, which is essential for the proper clustering of ion channels at the nodes of Ranvier and ensuring saltatory conduction of nerve impulses.[5][6] Autoantibodies against NF155 can disrupt these interactions, leading to demyelination and neurological dysfunction.[4][5]
Caption: Neurofascin 155 signaling at the paranodal junction.
Experimental Protocol: Detection of Anti-NF155 Antibodies
This protocol describes a cell-based flow cytometry assay to detect anti-NF155 IgG4 antibodies in patient serum.
Materials:
-
HEK293 cell line stably co-expressing human NF155 and a fluorescent reporter (e.g., GFP).
-
Parental HEK293 cell line (negative control).
-
Patient and healthy control sera.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA).
-
Alexa Fluor 647-conjugated anti-human IgG4 secondary antibody.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture the NF155-expressing and parental HEK293 cells to ~80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in staining buffer.
-
Prepare a mixed cell population containing NF155-expressing and parental cells.
-
-
Staining:
-
Aliquot 100 µL of the mixed cell suspension into flow cytometry tubes.
-
Add patient or control serum at a pre-determined optimal dilution (e.g., 1:10 for IgG4 detection) to the respective tubes.[7]
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the Alexa Fluor 647-conjugated anti-human IgG4 secondary antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single cells, then on the NF155-expressing (GFP+) and non-expressing (GFP-) cell populations.
-
Determine the Median Fluorescence Intensity (MFI) of the Alexa Fluor 647 signal for both populations.
-
Calculate the IgG4 binding index as the ratio of the MFI of the GFP+ cells to the MFI of the GFP- cells.[7]
-
A binding index above a pre-determined cutoff is considered positive.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Prevalence of anti-NF155 antibodies in CIDP patients | 4% to 18% | [2][3] |
| Serum dilution for NF155-IgG4 detection | 1:10 | [7] |
| Positive IgG4 Binding Index Cutoff | ≥ 2.0 | [7] |
Experimental Workflow Diagram
Caption: Workflow for detecting anti-NF155 antibodies.
Part 2: Flow Cytometry with P2Y11 Antagonist this compound
Application
This compound is a selective small molecule antagonist of the P2Y11 receptor, a purinergic receptor involved in regulating immune responses.[8][9] Flow cytometry can be utilized as a readout to assess the functional consequences of P2Y11 inhibition by this compound on various immune cell populations, such as T cells and macrophages.[10][11] This approach is valuable in drug development for inflammatory and autoimmune diseases.
Signaling Pathway of P2Y11 Receptor
The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand ATP, can couple to both Gs and Gq proteins.[12] Gs activation leads to the production of cyclic AMP (cAMP) via adenylyl cyclase, while Gq activation stimulates the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[12] this compound blocks these downstream signaling events by preventing ATP from binding to the P2Y11 receptor.
References
- 1. Anti-Neurofascin 155 Antibody-Positive Chronic Inflammatory Demyelinating Polyneuropathy/Combined Central and Peripheral Demyelination: Strategies for Diagnosis and Treatment Based on the Disease Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. sfmc.testcatalog.org [sfmc.testcatalog.org]
- 4. Neurofascin-155 IgG4 in chronic inflammatory demyelinating polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impact of Neurofascin on Chronic Inflammatory Demyelinating Polyneuropathy via Changing the Node of Ranvier Function: A Review [frontiersin.org]
- 6. Impact of Neurofascin on Chronic Inflammatory Demyelinating Polyneuropathy via Changing the Node of Ranvier Function: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurofascin-155 Immunoglobulin Subtypes: Clinicopathologic Associations and Neurologic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of NF157
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y₁₁ and P2X₁ purinergic receptors. It is a valuable tool for investigating the physiological and pathological roles of these receptors in various biological systems. These application notes provide a comprehensive guide for the in vivo administration of this compound, including recommended protocols, quantitative data summarization, and visualizations of relevant pathways and workflows. Given the limited publicly available in vivo administration data for this compound, the following protocols are based on general principles for the administration of small molecule antagonists in preclinical animal models. Researchers should perform pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental model.
This compound: Key Characteristics
The following table summarizes the essential properties of this compound.
| Property | Description |
| Chemical Name | 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt |
| Molecular Weight | 1437.08 g/mol |
| Biological Activity | Potent antagonist of P2Y₁₁ receptor (IC₅₀ = 463 nM) and selective for P2Y₁₁ and P2X₁ receptors. |
| Solubility | Soluble in water (up to 5 mg/mL) and DMSO (up to 10 mg/mL). |
| Storage | Desiccate at room temperature. |
Signaling Pathway of P2Y₁₁ Receptor
The following diagram illustrates the canonical signaling pathway of the P2Y₁₁ receptor, which is antagonized by this compound. P2Y₁₁ is a G-protein coupled receptor (GPCR) that couples to both Gs and Gq proteins.
Experimental Protocols for In Vivo Administration
Due to the absence of standardized in vivo protocols for this compound, the following section provides a general framework and a detailed example protocol for intraperitoneal administration in mice. Researchers must adapt these guidelines to their specific research needs and adhere to all institutional and national regulations for animal experimentation.
General Considerations
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on its reported solubility, sterile water or saline are suitable options. A small percentage of a solubilizing agent like DMSO may be used, but its final concentration should be kept low to avoid toxicity.
-
Dose Determination: A thorough dose-response study is essential to identify the effective and non-toxic dose range for the specific animal model and disease state.
-
Route of Administration: Common routes for systemic administration in preclinical studies include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral gavage. The choice of route depends on the desired pharmacokinetic profile and the experimental model.
-
Animal Models: The selection of the animal model should be appropriate for the research question. Factors to consider include species, strain, age, and sex.
Detailed Protocol: Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for the IP administration of this compound to mice.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol (B145695) for disinfection
-
Appropriate animal handling and restraint devices
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a stock solution of this compound in sterile saline or water. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of vehicle.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential contaminants.
-
The final injection volume for a mouse is typically between 100-200 µL. Adjust the concentration of the stock solution to deliver the desired dose in this volume range.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the required dose.
-
Properly restrain the mouse. Manual restraint by scruffing the neck is a common method.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle. A slight pop may be felt as the needle penetrates the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw the needle and use a new sterile needle at a different site.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, such as lethargy, piloerection, or abnormal behavior, for at least 30 minutes post-injection and at regular intervals thereafter.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.
Conclusion
The successful in vivo application of this compound requires careful planning and execution. The protocols and information provided herein serve as a foundational guide for researchers. It is imperative to conduct pilot studies to optimize administration parameters for each specific experimental context. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
Unveiling the Molecular Impact of NF157: Application Notes for Real-time PCR Analysis
For Immediate Release
[City, State] – [Date] – In a significant step forward for researchers in cellular biology and drug development, detailed application notes and protocols are now available for analyzing the genetic impact of NF157, a potent antagonist of the P2Y11 receptor. These resources provide a comprehensive framework for utilizing real-time polymerase chain reaction (qPCR) to investigate the modulation of gene expression by this compound, offering valuable insights for studies on inflammation, osteoarthritis, and immune response.
This compound is a selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor involved in diverse cellular processes. By blocking P2Y11, this compound has been shown to influence key signaling pathways, including the NF-κB and p38 MAPK pathways, which are central to the inflammatory response.[1][2] This antagonism leads to downstream changes in the expression of a variety of genes, making real-time PCR a critical tool for quantifying these effects.
These application notes provide researchers, scientists, and drug development professionals with a curated list of genes affected by this compound, detailed experimental protocols for cell culture and treatment, and a step-by-step guide to performing real-time PCR analysis.
Genes Potentially Affected by this compound Treatment
The following table summarizes genes that have been reported to be directly or indirectly affected by the signaling pathways modulated by this compound. This list serves as a starting point for designing qPCR arrays to study the effects of this compound.
| Gene Category | Target Gene | Function |
| Matrix Metalloproteinases | MMP-3 | Involved in the breakdown of extracellular matrix; implicated in osteoarthritis. |
| MMP-13 | Degrades type II collagen; a key enzyme in cartilage destruction in osteoarthritis. | |
| Pro-inflammatory Cytokines | IL-6 | A key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. |
| TNF-α | A major inflammatory cytokine involved in systemic inflammation. | |
| IL-1β | A potent pro-inflammatory cytokine that mediates a variety of immune responses. | |
| Chemokines | IL-8 (CXCL8) | A chemokine that attracts neutrophils to sites of inflammation. |
| CCL2 (MCP-1) | A chemokine that recruits monocytes, memory T cells, and dendritic cells. | |
| CCL3 (MIP-1α) | A chemokine involved in the recruitment and activation of inflammatory cells. | |
| CCL4 (MIP-1β) | A chemokine that plays a role in the recruitment of various immune cells. | |
| NF-κB Pathway | NFKB1 | A subunit of the NF-κB transcription factor complex. |
| RELA | The p65 subunit of the NF-κB transcription factor. |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for the treatment of cell lines with this compound. Specific parameters should be optimized for each cell type and experimental condition.
-
Cell Seeding: Plate cells (e.g., human chondrocytes or THP-1 human monocytic cells) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture cells in their recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. A range of concentrations (e.g., 10 µM, 25 µM, 50 µM) is recommended for initial dose-response experiments.
-
Treatment: When cells reach the desired confluency, replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Incubation: Incubate the cells for the desired treatment duration. Time-course experiments (e.g., 6, 12, 24, 48 hours) are recommended to capture both early and late gene expression changes.
RNA Extraction and Reverse Transcription
-
RNA Isolation: Following treatment, lyse the cells directly in the culture dish using a suitable lysis buffer from a commercial RNA isolation kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. A typical reaction includes RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
Real-time PCR Protocol
This protocol is based on a SYBR Green-based detection method.
-
Reaction Setup: Prepare a master mix for each gene of interest containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Primer Information:
-
Validated primers for the target genes can be designed or sourced from reputable commercial suppliers.
-
-
Plate Loading: Add the master mix to the wells of a qPCR plate, followed by the addition of the cDNA template. Include no-template controls (NTC) for each primer set to check for contamination.
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions (these may need optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizing the Mechanism: Signaling Pathways and Workflow
To better understand the context of this compound action, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: this compound inhibits the P2Y11 receptor, modulating downstream signaling pathways.
Caption: Experimental workflow for real-time PCR analysis of gene expression.
References
Application Notes and Protocols for the Use of NF157 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively.[3][4] This dual signaling capacity allows it to modulate a wide range of physiological processes, particularly in the immune system and other tissues.[5] this compound is a valuable tool for investigating the physiological and pathological roles of the P2Y11 receptor in various primary cell types. These application notes provide detailed protocols and data for the use of this compound in primary cell culture, with a focus on immune cells, chondrocytes, and neurons.
Mechanism of Action
This compound acts as a competitive antagonist at the P2Y11 receptor, blocking the binding of ATP and subsequent downstream signaling cascades. By inhibiting P2Y11, this compound can prevent the ATP-induced increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels.[4][6] This inhibitory action allows for the elucidation of P2Y11-mediated cellular functions.
Data Presentation
The following tables summarize the quantitative data for this compound in various cell systems.
Table 1: Potency and Selectivity of this compound
| Parameter | Receptor | Value | Cell Type/System | Reference |
| pKi | P2Y11 | 7.35 | Recombinant | [1] |
| Ki | P2Y11 | 44.3 nM | Recombinant | [1] |
| IC50 | P2Y11 | 463 nM | Recombinant | [1] |
| IC50 | P2Y1 | 1811 µM | Recombinant | [1] |
| IC50 | P2Y2 | 170 µM | Recombinant | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| THP-1 (human monocytic cell line) | 50 µM | 30 minutes (pre-incubation) | Inhibition of ATP- and LPS-induced cAMP increase and IL-6 production. | [6] |
| SW1353 (human chondrocytic cell line) | 30 µM and 60 µM | 24 hours | Ameliorated TNF-α-induced degradation of type II collagen and aggrecan; reduced expression of MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5. | [1][7] |
Experimental Protocols
I. Use of this compound in Primary Immune Cell Culture (Macrophages)
This protocol is adapted from studies on human monocyte-derived macrophages and related cell lines.
Objective: To investigate the effect of this compound on cytokine release in primary human macrophages.
Materials:
-
Primary human monocytes
-
Macrophage-Colony Stimulating Factor (M-CSF)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in sterile water or DMSO)
-
Lipopolysaccharide (LPS)
-
ATP
-
ELISA kits for desired cytokines (e.g., IL-6, TNF-α)
-
96-well cell culture plates
Protocol:
-
Isolation and Differentiation of Primary Macrophages:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., Ficoll-Paque density gradient followed by CD14+ magnetic bead selection).
-
Culture the monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
-
-
This compound Treatment and Stimulation:
-
Seed the differentiated macrophages into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
The following day, carefully remove the culture medium.
-
Pre-treat the cells with this compound at a final concentration of 50 µM (or a range of concentrations to determine the optimal dose) in fresh culture medium for 30 minutes at 37°C. Include a vehicle control (medium with the same concentration of DMSO or water as the this compound stock).
-
After the pre-incubation period, add the stimulus (e.g., LPS at 10 µg/mL or ATP at 100 µM) to the wells containing this compound.
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine release).
-
-
Assessment of Cytokine Release:
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Experimental Workflow:
References
- 1. e-century.us [e-century.us]
- 2. P2Y11 Receptors: Properties, Distribution and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - P2RY11 [maayanlab.cloud]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of P2Y11R ameliorated TNF-α-induced degradation of extracellular matrix in human chondrocytic SW1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cAMP Levels after NF157 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in a myriad of cellular signaling pathways. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclases (AC) and phosphodiesterases (PDEs). G-protein coupled receptors (GPCRs) are a major class of transmembrane proteins that modulate cAMP levels in response to extracellular stimuli. The purinergic receptor P2Y11 is a Gs-coupled GPCR that, upon activation by agonists such as ATP, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1][2]
NF157 is a potent and selective antagonist of the P2Y11 receptor, with an IC50 value of 463 nM.[3] It is a valuable tool for studying the physiological and pathological roles of the P2Y11 receptor. By blocking the activation of P2Y11, this compound is expected to inhibit agonist-induced increases in intracellular cAMP levels. These application notes provide detailed protocols for treating cells with this compound and subsequently measuring changes in cAMP levels.
Signaling Pathway
The P2Y11 receptor is coupled to a stimulatory G-protein (Gs). Upon binding of an agonist like ATP, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response. This compound acts by competitively binding to the P2Y11 receptor, thereby preventing agonist binding and the subsequent activation of this signaling cascade.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide a template for presenting experimental results from a dose-response study.
Table 1: Potency of this compound as a P2Y11 Receptor Antagonist
| Parameter | Value | Reference |
| IC50 | 463 nM | [3] |
| Ki | 44.3 nM | [3][4] |
Table 2: Example Dose-Response of this compound on Agonist-Induced cAMP Production
| This compound Concentration (µM) | Agonist (e.g., ATP) | % Inhibition of cAMP Production (Mean ± SD) |
| 0 (Vehicle Control) | + | 0 ± 5.2 |
| 0.01 | + | Data to be determined |
| 0.1 | + | Data to be determined |
| 0.5 | + | Data to be determined |
| 1 | + | Data to be determined |
| 10 | + | Data to be determined |
| 50 | + | Significant Inhibition Observed[5] |
| 100 | + | Data to be determined |
| 50 | - | Data to be determined (to assess basal effect) |
Experimental Protocols
Several methods can be employed to measure intracellular cAMP levels. The choice of assay depends on the required sensitivity, throughput, and available instrumentation. Below are detailed protocols for competitive ELISA and TR-FRET based assays.
General Experimental Workflow for an Antagonist Assay
The general workflow involves pre-incubating the cells with the antagonist (this compound) before stimulating with an agonist to induce cAMP production.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Materials:
-
Cells expressing the P2Y11 receptor (e.g., THP-1 cells)[5]
-
Cell culture medium
-
This compound stock solution (in DMSO or water)
-
Agonist stock solution (e.g., ATP)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight if applicable.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C.[5]
-
-
Agonist Stimulation:
-
Prepare a solution of the P2Y11 agonist (e.g., ATP) at a concentration that elicits a submaximal response (e.g., EC80), also containing a PDE inhibitor like IBMX (final concentration typically 100-500 µM).
-
Add the agonist solution to the wells already containing this compound.
-
Incubate for 10-30 minutes at 37°C.[5]
-
-
Cell Lysis:
-
Aspirate the medium and add the lysis buffer provided with the cAMP assay kit.
-
Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
cAMP Measurement (ELISA):
-
Follow the specific instructions provided with your commercial ELISA kit. A general procedure is as follows:
-
Add standards and cell lysates to the wells of the cAMP-coated microplate.
-
Add the anti-cAMP antibody.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Measure the absorbance using a microplate reader at the specified wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Determine the cAMP concentration in your samples from the standard curve.
-
Calculate the percentage inhibition of the agonist-induced cAMP response for each this compound concentration.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is based on the competition between endogenous cAMP and a fluorescently labeled cAMP tracer for binding to a specific antibody.
Materials:
-
Cells expressing the P2Y11 receptor
-
Cell culture medium
-
This compound stock solution
-
Agonist stock solution
-
PDE inhibitor (e.g., IBMX)
-
Commercially available TR-FRET cAMP assay kit (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog)
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in an appropriate assay buffer containing a PDE inhibitor (e.g., IBMX).
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
-
This compound Treatment:
-
Add various concentrations of this compound or vehicle to the wells.
-
-
Agonist Stimulation:
-
Add the P2Y11 agonist to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Add the TR-FRET detection reagents (europium cryptate-labeled antibody and d2-labeled cAMP) to the wells. These reagents often contain lysis agents, so a separate lysis step is not always necessary.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the TR-FRET signal on a compatible plate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
The signal is inversely proportional to the intracellular cAMP concentration.
-
Generate a standard curve using known cAMP concentrations.
-
Determine the cAMP concentration in your samples and calculate the percentage inhibition by this compound.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effect of this compound on P2Y11 receptor-mediated cAMP production. Proper optimization of experimental conditions, such as cell density, agonist concentration, and incubation times, is crucial for obtaining reliable and reproducible data. The use of a selective P2Y11 antagonist like this compound is essential for elucidating the role of this receptor in various physiological and disease processes.
References
Application Notes and Protocols for Electrophysiological Recording with NF157
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and highly selective antagonist of the P2Y11 receptor, a G-protein coupled purinergic receptor activated by extracellular ATP.[1][2][3] With a nanomolar affinity, this compound serves as a critical tool for investigating the physiological and pathophysiological roles of the P2Y11 receptor in various cellular processes.[1][2] This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, aimed at elucidating the receptor's function in modulating cellular excitability and ion channel activity.
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.[4] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. This compound, as a P2Y11 antagonist, is expected to block these downstream signaling events.
These application notes will provide researchers with the necessary information to design and execute experiments to study the effects of this compound on cellular electrophysiology, including quantitative data on its activity, detailed experimental protocols, and diagrams of the relevant signaling pathways and workflows.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor Target | Reference |
| IC50 | 463 nM | Human P2Y11 | [1][2][3] |
| 170 µM | Human P2Y2 | [1][2] | |
| 1811 µM | Human P2Y1 | [1][2] | |
| Ki | 44.3 nM | Human P2Y11 | [1] |
| 28.9 µM | Human P2Y2 | [1] | |
| 187 µM | Human P2Y1 | [1] | |
| pKi | 7.35 | Human P2Y11 | [1][2] |
Table 2: Selectivity of this compound
| Receptor | Selectivity (fold vs. P2Y11) | Reference |
| P2Y1 | >650 | [2] |
| P2Y2 | >650 | [2] |
| P2X1 | No selectivity | [1] |
| P2X2 | 3 | [1] |
| P2X3 | 8 | [1] |
| P2X4 | >22 | [2] |
| P2X7 | >67 | [2] |
Signaling Pathways and Experimental Workflows
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is a pleiotropic G-protein coupled receptor. Upon binding of its endogenous agonist, ATP, it can activate two distinct signaling cascades. The Gs pathway stimulates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). The Gq pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This compound acts as an antagonist, blocking these downstream effects.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. P2Y1 receptor modulation of endogenous ion channel function in Xenopus oocytes: Involvement of transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y11 Receptors: Properties, Distribution and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NF157 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with NF157, a selective P2Y₁₁ and P2X₁ receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
A1: this compound is a potent and selective antagonist for the P2Y₁₁ purinergic receptor, with the chemical name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.[1] It is commonly supplied as a lyophilized powder with a high degree of hydration and may contain residual sodium chloride, which can vary between batches.[1][2] The recommended primary solvents for this compound are water and dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What are the maximum recommended concentrations for this compound in water and DMSO?
A2: The solubility of this compound can be batch-dependent due to variations in hydration and salt content.[1][2] Therefore, it is always recommended to refer to the batch-specific Certificate of Analysis. However, general solubility guidelines are provided in the table below.
Q3: My this compound powder won't fully dissolve in water or DMSO even at the recommended concentrations. What could be the issue?
A3: Several factors could contribute to this issue. Firstly, ensure that you are using the batch-specific molecular weight for your calculations, as the degree of hydration can affect this value.[1] Incomplete dissolution can also be due to the formation of aggregates. Gentle warming (to 37°C) and vortexing or sonication can help to break these up. If the issue persists, consider preparing a more dilute stock solution.
Q4: Can I store this compound in solution? If so, what are the recommended storage conditions?
A4: While it is generally recommended to use freshly prepared solutions, stock solutions of this compound can be stored for short periods.[3] For optimal stability, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C for up to one month.[3] Before use, allow the aliquot to equilibrate to room temperature for at least 60 minutes.[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 5 | 4 |
| DMSO | 10 | 7 |
| Data is based on a molecular weight of 1437.08 g/mol and may vary depending on the batch.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Determine the required mass: Refer to the Certificate of Analysis for the batch-specific molecular weight and net product content. Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If particulates remain, a brief sonication in a water bath may be used to aid dissolution.
-
Visual inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer (e.g., PBS or cell culture media)
-
Possible Cause: This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is lower.
-
Solutions:
-
Perform a serial dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, create an intermediate dilution in a smaller volume of the buffer first.
-
Slow addition with mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.
-
Lower the final concentration: The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Try using a lower final concentration.
-
Maintain a minimal DMSO concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically ≤0.5%) to avoid solvent-induced toxicity, but high enough to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Issue 2: this compound appears to be inactive or shows inconsistent results in bioassays.
-
Possible Cause: This could be due to degradation of the compound in solution or inaccurate concentration due to incomplete dissolution.
-
Solutions:
-
Use freshly prepared solutions: Whenever possible, prepare this compound solutions on the day of use.
-
Proper storage: If using a stock solution, ensure it has been stored correctly in aliquots at -20°C and has not undergone multiple freeze-thaw cycles.
-
Confirm complete dissolution: Before preparing working solutions, visually inspect the stock solution to ensure there is no precipitate. If necessary, gently warm and vortex to redissolve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Optimizing NF157 Concentration for Experiments: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of NF157 in their experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the P2Y11 purinergic receptor.[1][2] Its primary mechanism of action is to block the signaling pathways activated by the binding of agonists, such as ATP, to the P2Y11 receptor. This receptor is a G-protein-coupled receptor (GPCR) involved in various cellular processes, including immune responses and inflammation.[2][3]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways, primarily through its antagonism of the P2Y11 receptor. These include:
-
NF-κB Signaling: this compound can significantly reduce the activation of the NF-κB pathway, a critical regulator of inflammation. For instance, it has been observed to almost fully restore the nuclear translocation of p65 and reduce the luciferase activity of NF-κB triggered by inflammatory stimuli like TNF-α.[1][4]
-
MAPK Signaling: The p38 MAPK pathway, often activated by cellular stress and inflammatory cues, is suppressed by this compound.[4]
-
Calcium (Ca2+) and cAMP Signaling: The P2Y11 receptor is coupled to both Gq (leading to increased intracellular Ca2+) and Gs (leading to increased cAMP) proteins.[2][3][5] this compound can inhibit the increase in intracellular cAMP levels induced by ATP or LPS.[6]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, based on published data, a starting range of 25 µM to 60 µM is often effective. For example, concentrations of 30 µM and 60 µM have been shown to significantly reduce the degradation of type II collagen induced by TNF-α.[1] In other studies, 25 µM and 50 µM this compound were effective in weakening the accumulation of nuclear p65 induced by ox-LDL.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in water and DMSO. For a stock solution, dissolve this compound in DMSO to a concentration of 10 mg/ml or in water to 5 mg/ml. Due to the high degree of hydration and potential residual NaCl in the product, it is crucial to refer to the batch-specific Certificate of Analysis for the net product content and maximum solubility.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The final concentration of this compound exceeds its solubility in the cell culture medium. | Ensure the final DMSO concentration in the media is low (typically <0.1%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions in serum-free media before adding to the final culture. Gently warm the media to 37°C before adding the compound. |
| High Variability Between Replicates | Pipetting errors or inconsistent cell seeding density. | Use calibrated pipettes and ensure thorough mixing of solutions. Seed cells evenly and allow them to adhere and stabilize before treatment. Prepare a master mix of the this compound-containing medium to add to all relevant wells. |
| Weak or No Biological Effect | The concentration of this compound is too low. The compound has degraded. The P2Y11 receptor is not expressed or functional in the cell line. | Perform a dose-response experiment with a wider concentration range. Store the this compound stock solution properly (desiccated at room temperature) and prepare fresh dilutions for each experiment. Verify the expression of the P2Y11 receptor in your cell model using techniques like qPCR or Western blotting. |
| Unexpected Off-Target Effects | This compound has some activity on other purinergic receptors, notably P2X1, at higher concentrations.[7] | Use the lowest effective concentration of this compound determined from your dose-response curve. Consider using other, more selective P2Y11 antagonists if available and appropriate for your experimental question. Include appropriate controls to assess potential off-target effects. |
Quantitative Data Summary
Table 1: this compound Potency and Selectivity
| Target | Potency (IC50) | Potency (Ki) | Selectivity (Fold vs. P2Y11) |
| P2Y11 | 463 nM | 44.3 nM | - |
| P2Y1 | 1811 µM | 187 µM | >650 |
| P2Y2 | 170 µM | 28.9 µM | >650 |
| P2X1 | - | - | No selectivity |
| P2X2 | - | - | 3 |
| P2X3 | - | - | 8 |
| P2X4 | - | - | >22 |
| P2X7 | - | - | >67 |
Data compiled from multiple sources.[1][2][7]
Table 2: Experimentally Determined Effective Concentrations of this compound
| Cell Type/Model | Experimental Context | Effective Concentration | Observed Effect | Reference |
| Human Chondrocytes | TNF-α induced collagen degradation | 30 µM, 60 µM | Significant reduction in type II collagen degradation.[1] | MedchemExpress |
| Human Aortic Endothelial Cells (HAECs) | ox-LDL induced inflammation | 25 µM, 50 µM | Weakened accumulation of nuclear p65.[4] | Taylor & Francis Online |
| THP-1 Cells | ATP or LPS-induced cAMP increase | 50 µM | Inhibition of cAMP level increase.[6] | ResearchGate |
Experimental Protocols & Visualizations
Protocol 1: Inhibition of TNF-α-Induced NF-κB Activation
Objective: To determine the effect of this compound on TNF-α-induced NF-κB activation using a luciferase reporter assay.
Materials:
-
Cells stably or transiently expressing an NF-κB luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound (stock solution in DMSO).
-
Recombinant human TNF-α.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Pre-treatment with this compound: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10 µM, 30 µM, 60 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation with TNF-α: Add TNF-α to the wells to a final concentration of 10 ng/mL. Include a control group with no TNF-α stimulation.
-
Incubation: Incubate the plate for 6-24 hours.
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a luminometer. Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Protocol 2: Assessment of P2Y11-Mediated Calcium Mobilization
Objective: To evaluate the inhibitory effect of this compound on P2Y11-mediated intracellular calcium mobilization.
Materials:
-
Cells expressing the P2Y11 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound (stock solution in DMSO).
-
P2Y11 agonist (e.g., ATPγS).
-
Fluorescence plate reader or microscope with calcium imaging capabilities.
Procedure:
-
Cell Seeding: Seed cells on black, clear-bottom 96-well plates or on glass coverslips suitable for microscopy. Allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Pre-treatment with this compound: Add buffer containing different concentrations of this compound or vehicle control to the cells. Incubate for 15-30 minutes at room temperature.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Add a P2Y11 agonist to induce calcium mobilization and continue to record the fluorescence signal.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity reflects the extent of calcium mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
NF157 Technical Support Center: Stability in Different Solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NF157 in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.[1] this compound has a maximum solubility of 10 mg/mL (7 mM) in DMSO.[1] For aqueous buffers, the maximum solubility is 5 mg/mL (4 mM) in water.[1] When preparing aqueous solutions, it is advisable to first create a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.
Q2: How should I store this compound for optimal stability?
This compound is supplied as a solid and should be stored desiccated at room temperature.[1][2] Once dissolved, it is recommended to store stock solutions in tightly sealed vials as aliquots at -20°C.[3] Under these conditions, solutions are generally usable for up to one month.[3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to prepare single-use aliquots.
Q3: My this compound solution has changed color. Is it still usable?
A color change in a solution is often an indicator of chemical degradation. It is strongly recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. If significant degradation is detected, a fresh solution should be prepared.
Q4: I am seeing inconsistent results in my experiments using this compound. Could this be a stability issue?
Inconsistent results can be a primary indicator of compound degradation. If you suspect instability, it is crucial to systematically troubleshoot the issue. This can involve preparing fresh solutions, evaluating your solvent and storage conditions, and performing a stability analysis.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability issues with this compound.
Problem: Loss of Biological Activity or Inconsistent Results
This is often the first sign of compound degradation.
Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Data on this compound Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 5 | 4 |
| DMSO | 10 | 7 |
| Data sourced from Tocris Bioscience product information.[1] |
Experimental Protocols
For researchers who need to perform their own stability studies, the following are generalized protocols for assessing compound stability.
Protocol 1: Chemical Stability Assay in Different Solvents
This protocol is designed to determine the stability of this compound in various solvents over time.
Workflow for Chemical Stability Assay
Caption: Workflow for assessing this compound chemical stability.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-5 µM in the desired test solvents (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 4.5, cell culture media).
-
Incubation: Incubate the working solutions at a constant temperature, typically 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: To stop further degradation, mix the aliquots with a quenching solution (e.g., methanol) and store them at -25°C until analysis.
-
Analysis: Analyze all samples in a single batch using a validated HPLC-MS method to determine the concentration of remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and pathways under stress conditions.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like water or methanol.[4]
-
Stress Conditions: Expose the stock solution to various stress conditions in separate vials:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 8 hours.[4]
-
Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature for 12 hours, protected from light.[4]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[4]
-
Photostability: Expose a solution to UV light, with a control sample kept in the dark.[4]
-
-
Sample Preparation: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.[4]
-
Analysis: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity and identify degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
By following these guidelines and protocols, researchers can better understand and control the stability of this compound in their experiments, leading to more reliable and reproducible results.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
How to account for NF157 hydration and NaCl content
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2Y₁₁ and P2X₁ antagonist, NF157. The following information will help you accurately account for the hydration and sodium chloride (NaCl) content of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is accounting for hydration and NaCl content important?
A1: this compound is a selective purinergic receptor antagonist. It is supplied as a hexasodium salt and typically has a high degree of hydration and may contain residual NaCl from its synthesis and purification.[1] Both water and NaCl contribute to the bulk weight of the product. Failing to account for these components will lead to inaccuracies in the calculated concentration of the active compound, potentially causing variability and reproducibility issues in your experiments.
Q2: Where can I find the specific hydration and NaCl content for my batch of this compound?
A2: This information is provided on the batch-specific Certificate of Analysis (CofA). The CofA will typically list a "Net Product Content" or similar value, which represents the actual percentage of the active this compound compound by weight. If you cannot locate your CofA, you can usually request it from the supplier by providing the product's catalog and lot number.
Q3: How do I use the "Net Product Content" from the Certificate of Analysis to prepare my stock solution?
A3: To prepare a stock solution of a specific molarity, you will need to adjust the amount of solid this compound you weigh out. The formula for this calculation is:
Adjusted Mass = (Desired Mass of Pure this compound) / (Net Product Content as a decimal)
For example, if the Net Product Content is 85% (0.85), and you want to prepare a solution that is effectively 10 mM, you would calculate the mass of pure this compound needed and then divide that by 0.85 to get the adjusted mass of the hydrated, salt-containing solid to weigh.
Q4: What is the recommended storage procedure for solid this compound and its solutions?
A4: For solid this compound, it is recommended to desiccate at room temperature.[1] Once in solution, it is best to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C for up to one month. For daily use, it is advisable to make fresh solutions. Before opening a vial of solid this compound, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the compound.[2]
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent between batches. What could be the cause?
A1: Inconsistent results between batches are often due to variations in the actual concentration of the active compound. This can be caused by:
-
Not accounting for batch-specific hydration and NaCl content: Always use the "Net Product Content" from the Certificate of Analysis for each new batch to calculate the mass needed for your solutions.
-
Improper storage: If the compound has absorbed additional moisture from the atmosphere due to improper storage, the actual concentration of your solution will be lower than calculated. Ensure the vial is tightly sealed and stored in a desiccator.
-
Degradation of the compound: While this compound is stable when stored correctly, long-term storage of solutions, even at -20°C, can lead to degradation. It is recommended to use freshly prepared solutions or aliquots that have been stored for no longer than one month.[2]
Q2: I have lost the Certificate of Analysis for my batch of this compound. What should I do?
A2: The best course of action is to contact the supplier with the catalog and lot number to request a new copy of the Certificate of Analysis. If this is not possible, you can experimentally determine the water and NaCl content. However, this requires specialized equipment and expertise.
Q3: I suspect my this compound has absorbed atmospheric moisture. How can I confirm this and what should I do?
A3: If you suspect moisture absorption, you can have the water content of your sample analyzed using Karl Fischer titration. This is a highly accurate method for water determination.[2][3][4] If significant moisture has been absorbed, it is recommended to obtain a new, unopened vial of the compound for critical experiments to ensure accuracy.
Data Presentation
Table 1: Key Parameters for this compound Stock Solution Preparation
| Parameter | Description | Source of Information |
| Molecular Weight (Anhydrous, Salt-Free) | The theoretical molecular weight of the pure this compound molecule. | Supplier's technical data sheet. |
| Net Product Content (%) | The actual percentage of the active this compound compound by weight in a specific batch, accounting for water and NaCl. | Batch-specific Certificate of Analysis. |
| Adjusted Molecular Weight | The effective molecular weight to use in calculations, based on the Net Product Content. | Calculated from the Net Product Content. |
| Recommended Solvent | The solvent in which this compound is soluble. | Supplier's technical data sheet. |
| Maximum Solubility | The highest concentration at which this compound can be dissolved in the recommended solvent. | Supplier's technical data sheet. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound, accounting for its hydration and NaCl content.
Materials:
-
This compound solid (with batch-specific Certificate of Analysis)
-
Appropriate solvent (e.g., water or DMSO)[1]
-
Calibrated analytical balance
-
Volumetric flask
-
Spatula
-
Pipettes
Procedure:
-
Retrieve Batch-Specific Information: Obtain the "Net Product Content" from the Certificate of Analysis for your specific lot of this compound.
-
Calculate the Adjusted Mass: Determine the mass of pure this compound required for your desired stock solution concentration and volume. Use the following formula to calculate the adjusted mass to weigh: Adjusted Mass = (Desired Mass of Pure this compound) / (Net Product Content as a decimal)
-
Weigh the Compound: Carefully weigh the calculated "Adjusted Mass" of the solid this compound using a calibrated analytical balance.
-
Dissolve the Compound: Add the weighed this compound to a volumetric flask. Add a portion of the solvent and gently swirl to dissolve the compound completely.
-
Bring to Final Volume: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Aliquot and Store: Aliquot the stock solution into smaller, tightly sealed vials and store at -20°C for long-term storage (up to one month).[2]
Protocol 2: Determination of Water Content by Karl Fischer Titration (Conceptual Overview)
This protocol provides a conceptual overview for determining the water content in a sample of this compound if the Certificate of Analysis is unavailable. This procedure requires a Karl Fischer titrator and appropriate reagents.
Principle:
Karl Fischer titration is a highly specific and accurate method for determining water content.[2][3][4] It is based on a reaction between iodine and water in the presence of sulfur dioxide, a base, and a solvent.
Procedure Outline:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This includes adding the appropriate Karl Fischer reagents to the titration vessel and conditioning the system to a dry state.
-
Sample Preparation: Accurately weigh a small amount of the this compound solid. The exact mass will depend on the expected water content and the sensitivity of the instrument.
-
Titration: Introduce the weighed this compound sample into the titration vessel. The water in the sample will react with the iodine in the Karl Fischer reagent. The instrument will automatically titrate to an endpoint and calculate the amount of water in the sample.
-
Calculation: The instrument's software will typically provide the water content as a percentage of the total mass.
Protocol 3: Determination of NaCl Content by Ion Chromatography (Conceptual Overview)
This protocol provides a conceptual overview for determining the NaCl content in a sample of this compound. This procedure requires an ion chromatograph with a conductivity detector.
Principle:
Ion chromatography separates ions based on their interaction with a stationary phase. The concentration of the separated ions is then measured by a conductivity detector.[5][6]
Procedure Outline:
-
Standard Preparation: Prepare a series of standard solutions of known NaCl concentrations.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Chromatographic Analysis: Inject the prepared standard solutions and the this compound sample solution into the ion chromatograph. The chloride and sodium ions will be separated and detected.
-
Quantification: Create a calibration curve from the peak areas of the standard solutions. Use this calibration curve to determine the concentration of chloride and sodium ions in the this compound sample. From this, the percentage of NaCl in the original solid can be calculated.
Mandatory Visualization
Caption: Workflow for handling a new batch of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 4. news-medical.net [news-medical.net]
- 5. pharmtech.com [pharmtech.com]
- 6. aplitechbiolab.com [aplitechbiolab.com]
Potential off-target effects of NF157
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing NF157, a potent P2Y11 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and off-target activities?
A1: this compound is a highly selective nanomolar antagonist of the P2Y11 receptor, a G-protein coupled receptor activated by ATP.[1][2] It is often used in research to investigate the physiological roles of P2Y11. While highly selective, this compound is also known to antagonize the P2X1 receptor, an ATP-gated ion channel.[2] This is the most significant and well-documented off-target effect to consider during experimental design.
Q2: What is the selectivity profile of this compound?
A2: this compound displays a high degree of selectivity for the P2Y11 receptor over several other purinergic receptors. The table below summarizes its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for various on- and off-target receptors.
| Target Receptor | Kᵢ Value | IC₅₀ Value | Selectivity over P2Y11 |
| P2Y11 | 44.3 nM [3] | 463 nM [3] | - |
| P2Y1 | 187 µM[3] | 1811 µM[3] | >650-fold[3] |
| P2Y2 | 28.9 µM[3] | 170 µM[3] | >650-fold[3] |
| P2X1 | - | - | No selectivity[3] |
| P2X2 | - | - | 3-fold[3] |
| P2X3 | - | - | 8-fold[3] |
| P2X4 | - | - | >22-fold[3] |
| P2X7 | - | - | >67-fold[3] |
Q3: What are the known downstream signaling pathways of the P2Y11 receptor?
A3: The P2Y11 receptor is unique in that it couples to both Gs and Gq proteins, activating two distinct signaling cascades.[4][5]
-
Gs-protein coupling: Activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][6]
-
Gq-protein coupling: Activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC), respectively.[1][6]
Q4: What is the signaling mechanism of the main off-target, the P2X1 receptor?
A4: The P2X1 receptor is a ligand-gated ion channel.[7][8] Upon binding of ATP, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to membrane depolarization and subsequent cellular responses.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Unexpected Agonist-like Effects Observed
-
Potential Cause A: Off-target effects. At higher concentrations, this compound might interact with other receptors, leading to unforeseen signaling events.
-
Solution A:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound for P2Y11 antagonism in your specific experimental setup.
-
Positive and Negative Controls: Include a known P2Y11 agonist as a positive control and a vehicle-only control. Consider using cells that do not express P2Y11 as a negative control to identify non-specific effects.
-
-
Potential Cause B: Complex Biological System. The observed effect may be an indirect consequence of P2Y11 inhibition in a complex cellular network.
-
Solution B:
-
Pathway Analysis: Investigate downstream signaling pathways to confirm that the observed effect is independent of the canonical P2Y11 pathways (cAMP and Ca²⁺).
-
Literature Review: Conduct a thorough literature search for similar unexpected findings with this compound or other P2Y11 antagonists in comparable experimental models.
-
Issue 2: High Background Signal in In Vitro Assays
-
Potential Cause A: Non-specific binding. this compound, like many small molecules, can bind non-specifically to plasticware or other proteins in the assay.
-
Solution A:
-
Blocking Agents: Incorporate a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding.
-
Detergents: Include a low concentration of a non-ionic detergent (e.g., Tween-20) in your wash buffers.
-
-
Potential Cause B: Compound Precipitation. this compound has limited solubility in aqueous solutions and may precipitate at higher concentrations, leading to light scattering and a high background signal.
-
Solution B:
-
Solubility Check: Visually inspect your working solutions for any signs of precipitation.
-
Solvent Optimization: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO and ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells.
-
Issue 3: Inconsistent or Non-reproducible Results
-
Potential Cause A: Compound Instability. this compound may be unstable in certain cell culture media or buffer conditions over time, especially at 37°C.
-
Solution A:
-
Fresh Preparations: Prepare fresh working dilutions of this compound for each experiment. Avoid storing diluted solutions for extended periods.
-
Time-Course Experiment: If your experiment involves long incubation times, consider performing a time-course study to assess the stability of this compound under your specific conditions.
-
-
Potential Cause B: Pipetting Inaccuracy. Inaccurate pipetting can lead to significant variability, especially when working with small volumes.
-
Solution B:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Master Mixes: Prepare master mixes of your reagents to minimize pipetting errors between wells.
-
Experimental Protocols
Protocol 1: In Vitro Cell-Based cAMP Assay (Antagonist Mode)
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the P2Y11 receptor.
Materials:
-
Cells expressing the P2Y11 receptor
-
P2Y11 receptor agonist (e.g., ATP)
-
This compound
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96- or 384-well plates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Plating: Seed the cells into the appropriate multi-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add this compound at various concentrations in stimulation buffer containing a PDE inhibitor. Pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the P2Y11 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells containing this compound.
-
Incubation: Incubate the plate for the time recommended by the cAMP detection kit manufacturer (typically 15-60 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Whole-Cell Patch-Clamp Recording for P2X1 Receptor Antagonism
This protocol measures the effect of this compound on ATP-induced currents in cells expressing the P2X1 receptor.
Materials:
-
HEK293 cells expressing the human P2X1 receptor
-
Extracellular solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl₂, 1 KCl (pH 7.4)
-
Intracellular solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH 7.4)
-
P2X1 receptor agonist (e.g., α,β-methylene ATP)
-
This compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate the P2X1-expressing cells on coverslips for recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.
-
Seal Formation: Form a gigaohm seal between the pipette and a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Hold the cell at a membrane potential of -60 mV.
-
Agonist Application: Apply the P2X1 agonist to elicit a current.
-
Antagonist Application: After establishing a stable baseline response, co-apply the agonist with various concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to determine the extent of inhibition and calculate the IC₅₀.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2Y11 Receptors: Properties, Distribution and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2RY11 - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 8. P2RX1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Unexpected Results with NF157: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the P2Y11 receptor antagonist, NF157.
Frequently Asked Questions (FAQs)
1. Why am I observing a partial or complete lack of antagonist activity with this compound?
Several factors could contribute to a reduced or absent antagonist effect of this compound in your experiments.
-
Incorrect Reagent Preparation: this compound is often supplied with a high degree of hydration and residual NaCl.[1] It is crucial to refer to the batch-specific Certificate of Analysis to determine the net product content for accurate stock solution preparation.[1]
-
Suboptimal Concentration: Ensure you are using this compound within its effective concentration range. The IC50 for P2Y11 is approximately 463 nM, with a Ki of 44.3 nM.[2][3] However, the optimal concentration can vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific system.
-
Cellular Context and Receptor Expression: The presence and expression levels of the P2Y11 receptor in your experimental model are critical. Verify P2Y11 expression at both the mRNA and protein levels. Additionally, the presence of other purinergic receptors, particularly P2Y1, could influence the outcome, as this compound may have some affinity for other receptors, albeit at much higher concentrations.[4]
-
Agonist Concentration: In competitive antagonism assays, the concentration of the agonist used can significantly impact the apparent activity of the antagonist. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Consider performing a Schild analysis to determine the KB value and confirm competitive antagonism.[5]
2. I am observing unexpected agonist-like effects with this compound. What could be the cause?
While this compound is characterized as a P2Y11 antagonist, reports of unexpected agonist activity in certain contexts can occur.
-
Off-Target Effects: this compound is not entirely specific for the P2Y11 receptor and exhibits no selectivity over the P2X1 receptor.[2][3] If your experimental system expresses P2X1 receptors, the observed effects might be mediated through this off-target interaction.
-
Cellular Background: The cellular context, including the expression of other receptors and signaling molecules, can lead to paradoxical effects. For instance, in cells where P2Y11 dimerizes with other receptors, the pharmacological profile of this compound could be altered.[4]
-
Compound Purity: Ensure the purity of the this compound compound. Impurities could potentially have agonist activity at other receptors.
3. My results with this compound in a murine model are inconsistent or unexpected. Why?
A significant consideration when using this compound in murine models is the potential absence of a functional P2Y11 receptor in these animals.[4] Therefore, any observed effects of this compound in murine cells or tissues are likely due to off-target interactions.[4] It is crucial to interpret such data with caution and consider alternative explanations for the observed phenotype.
4. How should I prepare and store this compound stock solutions?
Proper preparation and storage are vital for maintaining the activity of this compound.
-
Reconstitution: Always refer to the manufacturer's datasheet and the Certificate of Analysis for the specific batch you are using.[1] Use the provided molecular weight, which accounts for hydration and salt content, to calculate the required solvent volume for your desired stock concentration.[1]
-
Solubility: Information on the maximum solubility threshold can be found on the Certificate of Analysis.
-
Storage: Follow the manufacturer's recommendations for storing the solid compound and stock solutions to ensure stability.
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of this compound for various purinergic receptors.
| Receptor | Ki (nM) | IC50 (nM) | Selectivity over P2Y11 |
| P2Y11 | 44.3[2][3] | 463[2][3] | - |
| P2Y1 | 187,000[2] | 1,811,000[2] | >650-fold[2][3] |
| P2Y2 | 28,900[2] | 170,000[2] | >650-fold[2][3] |
| P2X1 | - | - | No selectivity[2][3] |
| P2X2 | - | - | 3-fold[2][3] |
| P2X3 | - | - | 8-fold[2][3] |
| P2X4 | - | - | >22-fold[2][3] |
| P2X7 | - | - | >67-fold[2][3] |
Experimental Protocols
General Protocol for Assessing this compound Antagonist Activity in Cell Culture:
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture plate and allow them to adhere overnight.
-
Starvation (Optional): Depending on the cell type and assay, serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-incubation with this compound: Wash the cells with a serum-free medium or appropriate buffer. Add fresh medium containing the desired concentrations of this compound. Incubate for a period determined by your experimental needs (e.g., 30 minutes).
-
Agonist Stimulation: Add the P2Y11 agonist (e.g., ATP or NAD+) at a predetermined concentration to the wells already containing this compound.
-
Incubation: Incubate for the appropriate duration for your downstream assay (e.g., minutes for calcium flux, hours for gene expression).
-
Downstream Analysis: Perform the desired assay to measure the cellular response, such as:
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.[6]
-
Calcium Flux Assay: Use a fluorescent calcium indicator to measure changes in intracellular calcium concentration.
-
NF-κB Activation Assay: Measure NF-κB activity using a luciferase reporter assay or by assessing the nuclear translocation of p65 via Western blotting or immunofluorescence.[7]
-
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Simplified P2Y11 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
NF157 Technical Support Center: Troubleshooting Fluorescence-Based Assays
Welcome to the NF157 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in fluorescence-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results.
This compound is a potent and selective P2Y11 receptor antagonist, structurally related to suramin (B1662206) as a polysulfonated naphthylurea compound. While a valuable tool for studying purinergic signaling, its chemical properties, including multiple negative charges and aromatic regions, may lead to interference in certain fluorescence-based assays. This guide will walk you through potential issues and provide solutions to help you obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the P2Y11 receptor, a G-protein coupled receptor for extracellular nucleotides like ATP. By blocking this receptor, this compound can inhibit downstream signaling pathways, such as increases in intracellular cyclic AMP (cAMP) and calcium levels. Its polysulfonated structure allows it to interact with positively charged and aromatic amino acid residues in the binding pockets of various proteins.
Q2: Can this compound interfere with fluorescence-based assays?
Yes, like other polysulfonated compounds such as suramin, this compound has the potential to interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: The molecule itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a higher background signal.
-
Fluorescence Quenching: this compound might absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decreased signal.
-
Non-specific Binding and Aggregation: Due to its highly charged nature, this compound can bind non-specifically to proteins in your assay, potentially altering their conformation and affecting the fluorescent signal. At higher concentrations, it may also form aggregates that can interfere with light scattering and protein function.
-
Alteration of Intrinsic Fluorescence: The intrinsic fluorescence of a compound can change upon binding to a protein. For instance, the fluorescence of suramin, a related compound, is significantly enhanced when bound to the active site of certain phosphatases.[1]
Q3: At what concentrations is this compound typically used in cell-based versus biochemical assays?
Concentrations of this compound can vary widely depending on the assay system. In cell-based assays targeting the P2Y11 receptor, concentrations are often in the nanomolar to low micromolar range. In biochemical assays, particularly those not directly involving P2Y11, higher micromolar concentrations might be used, which increases the likelihood of observing off-target effects and assay interference.
Troubleshooting Guides
Issue 1: Higher than expected background fluorescence in the presence of this compound.
Possible Cause: this compound may be autofluorescent at your assay's wavelengths.
Troubleshooting Steps:
-
Run a Compound-Only Control: In your assay buffer, prepare a dilution series of this compound at the concentrations you are using in your experiment.
-
Measure Fluorescence: Read the fluorescence of these compound-only wells using the same filter set and gain settings as your main experiment.
-
Analyze the Data: If you observe a concentration-dependent increase in fluorescence, this indicates that this compound is autofluorescent under your experimental conditions.
-
Solution - Background Subtraction: If autofluorescence is present, subtract the average fluorescence intensity of the compound-only control from your experimental wells containing this compound.
-
Solution - Switch Fluorophores: If the autofluorescence is very high, consider using a fluorophore that excites and emits at longer, red-shifted wavelengths, where compound autofluorescence is less common.
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
Possible Cause 1: this compound may be quenching the fluorescence of your reporter probe.
Troubleshooting Steps:
-
Run a Quenching Control Assay: Prepare wells containing your fluorescent probe at its assay concentration. Add a dilution series of this compound.
-
Measure Fluorescence: Read the fluorescence at your assay's wavelengths.
-
Analyze the Data: A concentration-dependent decrease in fluorescence suggests that this compound is quenching your probe's signal.
-
Solution - Check for Spectral Overlap: If possible, obtain the absorbance spectrum of this compound and check for overlap with the excitation and emission spectra of your fluorophore. Significant overlap is indicative of potential quenching.
-
Solution - Adjust Assay Design: If quenching is confirmed, you may need to switch to a different fluorophore with a non-overlapping spectrum or consider a different assay format (e.g., a non-fluorescent readout).
Possible Cause 2: this compound is forming aggregates that interfere with the assay.
Troubleshooting Steps:
-
Include a Detergent: Run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Compare Results: If the inhibitory effect of this compound is significantly reduced in the presence of the detergent, it is likely that aggregation is contributing to the observed activity.
-
Solution - Optimize Compound Concentration: Work with the lowest effective concentration of this compound to minimize aggregation.
-
Solution - Dynamic Light Scattering (DLS): If available, use DLS to directly assess the aggregation of this compound in your assay buffer at various concentrations.
Issue 3: Inconsistent or non-reproducible results with this compound.
Possible Cause: Non-specific binding of this compound to assay components.
Troubleshooting Steps:
-
Increase Bovine Serum Albumin (BSA) Concentration: If your assay buffer does not already contain it, add BSA (e.g., 0.1 mg/mL) to act as a "carrier" protein and reduce non-specific binding of this compound to other proteins.
-
Vary Protein Concentrations: If possible, perform your assay with different concentrations of your target protein to see if the effect of this compound is dependent on the protein concentration in a non-linear way, which can be indicative of non-specific interactions.
-
Solution - Use Orthogonal Assays: Validate your findings using a different assay platform that is less susceptible to the types of interference observed (e.g., a label-free detection method if fluorescence is problematic).
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt | Tocris Bioscience |
| Molecular Weight | 1437.08 g/mol | Tocris Bioscience |
| P2Y11 Receptor IC50 | 463 nM | Tocris Bioscience |
| Suramin Fluorescence Enhancement | ~10-fold upon binding to protein-tyrosine phosphatases | [1] |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO).
-
Serial Dilution: In a microplate suitable for your fluorescence reader, perform a serial dilution of the this compound stock solution in your final assay buffer to achieve the range of concentrations to be used in your experiment.
-
Buffer Control: Include wells with only the assay buffer as a negative control.
-
Fluorescence Measurement: Read the plate using the same excitation and emission wavelengths, as well as the same gain setting, that you will use for your main experiment.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Fluorescence Quenching Assay
-
Prepare Reagents: Prepare your fluorescent probe at its final assay concentration in the assay buffer. Prepare a concentrated stock of this compound.
-
Set up the Assay: In a microplate, add the fluorescent probe to a series of wells. Then, add a serial dilution of this compound to these wells.
-
Controls: Include wells with the fluorescent probe and buffer only (no this compound) as a positive control for unquenched signal, and wells with buffer only as a blank.
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Fluorescence Measurement: Read the fluorescence of the plate.
-
Data Analysis: Compare the fluorescence intensity of the wells with this compound to the control wells without this compound. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: P2Y11 receptor signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a fluorescence-based assay.
References
Technical Support Center: Optimizing NF157 Use in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use the P2Y11 receptor antagonist, NF157, while minimizing the potential for cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my cells?
A1: Based on available data, this compound is not generally considered to be cytotoxic at concentrations effective for P2Y11 antagonism. In some cases, this compound has shown protective effects against cytotoxicity induced by other stimuli, such as UV-B irradiation.[1] However, as with any experimental compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q2: What is the recommended working concentration for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological question. Published studies have used concentrations in the range of 25 µM to 60 µM to achieve antagonism of the P2Y11 receptor and observe downstream effects. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your assay.
Q3: My cells are showing signs of toxicity after treatment with this compound. What are the possible causes?
A3: If you observe cytotoxicity, it may be due to several factors:
-
High Concentration of this compound: Exceeding the optimal concentration range for your cell line can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at certain concentrations.[2][3][4][5]
-
Compound Precipitation: If this compound precipitates out of the culture medium, this can cause cellular stress.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can induce cell death.
-
Sub-optimal Cell Culture Conditions: Factors like high cell density, nutrient depletion, or improper pH can exacerbate sensitivity to experimental treatments.[6]
Q4: How can I minimize the risk of solvent-induced cytotoxicity?
A4: To minimize cytotoxicity from the solvent (e.g., DMSO), it is critical to ensure the final concentration in your cell culture medium is as low as possible. For most cell lines, the final DMSO concentration should not exceed 0.5%, with some sensitive cell lines requiring concentrations as low as 0.1%.[3][4] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to differentiate between the effects of this compound and the solvent.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Cell Health
If you observe a significant decrease in cell viability after treating with this compound, follow these troubleshooting steps:
-
Verify Solvent Concentration: Calculate the final concentration of your solvent (e.g., DMSO) in the cell culture medium. If it exceeds 0.5%, repeat the experiment with a lower final solvent concentration.[3][4]
-
Perform a Dose-Response Curve: To determine the optimal, non-toxic concentration of this compound for your specific cell line, perform a dose-response experiment. A typical starting point is to test a range of concentrations from 1 µM to 100 µM.
-
Assess this compound Solubility: Visually inspect your culture medium after adding this compound to ensure there is no precipitation. If precipitation occurs, you may need to adjust your solvent or the final concentration.
-
Include Proper Controls: Always run a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) and an untreated control. This will help you determine if the observed cytotoxicity is due to this compound or the solvent.
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and visually inspect for signs of bacterial or fungal contamination.
Issue 2: Inconsistent or Non-Reproducible Results
Inconsistent results between experiments can be frustrating. Consider the following factors:
-
Compound Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to treatment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| This compound P2Y11 IC50 | 463 nM | |
| This compound Selectivity | >650-fold for P2Y11 over P2Y1 and P2Y2 | |
| Commonly Used this compound Concentrations | 25 µM, 30 µM, 50 µM, 60 µM | |
| Recommended Max. DMSO Concentration | < 0.5% (general), < 0.1% (sensitive cells) | [3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration range of this compound that is not cytotoxic to a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1, 1, 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus this compound concentration to determine the concentration at which cytotoxicity is observed.
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Simplified NF-κB signaling pathway modulated by this compound.
References
- 1. e-century.us [e-century.us]
- 2. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Efficacy of NF157
Welcome to the technical support center for NF157, a selective P2Y11 receptor antagonist. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the in vivo efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the P2Y11 purinergic receptor, exhibiting nanomolar efficacy.[1][2] The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ATP, uniquely couples to both Gq and Gs signaling pathways.[3] This dual signaling leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium, and the stimulation of adenylyl cyclase, which elevates cyclic AMP (cAMP) levels.[3][4] By inhibiting the P2Y11 receptor, this compound can modulate downstream inflammatory pathways, such as the NF-κB and p38 MAPK signaling cascades.[5]
Q2: What are the potential therapeutic applications of this compound currently under investigation?
A2: Preclinical studies suggest that this compound has potential therapeutic applications in inflammatory conditions. For instance, it has been shown to ameliorate oxidized LDL-induced vascular endothelial inflammation and reduce the expression of matrix metalloproteinases (MMP-3 and MMP-13) in osteoarthritis models.[1][5] Its ability to suppress inflammatory signaling pathways makes it a valuable tool for research in these and other inflammation-related diseases.
Q3: What are the main challenges in achieving good in vivo efficacy with this compound?
A3: A primary challenge with this compound, a suramin-derived molecule, is its likely poor oral bioavailability and potential for rapid clearance in vivo. Many purinergic receptor antagonists are highly polar or have physicochemical properties that are not optimal for oral administration.[6] Ensuring adequate formulation to improve solubility and stability is critical for successful in vivo experiments.
Q4: Are there any known pharmacokinetic parameters for this compound in animal models?
A4: Specific pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and bioavailability in common animal models, are not widely available in published literature. Researchers may need to perform initial pharmacokinetic studies to determine these parameters in their specific model and experimental conditions.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with this compound and other poorly soluble small molecule inhibitors.
| Problem | Potential Cause | Suggested Solution |
| Poor or inconsistent in vivo efficacy despite proven in vitro activity. | 1. Poor Bioavailability: The compound may have low solubility, poor absorption, or be rapidly metabolized. 2. Inadequate Formulation: The vehicle may not be optimal for solubilizing or stabilizing this compound. 3. Suboptimal Dosing: The dose might be too low to achieve therapeutic concentrations at the target site. | 1. Improve Formulation: Consider using solubility-enhancing excipients such as cyclodextrins, or formulating this compound in a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS). 2. Optimize Route of Administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) injection may provide more consistent exposure compared to oral gavage. 3. Conduct a Dose-Response Study: Perform a dose-escalation study to identify a dose that elicits a significant biological response. |
| Precipitation of this compound during formulation or upon administration. | 1. Low Aqueous Solubility: this compound is likely a hydrophobic molecule. 2. Vehicle Incompatibility: The chosen vehicle may not be able to maintain this compound in solution, especially upon dilution in physiological fluids. | 1. Use Co-solvents: A mixture of biocompatible organic solvents (e.g., DMSO, PEG400) and aqueous buffer can be used. Ensure the final concentration of the organic solvent is within tolerated limits for the animal model. 2. Prepare a Nanosuspension: Milling the compound to create a nanosuspension can improve its dissolution rate and bioavailability. 3. Visual Inspection: Always visually inspect the formulation for any precipitates before administration. |
| High variability in animal responses within the same treatment group. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Formulation Instability: The compound may be degrading or precipitating in the vehicle over time. 3. Biological Variability: Natural physiological differences between animals. | 1. Standardize Administration Technique: Ensure all personnel are using the same, precise technique for dosing. 2. Prepare Fresh Formulations: Prepare the dosing solution fresh before each use to minimize stability issues. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability. |
| Unexpected toxicity or adverse effects in treated animals. | 1. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 2. Off-Target Effects: At higher concentrations, this compound may have off-target pharmacological effects. 3. High Peak Plasma Concentrations: Rapid absorption after administration could lead to transiently high, toxic plasma levels. | 1. Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its effects. 2. Conduct a Maximum Tolerated Dose (MTD) Study: Determine the MTD to establish a safe dosing range. 3. Adjust Dosing Regimen: Consider splitting the daily dose into multiple smaller doses or using a formulation that provides sustained release to avoid high peak concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Disclaimer: This is a general protocol and may require optimization based on experimental needs and the specific physicochemical properties of the this compound batch.
Objective: To prepare a clear, stable solution of this compound for intraperitoneal (IP) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, for a 10 mg/mL final stock, you might start by dissolving 10 mg of this compound in 100 µL of DMSO.
-
Vortex gently until the powder is fully dissolved.
-
Add PEG400 to the DMSO solution. A common ratio is 1:4 (DMSO:PEG400). For the example above, add 400 µL of PEG400.
-
Vortex to ensure a homogenous solution.
-
For the final dosing solution, dilute the stock solution with sterile saline. A final vehicle composition could be, for example, 10% DMSO, 40% PEG400, and 50% saline. Note: The final concentration of DMSO should ideally be below 10% to minimize toxicity.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition is necessary.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: In Vivo Efficacy Study of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model
Objective: To evaluate the anti-inflammatory efficacy of this compound by measuring its effect on pro-inflammatory cytokine production in an acute inflammation model.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups (n=8 per group):
-
Vehicle control (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
LPS + Vehicle
-
LPS + this compound (low dose, e.g., 1 mg/kg)
-
LPS + this compound (medium dose, e.g., 5 mg/kg)
-
LPS + this compound (high dose, e.g., 25 mg/kg)
-
LPS + Dexamethasone (B1670325) (positive control, e.g., 1 mg/kg)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On the day of the experiment, administer the vehicle, this compound, or dexamethasone via IP injection.
-
One hour after treatment, induce inflammation by administering LPS (e.g., 1 mg/kg) via IP injection.
-
Two hours after LPS injection, collect blood samples via cardiac puncture under terminal anesthesia.
-
Isolate serum and store at -80°C until analysis.
-
Analyze serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay or ELISA.
Data Analysis:
-
Compare cytokine levels between the LPS + Vehicle group and the this compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A significant reduction in cytokine levels in the this compound-treated groups compared to the LPS + Vehicle group indicates anti-inflammatory efficacy.
Visualizations
P2Y11 Receptor Signaling Pathway
Caption: P2Y11 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Logical Relationship for Troubleshooting Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 5. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
NF157 degradation in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NF157 in long-term experiments.
Troubleshooting Guides
Unexpected results or a decline in the efficacy of this compound during long-term experiments can often be attributed to its degradation. Below are common issues, their potential causes, and recommended solutions.
Issue 1: Diminished or No Inhibitory Effect of this compound Over Time
-
Potential Cause: Degradation of this compound in stock solutions or experimental media.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from a solid compound.[1] It is recommended to make up and use solutions on the same day whenever possible.[1]
-
Aliquot Stock Solutions: If a stock solution must be stored, aliquot it into tightly sealed vials and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
-
Verify Solvent Compatibility: Ensure the solvent used (e.g., water or DMSO) is appropriate and does not contribute to degradation under your experimental conditions.
-
pH and Temperature Monitoring: Be aware that factors like pH, temperature, and light can affect the stability of chemical compounds.[2] Maintain consistent pH and temperature across experiments.
-
Issue 2: High Variability in Experimental Replicates
-
Potential Cause: Inconsistent this compound concentration due to improper dissolution or degradation.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before making aliquots, ensure the solid this compound is fully dissolved in the solvent.
-
Consistent Aliquot Usage: When using a stored stock solution, allow the aliquot to reach room temperature for at least 60 minutes before opening the vial and using it.[1]
-
Use of Internal Controls: Include positive and negative controls in your experiments to differentiate between compound instability and other experimental variables.
-
Issue 3: Unexpected Cellular Responses or Off-Target Effects
-
Potential Cause: Formation of active degradation products.
-
Troubleshooting Steps:
-
HPLC Purity Check: If you suspect degradation, the purity of your this compound solution can be checked using High-Performance Liquid Chromatography (HPLC).
-
Consult Certificate of Analysis: Refer to the batch-specific Certificate of Analysis for information on purity and any known impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored desiccated at room temperature. When stored correctly in a tightly sealed vial, the solid compound can be stored for up to 6 months.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions fresh for each experiment.[1] If storage is necessary, dissolve this compound in an appropriate solvent (e.g., water up to 4 mM or DMSO up to 7 mM), aliquot into tightly sealed vials, and store at -20°C for no longer than one month.[1]
Q3: Can I subject this compound solutions to multiple freeze-thaw cycles?
A3: It is not recommended. Repeated freeze-thaw cycles can accelerate the degradation of the compound. Aliquoting the stock solution helps to avoid this.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively reported in the scientific literature. However, like many complex organic molecules, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidative or hydrolytic conditions.[2]
Q5: How can I be sure that the observed effect in my long-term experiment is due to this compound and not its degradation products?
A5: The best practice is to use freshly prepared solutions of this compound for each experiment.[1] If the experiment runs over several days, consider replenishing the experimental medium with fresh this compound at regular intervals. Including appropriate controls will also help to validate that the observed effects are from the active compound.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Condition | Maximum Storage Duration | Key Considerations |
| Solid | Desiccate at Room Temperature | Up to 6 months[1] | Keep vial tightly sealed. |
| Stock Solution | Aliquoted at -20°C | Up to 1 month[1] | Avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Varies by experimental condition | Use on the same day[1] | Prepare fresh before use. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Acclimatize: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[1]
-
Weighing: Weigh the required amount of this compound in a sterile environment.
-
Dissolution: Add the appropriate volume of solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration (e.g., 10 mM). Refer to the product datasheet for maximum solubility information.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Distribute the stock solution into small, single-use, tightly sealed vials. Store at -20°C for up to one month.[1]
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Simplified P2Y11 signaling pathway and this compound inhibition.
References
Technical Support Center: Validating NF157 Activity
This guide provides troubleshooting advice and detailed protocols for researchers validating the activity of NF157, a P2Y11 receptor antagonist, in a new cell line. The content is structured in a question-and-answer format to directly address common challenges.
Introduction to this compound
This compound is a potent and selective antagonist for the P2Y11 purinergic receptor.[1][2][3] The P2Y11 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by extracellular nucleotides like ATP, couples to Gs to stimulate adenylyl cyclase (AC) and increase intracellular cyclic AMP (cAMP), and to Gq to activate phospholipase C (PLC), leading to increased intracellular Ca2+.[1] this compound blocks these signaling events. It has been shown to ameliorate inflammatory responses, such as TNF-α-induced degradation of type II collagen and oxidized LDL-induced endothelial inflammation, by inhibiting downstream pathways including NF-κB and p38 MAPK.[1][2][4]
The diagram below illustrates the primary signaling pathway inhibited by this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses key questions and potential issues when validating this compound in a novel cell line. The general workflow for this process is outlined below.
Q1: How do I confirm my new cell line is a suitable model for studying this compound?
A1: The primary requirement is that the cell line must express the drug's target, the P2Y11 receptor. Validating the expression of P2RY11 at both the mRNA and protein level is the critical first step. Without detectable P2Y11, this compound will have no target and thus no specific activity.
Recommended Protocols:
-
Quantitative PCR (qPCR): To measure P2RY11 gene expression.
-
Western Blot: To detect the P2Y11 protein.
Detailed Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for P2RY11 Expression
-
Cell Culture: Culture your new cell line and a positive control cell line (e.g., human monocyte-derived macrophages) to ~80% confluency.
-
RNA Extraction: Extract total RNA from both cell lines using a TRIzol-based or column-based kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix with validated primers for human P2RY11 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of P2RY11 in your new cell line compared to the positive control.
Protocol 2: Western Blot for P2Y11 Protein
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against P2Y11 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system. An appropriate loading control (e.g., β-actin or GAPDH) must be included.
Q2: What concentration of this compound should I use in my experiments?
A2: The optimal concentration should be high enough to achieve target inhibition but low enough to avoid off-target effects or cytotoxicity. This compound has a reported IC50 of approximately 463 nM for P2Y11.[1][2] A dose-response experiment is recommended, typically starting from a low nanomolar range and extending to a high micromolar range (e.g., 10 nM to 50 µM). First, you must perform a cell viability assay to exclude concentrations that are toxic to the cells.
Recommended Protocol:
-
Cell Viability Assay (MTT or CellTiter-Glo®): To determine the cytotoxic profile of this compound on your cell line.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 10, 25, 50 µM) for 24-48 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation: Example Quantitative Data
Table 1: Cell Viability of a New Cell Line Treated with this compound for 48 hours
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1.0 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.1 |
| 25 | 88.7 ± 6.2 |
| 50 | 65.4 ± 7.1 |
Based on this hypothetical data, concentrations up to 25 µM could be used for functional assays without significant cytotoxicity.
Q3: How can I functionally validate that this compound is working as expected?
A3: Functional validation involves demonstrating that this compound can block the downstream signaling events that occur after P2Y11 receptor activation. This typically involves stimulating the cells with a P2Y11 agonist (like ATP or ATPγS) with and without pre-treatment with this compound and measuring a downstream readout.
Recommended Protocols:
-
cAMP Assay: To measure the inhibition of adenylyl cyclase activation.
-
Western Blot for Phospho-proteins: To assess the inhibition of downstream signaling cascades like p38 MAPK.[4]
-
NF-κB Activity Assay: To measure the inhibition of NF-κB p65 nuclear translocation or reporter activity.[2][4]
Protocol 4: cAMP Assay
-
Cell Treatment: Pre-incubate cells with various concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a known P2Y11 agonist (e.g., 100 µM ATP) for 10-15 minutes.[5]
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit (e.g., ELISA or HTRF-based).
-
cAMP Measurement: Follow the manufacturer's protocol to measure intracellular cAMP levels.
-
Analysis: Determine the extent to which this compound inhibits the agonist-induced increase in cAMP.
Data Presentation: Example Functional Data
Table 2: Inhibition of ATP-Induced IL-6 Production by this compound
| Treatment Condition | IL-6 Concentration (pg/mL) (Mean ± SD) |
|---|---|
| Vehicle Control | 50 ± 8 |
| ATP (100 µM) | 450 ± 35 |
| ATP + this compound (1 µM) | 275 ± 28 |
| ATP + this compound (10 µM) | 110 ± 15 |
| ATP + this compound (25 µM) | 65 ± 11 |
This hypothetical data shows a dose-dependent inhibition of an inflammatory response by this compound, validating its antagonistic activity.
Q4: I am not observing the expected inhibitory effect of this compound. What should I do?
A4: A lack of effect can be due to several factors. A systematic troubleshooting approach is necessary to identify the root cause.
References
Addressing batch-to-batch variability of NF157
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of NF157. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What could be the primary cause?
A1: The most significant source of batch-to-batch variability for this compound is its chemical composition. This compound is supplied with a high degree of hydration and may contain residual sodium chloride (NaCl) from its synthesis and purification.[1][2] The exact amounts of water and salt can differ from one manufacturing lot to another. This variability directly impacts the actual concentration of the active compound if you prepare stock solutions based on the assumption that the powdered compound is 100% pure this compound.
Q2: How can we correct for this variability to ensure consistent experimental concentrations?
A2: To address this, it is crucial to refer to the batch-specific Certificate of Analysis (CofA) provided by the supplier for each vial of this compound. The CofA will specify the "Net Product Content" or a similar parameter, which indicates the actual percentage of the active compound by weight. You must use this value to calculate the correct amount of solvent needed to achieve your desired stock solution concentration.
Q3: What information should I look for on the Certificate of Analysis?
A3: When you receive a new batch of this compound, immediately locate the Certificate of Analysis. Key parameters to note are:
-
Batch/Lot Number: Uniquely identifies the specific production batch.
-
Molecular Weight: While the theoretical molecular weight is constant, the batch-specific value may be provided.
-
Purity (by HPLC): Indicates the percentage of the desired compound relative to other UV-active impurities.
-
Net Product Content (or similar): This is the most critical value for correcting for water and salt content. It represents the percentage of the vial's contents that is the active this compound compound.
Q4: Where can I find the Certificate of Analysis?
A4: The CofA is typically shipped with the product. Many suppliers also allow you to download it from their website by entering the product number and the batch/lot number.[3] If you cannot locate it, contact the supplier's technical support for assistance.
Troubleshooting Guides
Issue: Inconsistent Potency or IC50 Values in Assays
If you are observing shifts in the potency (e.g., IC50) of this compound between experimental runs using different batches, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting inconsistent this compound potency.
Data Presentation: Example Batch Comparison
To illustrate the impact of batch-to-batch variability, the table below presents hypothetical data for three different lots of this compound.
| Parameter | Batch A | Batch B | Batch C |
| Lot Number | MKL-1021 | MKL-1088 | MKL-1105 |
| Purity (HPLC) | >99% | >99% | >99% |
| Net Product Content | 85.2% | 91.5% | 88.0% |
| Mass to Weigh for 1ml of 10mM Stock | 16.87 mg | 15.70 mg | 16.33 mg |
| Actual Concentration if 14.37mg is Weighed | 8.52 mM | 9.15 mM | 8.80 mM |
Calculations are based on a molecular weight of 1437.08 g/mol .
As shown in the table, relying on the theoretical mass without correcting for the Net Product Content can lead to significant differences in the actual stock solution concentration, which will directly affect your experimental outcomes.
Experimental Protocols
Protocol 1: Accurate Preparation of an this compound Stock Solution
This protocol details the steps to prepare an accurate stock solution of this compound by correcting for batch-to-batch variability.
Objective: To prepare a 10 mM stock solution of this compound using a batch-specific Certificate of Analysis.
Materials:
-
This compound powder (specific batch)
-
Certificate of Analysis for the corresponding batch
-
Anhydrous/sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Methodology:
-
Locate Batch Information: Identify the lot number on your vial of this compound and obtain the corresponding CofA. Note the "Net Product Content" percentage.
-
Calculate Required Mass: Use the following formula to determine the mass of the powder needed:
Mass (mg) = [Desired Concentration (mM)] x [Volume (ml)] x [Molecular Weight ( g/mol )] / [Net Product Content (%)]
Example for Batch A (Net Product Content = 85.2%): Mass (mg) = 10 mM x 1 ml x 1437.08 / 85.2 = 16.87 mg
-
Weighing the Compound:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a calibrated analytical balance, carefully weigh the calculated mass of the this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous/sterile DMSO to the tube (e.g., 1 ml for a 10 mM stock).
-
Vortex the solution thoroughly until all the powder is dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability.
-
Caption: Workflow for preparing corrected this compound stock solutions.
Protocol 2: Quality Control Check for a New Batch of this compound
It is good practice to perform a quality control check when receiving a new batch of a critical reagent.
Objective: To verify the activity of a new batch of this compound against a previously validated batch.
Methodology:
-
Prepare Stock Solutions: Prepare corrected stock solutions of both the new batch and a previously validated "gold standard" batch of this compound, following Protocol 1.
-
Perform a Dose-Response Assay: Conduct a standard functional assay in your system (e.g., measuring inhibition of P2Y11-mediated cAMP accumulation).
-
Run Parallel Curves: On the same plate/day, run parallel dose-response curves for both the new and the old batch of this compound.
-
Analyze Data: Calculate the IC50 values for both batches. The IC50 for the new batch should be within an acceptable range of the gold standard batch (e.g., +/- 2-fold).
-
Decision: If the IC50 values are comparable, the new batch is validated for use. If there is a significant discrepancy, re-check all calculations and consider contacting the supplier.
Caption: Logic diagram for validating a new this compound batch.
References
Optimal incubation time for NF157 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using NF157 in their experiments. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: The optimal incubation time for this compound treatment is highly dependent on the specific experimental design, including the cell type, this compound concentration, and the biological question being investigated. For short-term signaling studies, a pre-incubation time of 30 minutes has been shown to be effective in blocking P2Y11 receptor activation in THP-1 cells.[1] For longer-term studies investigating effects on gene expression, protein synthesis, or cell viability, incubation times may range from several hours to multiple days.[2][3] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the ideal incubation period for your specific cell line and experimental goals.[4]
Q2: How do I determine the optimal concentration of this compound to use?
A2: The optimal concentration of this compound will vary depending on the cell type and the desired effect. A concentration of 50 µM was used to inhibit ATP or LPS-induced cAMP increase in THP-1 cells.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Start with a range of concentrations around a known effective dose from the literature and assess the desired downstream readout.
Q3: I am not observing any effect with this compound treatment. What are some possible reasons?
A3: Several factors could contribute to a lack of an observable effect:
-
Sub-optimal Incubation Time or Concentration: The incubation time or concentration of this compound may not be optimal for your specific cell line and experimental conditions. We recommend performing time-course and dose-response experiments to determine the ideal parameters.[4]
-
Cell Line Resistance: The cell line you are using may not express the P2Y11 receptor or may have other compensatory mechanisms that make it resistant to the effects of this compound.
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium. Precipitation of the compound will lead to a lower effective concentration. Also, consider the stability of this compound in your culture conditions over the incubation period.
-
Cell Seeding Density: The density at which you plate your cells can influence their response to treatment. Optimizing cell seeding density is crucial for reproducible results.
Q4: My cells are showing signs of toxicity or detachment after this compound treatment. What should I do?
A4: Cell detachment and death can be indicators of cytotoxicity. If you suspect this is an unintended effect, consider the following:
-
Reduce Concentration: The concentration of this compound may be too high for your cell line. Try reducing the concentration as part of a dose-response experiment.
-
Reduce Incubation Time: For some cell lines, prolonged exposure to any treatment can be toxic. A shorter incubation time may be sufficient to achieve the desired biological effect without causing excessive cell death.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and not overly confluent before starting the treatment. For long-term experiments (multiple days), it is crucial to replenish the media and this compound every 2-3 days to maintain a consistent concentration and nutrient supply.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No inhibition of downstream signaling (e.g., cAMP levels) | Insufficient pre-incubation time. | Increase the pre-incubation time with this compound before adding the stimulus (e.g., ATP, LPS). A 30-minute pre-incubation has been shown to be effective in some systems.[1] |
| This compound concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform cell density across all wells or plates. |
| Incomplete dissolution of this compound. | Visually inspect your stock solution and final culture medium to ensure the compound is fully dissolved. Consider using a different solvent if necessary, ensuring it is compatible with your cell culture. | |
| Unexpected off-target effects | This compound may have effects on other cellular pathways. | Review the literature for known off-target effects of this compound. Consider using a secondary antagonist or a genetic knockdown/knockout approach to confirm the specificity of your observations. |
| Difficulty with long-term treatments ( > 48 hours) | Cell overgrowth and nutrient depletion. | Seed cells at a lower density to prevent confluence during the treatment period. Change the media and re-add fresh this compound every 2-3 days.[2] |
| Compound degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. |
Experimental Protocols & Data
Summary of this compound Treatment Parameters from Literature
| Cell Line | This compound Concentration | Incubation Time | Application | Reference |
| THP-1 | 50 µM | 30 minutes (pre-incubation) | Inhibition of ATP or LPS-induced cAMP increase | [1] |
General Protocol for a Time-Course Experiment
This protocol provides a general framework for determining the optimal incubation time for this compound.
-
Cell Seeding: Plate your cells at a density that will not allow them to become over-confluent during the longest time point of your experiment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in your cell culture medium to the desired final concentration.
-
Treatment: Add the this compound-containing medium to your cells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the cells for various time points (e.g., 4, 8, 12, 24, 48 hours).
-
Assay: At each time point, harvest the cells or supernatant and perform your desired assay (e.g., Western blot for protein expression, qPCR for gene expression, ELISA for cytokine release, or a cell viability assay).
-
Analysis: Analyze the results to determine the time point at which the desired effect is optimal.
Visualizing Signaling Pathways and Workflows
This compound Inhibition of P2Y11 Signaling
Caption: this compound inhibits P2Y11 receptor signaling.
General Experimental Workflow for this compound Treatment
Caption: A typical workflow for an this compound treatment experiment.
References
Preventing NF157 precipitation in media
Welcome to the technical support center for NF157. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments, with a specific focus on preventing the precipitation of this compound in aqueous solutions and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties? A1: this compound is a potent and selective purinergic receptor antagonist. It primarily inhibits the P2Y11 receptor with an IC50 of 463 nM and also shows selectivity for the P2X1 receptor. Its chemical name is 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt. Due to its complex structure, it has limited solubility in aqueous solutions, which can present challenges in experimental setups.
Q2: What is the primary cause of this compound precipitation when I add it to my cell culture medium? A2: The most common cause is a phenomenon known as "solvent shock".[1][2] This occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of cell culture medium. This abrupt change in solvent polarity causes the compound to aggregate and fall out of solution.[1] Other factors include the final concentration exceeding its solubility limit and interactions with media components.[2]
Q3: What are the visual signs of this compound precipitation? A3: Precipitation can manifest in several ways, including the appearance of fine crystalline or amorphous particles, general cloudiness or turbidity in the medium, or a thin film forming on the surface of the culture vessel.[3]
Q4: My this compound solution is cloudy. Can I still use it for my experiment? A4: No. A cloudy solution or one with visible particles indicates that the compound is not fully dissolved or has precipitated.[4] Using such a solution will lead to inaccurate and unreliable results because the actual concentration of dissolved, active this compound will be unknown and lower than intended.[3][4]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium? A5: To minimize solvent-induced cytotoxicity and its effects on your experimental system, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally not exceeding 0.5% (v/v).[5] It is always recommended to perform a vehicle control experiment to account for any effects of the solvent on the cells.[5]
Quantitative Data: this compound Solubility
The solubility of this compound can vary based on the solvent and the specific batch of the compound, due to differences in hydration and residual salt content. The following data provides general guidance.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 5 | 4 |
| DMSO | 10 | 7 |
| Data sourced from Tocris Bioscience and is based on a molecular weight of 1437.08. Batch-specific data should be consulted on the Certificate of Analysis. |
Troubleshooting Guide: Preventing this compound Precipitation
| Issue | Potential Cause(s) | Recommended Solutions & Best Practices |
| Immediate Precipitation upon adding stock solution to media. | Solvent Shock: The rapid change from an organic solvent to an aqueous medium causes the compound to crash out.[1][2] High Final Concentration: The target concentration exceeds the solubility limit of this compound in the specific medium.[4] | Optimize the Dilution Process: 1. Pre-warm the cell culture medium to 37°C before adding the this compound stock.[4] 2. Add the stock solution drop-by-drop to the medium while gently vortexing or swirling to ensure rapid dispersion.[3][4] 3. Employ a serial dilution method: first, dilute the DMSO stock into a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium.[1] |
| Precipitation Over Time during incubation. | Media Instability: Cellular metabolism can alter the pH of the medium over time, affecting compound solubility.[2] Evaporation: Loss of water from the medium in the incubator increases the concentration of all components, including this compound, potentially pushing it past its solubility limit.[6][7] Temperature Fluctuations: Repeated warming and cooling can cause less stable components to precipitate.[6] | Maintain Stable Media Conditions: 1. Use a buffered medium (e.g., containing HEPES) to maintain a stable pH.[3] 2. Ensure your incubator is properly humidified to prevent media evaporation.[7] 3. Maintain a stable incubator temperature and avoid frequent opening of the door.[3] |
| Stock Solution is Cloudy or contains particles. | Incomplete Dissolution: The this compound was not fully dissolved in the DMSO initially.[4] Improper Storage: Repeated freeze-thaw cycles can cause the compound to precipitate out of the stock solution.[5] Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which reduces the solubility of hydrophobic compounds. | Ensure Stock Solution Integrity: 1. When preparing the stock, gently warm the solution (e.g., to 37°C) and vortex intermittently to ensure complete dissolution.[5] 2. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store tightly sealed at -20°C or -80°C.[4][5] 3. Use high-purity, anhydrous DMSO for stock preparation.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Based on the batch-specific molecular weight (MW) provided on the Certificate of Analysis (e.g., 1437.08 g/mol ), calculate the mass of this compound required. For 1 mL of a 10 mM stock, you would need: 1437.08 g/mol * 0.010 mol/L * 0.001 L = 0.01437 g or 14.37 mg.
-
Weigh Compound: Carefully weigh out the calculated mass of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or glass vial. Add 1 mL of anhydrous, high-purity DMSO.[5]
-
Aid Solubilization: Tightly cap the vial. Gently warm the mixture to 37°C in a water bath and vortex intermittently until the this compound is completely dissolved.[5]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles and the solution is clear.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C, protected from light.[4]
Protocol 2: Recommended Dilution of this compound into Cell Culture Media
This protocol uses an intermediate dilution step to minimize solvent shock.
-
Pre-warm Media: Pre-warm both serum-free and complete (serum-containing) cell culture media to 37°C in a water bath.[4]
-
Calculate Volumes: Determine the volume of this compound stock solution needed for your final desired concentration. Ensure the final DMSO concentration will not exceed 0.5%.
-
Intermediate Dilution: In a sterile tube, add a small volume of the pre-warmed serum-free medium (e.g., 100-200 µL).
-
Add Stock to Intermediate: While gently vortexing the serum-free medium, add the calculated volume of your this compound DMSO stock dropwise.[1] Mix well.
-
Final Dilution: Immediately add this intermediate dilution to the final volume of pre-warmed complete cell culture medium. Swirl gently to mix.
-
Immediate Use: Use the freshly prepared this compound-containing medium for your experiment without delay to ensure stability and prevent precipitation.[4]
Visual Guides
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Control Experiments for NF157 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NF157, a selective P2Y11 receptor antagonist. Proper control experiments are crucial for the accurate interpretation of results obtained with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Unexpected or No Effect of this compound
Q: I am not observing the expected inhibitory effect of this compound on my ATP- or agonist-stimulated response. What could be the reason?
A: This could be due to several factors related to the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Solubility:
-
Verification: Ensure the purity and integrity of your this compound stock.[1] If possible, verify its activity using a positive control cell line known to express functional P2Y11 receptors.
-
Solubility: this compound is soluble in water and DMSO. However, high concentrations in aqueous media might lead to precipitation.[2][3] Ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability or the assay readout.[4] Prepare fresh dilutions of this compound for each experiment to avoid degradation.[2]
-
-
Experimental Conditions:
-
Concentration: You may be using a sub-optimal concentration of this compound. Perform a dose-response curve to determine the IC50 of this compound in your specific system.[1] Effective concentrations in published studies often range from the nanomolar to low micromolar range.[5]
-
Pre-incubation Time: The pre-incubation time with this compound before adding the agonist might be insufficient. An adequate pre-incubation period allows the antagonist to bind to the receptor. This should be optimized for your experimental system; a typical pre-incubation time is 30 minutes.[6][7]
-
Agonist Concentration: If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Use an agonist concentration that elicits a submaximal response (e.g., EC50 or EC80) for antagonist studies.[8]
-
-
Biological System:
-
Receptor Expression: Confirm that your cells or tissue of interest express the P2Y11 receptor at a sufficient level. This can be verified by techniques such as qPCR or Western blotting.[9]
-
P2Y11 Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, which might mask the effect of an antagonist. Consider the timing of your agonist stimulation.
-
Issue 2: Distinguishing Between P2Y11 and Off-Target Effects
Q: this compound is known to also antagonize the P2X1 receptor. How can I be sure that the observed effect is mediated by P2Y11 inhibition?
A: This is a critical point for data interpretation. Several control experiments can help you dissect the specific contribution of P2Y11.
-
Use of a Selective P2Y11 Agonist:
-
If a selective P2Y11 agonist (that does not activate P2X1) can replicate the effect that this compound is inhibiting, it provides strong evidence for P2Y11 involvement.
-
-
Employing a P2X1-Selective Antagonist:
-
Use a potent and selective P2X1 antagonist as a comparative control. If this antagonist does not produce the same effect as this compound, it suggests the effect is not mediated by P2X1.
-
-
Genetic Knockdown of P2Y11:
-
Investigating Downstream Signaling Pathways:
-
P2Y11 is a G-protein coupled receptor that can signal through both Gs (leading to increased cAMP) and Gq (leading to increased intracellular calcium).[13][14] In contrast, P2X1 is a ligand-gated ion channel that primarily mediates calcium influx. By measuring both cAMP levels and calcium mobilization, you can gain insights into which receptor is being affected.[6][15] For example, if this compound blocks an agonist-induced increase in cAMP, this strongly points to an effect on P2Y11.[6]
-
Issue 3: Artifacts in Downstream Signal Readouts
Q: I am using calcium imaging or a cAMP assay to measure the effect of this compound. How can I avoid experimental artifacts?
A: Both calcium imaging and cAMP assays are sensitive techniques that can be prone to artifacts.
-
Calcium Imaging:
-
Indicator Choice and Concentration: The choice of calcium indicator and its loading concentration are critical. Some indicators can buffer intracellular calcium or have off-target effects.[16] It is advisable to use the lowest possible concentration of the dye that still provides a good signal-to-noise ratio.
-
Phototoxicity: Prolonged exposure to excitation light can cause phototoxicity and lead to spurious calcium signals. Minimize exposure time and intensity.
-
Controls: Include controls such as cells not loaded with the indicator to check for autofluorescence, and a positive control (e.g., ionomycin) to confirm that the cells are capable of a calcium response.[17]
-
-
cAMP Assays:
-
Phosphodiesterase (PDE) Inhibitors: The intracellular levels of cAMP are regulated by both its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). To amplify the signal, especially when studying Gs-coupled receptors, it is common to include a PDE inhibitor like IBMX in the assay buffer.[4][18]
-
Cell Health and Density: Ensure that the cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to a poor response.[4]
-
Standard Curve: Always include a cAMP standard curve in your assay to ensure that the measurements are within the linear range of detection.[19]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in water and DMSO. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium or buffer. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent-induced artifacts.[4]
Q2: What is a suitable vehicle control for this compound experiments?
A2: The vehicle control should be the solvent used to dissolve this compound, at the same final concentration used in the experimental conditions. For example, if you are using a 10 µM final concentration of this compound from a 10 mM stock in DMSO, your vehicle control should contain 0.1% DMSO.
Q3: How stable is this compound in cell culture media?
A3: While specific stability data in various cell culture media is not extensively published, it is a general best practice to prepare fresh dilutions of small molecules like this compound for each experiment.[2] Avoid storing the compound in aqueous solutions for extended periods, as its stability can be affected by factors like pH and temperature.[3][20]
Q4: Can this compound interfere with fluorescence-based assays?
A4: Some compounds can have intrinsic fluorescence or act as quenchers, which can interfere with fluorescence-based assays. It is recommended to run a control experiment with this compound in the absence of cells or your fluorescent probe to check for any direct interference with the fluorescence reading at the wavelengths you are using.
Q5: What are appropriate positive and negative controls for an experiment investigating P2Y11 antagonism by this compound?
A5:
-
Positive Control for Antagonism: Pre-treat cells with a known, validated P2Y11 antagonist other than this compound (if available) to confirm that the receptor is pharmacologically accessible.
-
Positive Control for Agonist Response: Treat cells with a known P2Y11 agonist (e.g., ATPγS) to ensure the cells are responsive and the signaling pathway is intact.[7][8]
-
Negative Control (No Treatment): This group receives no treatment and serves as the baseline for the agonist-stimulated response.
-
Negative Control (Scrambled Peptide/Inactive Compound): If available, using an inactive analog of this compound can help control for non-specific effects of the chemical scaffold.
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | IC50 / Ki | Fold Selectivity vs. P2Y11 | Reference |
| P2Y11 | IC50 = 463 nM; pKi = 7.35 | - | |
| P2X1 | - | No selectivity over P2X1 | |
| P2Y1 | Ki = 187 µM | >650-fold | [5] |
| P2Y2 | Ki = 28.9 µM | >650-fold | [5] |
| P2X2 | - | 3-fold | [5] |
| P2X3 | - | 8-fold | [5] |
| P2X4 | - | >22-fold | [5] |
| P2X7 | - | >67-fold | [5] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in a cAMP Assay
This protocol is designed to determine the inhibitory concentration (IC50) of this compound on agonist-induced cAMP production.
-
Cell Seeding: Seed cells expressing the P2Y11 receptor in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your assay buffer. Also, prepare a solution of a known P2Y11 agonist (e.g., ATPγS) at a concentration that gives a submaximal response (EC80).
-
Antagonist Pre-incubation: Remove the cell culture medium and wash the cells once with the assay buffer. Add the different concentrations of this compound (and a vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the P2Y11 agonist to the wells (except for the no-agonist control wells) and incubate for a pre-determined optimal time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions.
-
Data Analysis: Plot the agonist-induced cAMP response as a function of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Control Experiment to Differentiate P2Y11 vs. P2X1 Activity using Calcium Imaging
This protocol helps to distinguish whether the effect of this compound is mediated through P2Y11 (Gq-coupled calcium release) or P2X1 (ion channel-mediated calcium influx).
-
Cell Seeding and Dye Loading: Seed cells on glass-bottom dishes suitable for microscopy. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Buffer Conditions: Prepare two different assay buffers: one containing calcium ("Calcium-Containing Buffer") and one without calcium and containing a calcium chelator like EGTA ("Calcium-Free Buffer").
-
Experimental Groups:
-
Group A: Cells in Calcium-Containing Buffer + Vehicle, then stimulate with a P2Y11/P2X1 agonist (e.g., ATP).
-
Group B: Cells in Calcium-Containing Buffer + this compound, then stimulate with the agonist.
-
Group C: Cells in Calcium-Free Buffer + Vehicle, then stimulate with the agonist.
-
Group D: Cells in Calcium-Free Buffer + this compound, then stimulate with the agonist.
-
-
Image Acquisition: Acquire baseline fluorescence images before adding the agonist. After agonist addition, record the change in fluorescence over time using a fluorescence microscope equipped for live-cell imaging.
-
Data Interpretation:
-
If the agonist-induced calcium signal is present in both calcium-containing and calcium-free buffer (Group A and C) and is blocked by this compound in both conditions (Group B and D), the response is likely mediated by P2Y11 (calcium release from internal stores).
-
If the agonist-induced calcium signal is only present in the calcium-containing buffer (Group A) and is absent or greatly reduced in the calcium-free buffer (Group C), and this compound blocks this signal (Group B), the response is likely mediated by P2X1 (calcium influx from the extracellular space).
-
Mandatory Visualization
Caption: P2Y11 receptor signaling pathways.
Caption: Experimental workflow for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y11 Agonism Prevents Hypoxia/Reoxygenation- and Angiotensin II-Induced Vascular Dysfunction and Intimal Hyperplasia Development | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. P2RY11 - Wikipedia [en.wikipedia.org]
- 15. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Validation & Comparative
A Comparative Guide to P2Y11 Receptor Antagonists: NF157 versus NF340
Introduction
The P2Y11 receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like adenosine (B11128) 5'-triphosphate (ATP), holds a unique position within the P2Y receptor family due to its dual coupling to both Gq and Gs signaling pathways.[1][2][3] This dual functionality allows it to modulate both intracellular calcium (Ca²⁺) levels and cyclic adenosine monophosphate (cAMP) production, making it a critical player in various physiological processes, particularly in the immune system.[4][5][6] Its involvement in T-cell migration, inflammation, and cytokine release has rendered it a significant target for therapeutic research.[5][7]
Two of the most prominent pharmacological tools used to investigate the function of the P2Y11 receptor are the suramin-derived antagonists, NF157 and NF340.[1][8] This guide provides an objective, data-driven comparison of these two compounds to assist researchers in selecting the appropriate tool for their experimental needs.
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is distinguished by its ability to activate two primary signaling cascades upon ATP binding.[1] It couples to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of Ca²⁺ from intracellular stores. Simultaneously, the receptor couples to the Gs protein, which activates adenylyl cyclase (AC), resulting in the synthesis of cAMP.[1][4][7] This dual signaling capability allows for complex and cell-type-specific regulation of cellular functions.
Quantitative Comparison of this compound and NF340
The following table summarizes the key quantitative parameters for this compound and NF340 as P2Y11 antagonists.
| Parameter | This compound | NF340 | Reference(s) |
| Potency at P2Y11 | |||
| IC₅₀ | 463 nM | Not explicitly stated, but higher potency than this compound | [9][10] |
| pIC₅₀ | - | 6.43 (Ca²⁺ assay), 7.14 (cAMP assay) | [11] |
| Kᵢ | 44.3 nM | >10 µM (for other P2Y receptors) | [8][9][10] |
| pKᵢ | 7.35 | - | [1][9][10] |
| Selectivity | |||
| vs. P2Y₁ | >650-fold | >520-fold | [9][10] |
| vs. P2Y₂ | >650-fold | >520-fold | [9][10] |
| vs. P2X₁ | Not selective | Selective | [9][12] |
| vs. other P2Y | - | >520-fold selective over P2Y₄, P2Y₆, P2Y₁₂ | [8] |
| Relative Potency | Baseline | 4x more potent in Ca²⁺ assays, 10x more potent in cAMP assays | [12] |
Performance Comparison: Potency and Selectivity
NF340 is consistently reported as a more potent and selective P2Y11 antagonist than this compound.[12][13] Studies have shown NF340 to be four times more potent in inhibiting the Gq-mediated Ca²⁺ pathway and ten times more potent in inhibiting the Gs-mediated cAMP pathway compared to this compound.[12] This superior potency allows for the use of lower concentrations in experiments, reducing the risk of off-target effects.
In terms of selectivity, while both compounds are derived from suramin (B1662206) and show good selectivity against several other P2Y receptors like P2Y₁ and P2Y₂, this compound suffers from a notable lack of selectivity against the P2X₁ receptor.[9][12] In contrast, NF340 demonstrates high selectivity for P2Y11 over a broader range of tested P2Y receptors, including P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₂.[8] Consequently, NF340 is often regarded as the most useful and reliable antagonist for specifically studying P2Y11-mediated responses.[4][14]
However, it is crucial to note that the selectivity of these compounds has not been exhaustively tested against all other ATP-binding receptors.[12] Therefore, caution is advised, and the use of secondary validation methods, such as P2RY11 gene knockdown, is recommended to confirm that observed effects are genuinely mediated by the P2Y11 receptor.[12]
Experimental Protocols
Characterization of this compound and NF340 as P2Y11 antagonists typically involves cell-based assays that measure the downstream consequences of receptor activation.
1. Cell Lines:
-
1321N1 human astrocytoma cells: These cells are often used for studying Gq-mediated signaling (IP₃ production and Ca²⁺ mobilization) as they do not endogenously express other P2Y receptors.[3][12]
-
CHO-K1 (Chinese Hamster Ovary) cells: These cells are suitable for Gs-mediated signaling (cAMP accumulation) assays, as 1321N1 cells express adenosine receptors that can interfere with cAMP measurements.[3]
-
HEK-293 (Human Embryonic Kidney) cells: Commonly used for stable or transient expression of the recombinant P2Y11 receptor.[12]
2. General Experimental Workflow: A typical experiment to evaluate antagonist potency involves stimulating P2Y11-expressing cells with a known agonist, such as ATP or its slowly hydrolyzable analog ATPγS, in the presence of varying concentrations of the antagonist (this compound or NF340).[4][14] The inhibition of the agonist-induced response is then quantified.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2RY11 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - P2RY11 [maayanlab.cloud]
- 7. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF157 and NF449 for P2X1 Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used antagonists, NF157 and NF449, for the inhibition of the P2X1 receptor, a key player in various physiological processes including platelet aggregation and smooth muscle contraction. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical pathways and workflows to aid in the selection of the most appropriate inhibitor for your research needs.
Data Presentation: Quantitative Comparison of P2X1 Inhibition
The following table summarizes the inhibitory potency (IC50) of this compound and NF449 on the P2X1 receptor, as reported in the literature. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution as direct comparability may be limited.
| Compound | Receptor Subtype | Reported IC50 | Species | Experimental System | Reference |
| NF449 | rP2X1 | 0.28 nM | Rat | Not Specified | [1] |
| hP2X1 | ~1 nM | Human | Xenopus oocytes (Two-Electrode Voltage Clamp) | [2] | |
| hP2X1 | 0.05 nM | Human | Xenopus oocytes (Two-Electrode Voltage Clamp) | [3] | |
| hP2X1 | 66 nM | Human | HEK293 cells (Calcium Influx Assay) | [4][5] | |
| This compound | P2X1 | Displays selectivity for P2Y11 and P2X1 receptors | Not Specified | Not Specified | [6] |
Key Observation: NF449 is consistently reported as a highly potent P2X1 receptor antagonist, with IC50 values in the sub-nanomolar to low nanomolar range.[1][2][3][7] In contrast, while this compound is known to be an antagonist of the P2X1 receptor, it is also a potent antagonist of the P2Y11 receptor, indicating a broader selectivity profile.[6]
P2X1 Receptor Signaling Pathway and Antagonist Inhibition
The P2X1 receptor is a ligand-gated ion channel activated by extracellular ATP.[8] Upon ATP binding, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and downstream cellular responses.[8] Antagonists like NF449 and this compound block this process by preventing ATP from binding to the receptor.
Experimental Protocols
Accurate characterization of P2X1 receptor antagonists relies on robust and well-defined experimental protocols. Below are detailed methodologies for two commonly employed assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a gold standard for characterizing ion channel pharmacology.
a. Oocyte Preparation and Receptor Expression:
-
Harvest stage V-VI oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject the oocytes with cRNA encoding the human or rat P2X1 receptor.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., ND96 solution) to allow for receptor expression on the oocyte membrane.
b. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a high salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply the P2X1 receptor agonist (e.g., ATP or a stable analog like α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC50 to EC90) to establish a control current.
-
After washing the agonist, pre-incubate the oocyte with the antagonist (this compound or NF449) at various concentrations for a defined period.
-
Co-apply the agonist and the antagonist and record the resulting current.
c. Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Construct a concentration-response curve and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Calcium Influx Assay in Recombinant Cell Lines
This fluorescence-based assay provides a high-throughput method to assess P2X1 receptor activation and inhibition.
a. Cell Culture and Plating:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO) stably expressing the P2X1 receptor.
-
Seed the cells into a 96-well or 384-well black, clear-bottom microplate and allow them to adhere and form a confluent monolayer.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light, to allow the dye to enter the cells.
-
Wash the cells with the physiological salt solution to remove any extracellular dye.
c. Antagonist Incubation and Fluorescence Measurement:
-
Add the antagonist (this compound or NF449) at various concentrations to the wells and incubate for a predetermined time.
-
Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add a P2X1 receptor agonist (e.g., ATP) to all wells simultaneously to stimulate the receptor.
-
Immediately begin kinetic measurement of the fluorescence intensity over a defined period.
d. Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium into the cells.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist only) response.
-
Generate a concentration-response curve and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a P2X1 receptor antagonist.
Conclusion
Both this compound and NF449 are effective antagonists of the P2X1 receptor. However, the available data strongly suggests that NF449 is a more potent and selective inhibitor of the P2X1 receptor compared to this compound.[1][2][3][7] Researchers requiring high selectivity for the P2X1 receptor with minimal off-target effects on the P2Y11 receptor should consider NF449 as the preferred tool compound. For studies where the dual inhibition of P2X1 and P2Y11 receptors might be of interest, this compound could be a valuable pharmacological tool. The choice of antagonist should be guided by the specific experimental goals and the required level of selectivity. The provided experimental protocols offer robust methods for independently verifying the activity of these compounds in your specific experimental system.
References
- 1. NF 449 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. Structure-activity relationships of analogues of NF449 confirm NF449 as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principles and properties of ion flow in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
NF157: A Comparative Guide to its Selectivity for the P2Y11 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist NF157, focusing on its selectivity for the P2Y11 receptor over other P2Y receptor subtypes. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions regarding the use of this compound.
Introduction to this compound and P2Y Receptors
This compound is a potent and selective antagonist of the human P2Y11 receptor.[1] It is a derivative of suramin, a compound known for its broad-spectrum biological activities. The P2Y receptor family consists of eight G protein-coupled receptors (GPCRs) in mammals: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[2][3] These receptors are activated by extracellular nucleotides such as adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), uridine diphosphate (UDP), and UDP-glucose, and are involved in a wide array of physiological and pathological processes.[2][3] The distinct signaling pathways and tissue distribution of each P2Y receptor subtype make them attractive targets for therapeutic intervention.
Selectivity Profile of this compound
The selectivity of a pharmacological tool is paramount for accurately dissecting the roles of specific receptor subtypes in biological systems. This compound has been characterized as a nanomolar antagonist of the P2Y11 receptor.[1] Experimental data demonstrates its high selectivity for P2Y11 over other P2Y receptors, particularly P2Y1 and P2Y2.
Quantitative Comparison of this compound Activity at P2Y Receptors
The following table summarizes the inhibitory activity of this compound at various P2Y receptors, providing a clear comparison of its potency and selectivity.
| Receptor Subtype | Antagonist Potency (IC50/Ki) | Fold Selectivity vs. P2Y11 | Reference |
| P2Y11 | IC50: 463 nM; Ki: 44.3 nM; pKi: 7.35 | - | [1] |
| P2Y1 | IC50: 1811 µM; Ki: 187 µM | >650-fold | [1] |
| P2Y2 | IC50: 170 µM; Ki: 28.9 µM | >650-fold | [1] |
| P2X1 | - | No selectivity | [1] |
| P2X2 | - | 3-fold | [1] |
| P2X3 | - | 8-fold | [1] |
| P2X4 | - | >22-fold | [1] |
| P2X7 | - | >67-fold | [1] |
Experimental Protocols
The determination of the selectivity profile of this compound involves functional assays that measure the antagonist's ability to inhibit receptor activation by a specific agonist. The most common methods employed are intracellular calcium mobilization assays and radioligand binding assays.
Intracellular Calcium Mobilization Assay
This assay is widely used for GPCRs that couple to Gq/11, leading to an increase in intracellular calcium concentration ([Ca2+]i).
Objective: To determine the inhibitory concentration (IC50) of this compound at Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, and the Gq component of P2Y11 signaling).
Materials:
-
Cell Line: Human astrocytoma cell line 1321N1, which does not endogenously express P2Y receptors, stably transfected with the human P2Y receptor subtype of interest (e.g., P2Y1, P2Y2, or P2Y11).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: A specific agonist for the P2Y receptor subtype being tested (e.g., 2-MeSADP for P2Y1, ATP for P2Y2 and P2Y11).
-
Antagonist: this compound.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Culture: Culture the transfected 1321N1 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (2.5 mM) in the assay buffer.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After the incubation period, wash the cells twice with the assay buffer.
-
Add 100 µL of the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add a pre-determined concentration of the agonist (typically the EC80 concentration) to stimulate the cells.
-
Monitor the change in fluorescence intensity over time (e.g., for 1-2 minutes).
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition of the agonist-induced response by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay
This assay measures the affinity of an unlabeled ligand (this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific P2Y receptor subtype.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the P2Y receptor of interest.
-
Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [3H]MRS2500 for P2Y1).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with appropriate salt concentrations.
-
Unlabeled Ligand: this compound.
-
Non-specific binding control: A high concentration of a known, non-radioactive ligand for the receptor.
-
Instrumentation: Scintillation counter and a filtration apparatus.
Procedure:
-
Incubation: In a microcentrifuge tube or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer. A parallel set of incubations containing the radioligand and a high concentration of the non-specific binding control is also prepared.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum manifold. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
P2Y Receptor Signaling Pathways
Understanding the signaling pathways of different P2Y receptors is crucial for interpreting the functional consequences of their modulation by antagonists like this compound. The eight mammalian P2Y receptors couple to different heterotrimeric G proteins, leading to distinct downstream signaling cascades.[2][3]
-
Gq/11-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5]
-
Gi/o-coupled receptors (P2Y12, P2Y13, and P2Y14): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Gs-coupled receptor (P2Y11): The P2Y11 receptor is unique in that it can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cAMP levels.[3][5]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for the different classes of P2Y receptors.
Caption: Gq-coupled P2Y receptor signaling pathway.
Caption: Gs and Gi-coupled P2Y receptor signaling pathways.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y11 receptor. Its high selectivity over other P2Y receptor subtypes, as demonstrated by robust experimental data, allows for more precise investigation into P2Y11-mediated signaling pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to design and execute experiments to further characterize the activity of this compound and other P2Y receptor modulators. A thorough understanding of the distinct signaling cascades activated by each P2Y receptor subtype is essential for the interpretation of experimental results and the development of novel therapeutics targeting this important receptor family.
References
- 1. Synthesis and structure-activity relationships of suramin-derived P2Y11 receptor antagonists with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y receptor - Wikipedia [en.wikipedia.org]
- 3. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Inhibiting P2Y11 Receptor Function
The P2Y11 receptor, a G-protein coupled receptor activated by extracellular ATP, plays a crucial role in various physiological processes, particularly in modulating immune responses. Its unique dual coupling to both Gq/PLC (phospholipase C) and Gs/AC (adenylyl cyclase) signaling pathways makes it an intriguing target for therapeutic intervention.[1][2][3] This guide provides a comparative overview of alternative methods to inhibit P2Y11 function, tailored for researchers, scientists, and drug development professionals. We will delve into chemical, genetic, and downstream signaling inhibition strategies, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding.
Comparison of P2Y11 Inhibition Methods
The following table summarizes the key characteristics of different approaches to inhibit P2Y11 function, providing a quick reference for selecting the most suitable method for your research needs.
| Method | Specific Inhibitors/Techniques | Mechanism of Action | Key Quantitative Data | Advantages | Limitations |
| Chemical Antagonism | NF157, NF340 | Competitive antagonists that block the ATP binding site on the P2Y11 receptor. | This compound: IC50 = 463 nM[1][4] NF340: pIC50 = 6.43 (Ca2+ assay), 7.14 (cAMP assay)[5][6] | Rapid and reversible inhibition, dose-dependent effects are easily quantifiable. | Potential for off-target effects, selectivity can be a concern. This compound also shows affinity for P2X1 receptors.[7] |
| Genetic Inhibition (siRNA) | P2Y11-specific small interfering RNA | Post-transcriptional gene silencing by targeting P2Y11 mRNA for degradation. | Knockdown efficiency can reach >80%.[8][9] For example, a significant reduction in P2Y11 mRNA has been demonstrated in MDA-BoM-1833 cells.[8] | High specificity for the target gene, allows for the study of long-term inhibition effects. | Transient effect, delivery can be challenging in some cell types, potential for off-target knockdown. |
| Genetic Inhibition (CRISPR-Cas9) | CRISPR-Cas9 mediated gene knockout | Permanent disruption of the P2Y11 gene, leading to a complete loss of receptor expression. | Knockout efficiency can be high, leading to a complete absence of P2Y11 protein.[10][11][12] | Permanent and complete loss of function, highly specific. | Irreversible, potential for off-target genomic edits, generation of stable knockout cell lines can be time-consuming. |
| Downstream Signaling Inhibition | H89 (PKA inhibitor) | Inhibits Protein Kinase A (PKA), a key enzyme in the Gs/cAMP signaling pathway downstream of P2Y11. | Inhibition of PKA with H89 has been shown to suppress SDF-1α-induced Jurkat cell migration, similar to direct P2Y11 inhibition.[13] | Allows for the dissection of specific signaling pathways, commercially available inhibitors are readily accessible. | Not specific to P2Y11 as PKA is involved in many other signaling cascades. |
P2Y11 Signaling Pathways
The P2Y11 receptor uniquely couples to two major G-protein signaling pathways, leading to diverse cellular responses. Understanding these pathways is critical for interpreting the effects of its inhibition.
Experimental Workflows and Protocols
Accurate assessment of P2Y11 inhibition requires robust experimental methodologies. The following diagram illustrates a general workflow for evaluating the efficacy of an inhibitory method, followed by detailed protocols for key assays.
Detailed Experimental Protocols
This assay measures the effect of P2Y11 inhibition on cell migration towards a chemoattractant.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Cell culture medium (serum-free and with serum or chemoattractant)
-
P2Y11-expressing cells
-
P2Y11 inhibitor (e.g., NF340) and agonist (e.g., ATP)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture P2Y11-expressing cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium.[14]
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific chemokine).[15]
-
In the upper chamber (Transwell insert), pre-incubate the cells with the P2Y11 inhibitor or vehicle control in 100 µL of serum-free medium for 30 minutes at 37°C.[14]
-
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium. Add 1 x 10^5 cells in 100 µL to the upper chamber of each Transwell insert.[14]
-
Stimulation: Add the P2Y11 agonist (e.g., ATP) to the lower chamber along with the chemoattractant.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 4-24 hours).[2][15]
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[15]
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 20 minutes.
-
Stain the migrated cells with Crystal Violet for 20-30 minutes.[16]
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope. Alternatively, elute the stain and measure the absorbance.[14]
-
This assay quantifies the intracellular cyclic AMP (cAMP) levels, a direct downstream product of the P2Y11-Gs signaling pathway.
Materials:
-
P2Y11-expressing cells
-
P2Y11 inhibitor (e.g., NF340) and agonist (e.g., ATPγS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or FRET-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Culture and Treatment: Seed P2Y11-expressing cells in a multi-well plate and allow them to adhere. Pre-treat the cells with the P2Y11 inhibitor or vehicle control for a specified time.
-
Stimulation: Add a PDE inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation. Subsequently, stimulate the cells with a P2Y11 agonist for 15-30 minutes at 37°C.[17]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive ELISA or a FRET-based assay. The signal is typically inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.
This assay measures changes in intracellular calcium concentration ([Ca2+]i), a key event in the P2Y11-Gq signaling pathway.
Materials:
-
P2Y11-expressing cells
-
P2Y11 inhibitor (e.g., NF340) and agonist (e.g., ATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)[18][19][20][21][22]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Pluronic F-127 (for aiding dye loading)
-
Probenecid (to prevent dye leakage)
-
Fluorescence microplate reader or flow cytometer with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed P2Y11-expressing cells in a black-walled, clear-bottom multi-well plate and allow them to form a monolayer.
-
Dye Loading:
-
Cell Washing: Gently wash the cells with HBSS to remove extracellular dye.[23]
-
Inhibitor Treatment: Add the P2Y11 inhibitor or vehicle control to the respective wells and incubate for the desired period.
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence microplate reader or flow cytometer.
-
Establish a baseline fluorescence reading for a few seconds.
-
Use an automated injector to add the P2Y11 agonist to the wells while continuously recording the fluorescence signal (typically at Ex/Em = 490/525 nm for Fluo-4) for several minutes.[19]
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
Conclusion
The inhibition of P2Y11 function presents a promising avenue for therapeutic intervention in various inflammatory and immune-related disorders. This guide has provided a comparative analysis of different inhibitory strategies, including chemical antagonists, genetic knockdown and knockout, and downstream signaling blockade. The choice of method will depend on the specific research question, the desired duration of inhibition, and the experimental system. By providing detailed experimental protocols and a clear visualization of the underlying signaling pathways, this guide aims to equip researchers with the necessary tools to effectively investigate the role of the P2Y11 receptor in health and disease.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. rndsystems.com [rndsystems.com]
- 7. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP Inhibits Breast Cancer Migration and Bone Metastasis through Down-Regulation of CXCR4 and Purinergic Receptor P2Y11 | MDPI [mdpi.com]
- 9. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-Scale Analysis of CRISPR/Cas9 Cell-Cycle Knockouts Reveals the Diversity of p53-Dependent Responses to Cell-Cycle Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9-Based Knockout of the Prion Protein and Its Effect on the Proteome | PLOS One [journals.plos.org]
- 13. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. content.abcam.com [content.abcam.com]
- 21. interchim.fr [interchim.fr]
- 22. Calcium signaling and the novel anti-proliferative effect of the UTP-sensitive P2Y11 receptor in rat cardiac myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bu.edu [bu.edu]
A Head-to-Head Comparison: siRNA Knockdown of P2Y11 Versus Pharmacological Inhibition with NF157
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting the P2Y11 Receptor
The purinergic receptor P2Y11, a G-protein coupled receptor activated by extracellular ATP, has emerged as a critical regulator of immune cell function, including T-cell migration and macrophage polarization. Its involvement in inflammatory and autoimmune responses has made it an attractive target for therapeutic intervention. Researchers looking to modulate P2Y11 activity primarily have two powerful tools at their disposal: siRNA-mediated knockdown for genetic silencing and small molecule inhibitors like NF157 for pharmacological antagonism. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | siRNA Knockdown of P2Y11 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by degrading P2Y11 mRNA, leading to reduced receptor protein expression. | Competitive antagonism of the P2Y11 receptor, blocking the binding of its endogenous ligand, ATP. |
| Specificity | Highly specific to the P2Y11 mRNA sequence. Off-target effects are possible but can be minimized with careful siRNA design. | Primarily targets the P2Y11 receptor, but can exhibit off-target effects on other purinergic receptors, notably P2X1. |
| Mode of Action | Reduces the total cellular pool of the P2Y11 receptor. | Blocks the function of existing P2Y11 receptors at the cell surface. |
| Duration of Effect | Transient, with the duration of knockdown dependent on cell type and division rate (typically 48-96 hours). | Reversible and dependent on the compound's concentration and half-life in the culture medium. |
| Application | Ideal for studying the functional consequences of reduced P2Y11 expression and for target validation. | Suited for investigating the acute effects of P2Y11 inhibition and for mimicking a therapeutic intervention. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from studies utilizing either siRNA knockdown of P2Y11 or this compound treatment.
Table 1: Efficacy of P2Y11 siRNA Knockdown
| Cell Type | Transfection Method | Knockdown Efficiency (Protein Level) | Time Point | Reference |
| Human Granulocytes | Short interference RNA | Significant prevention of NAD(e)+-induced intracellular increases of [Ca2+]i and chemotaxis | Not Specified | [1] |
| HeLa Cells | esiRNA | Variable, dependent on specific esiRNA used | 72 hours | |
| A549 Cells | LAH4-L1/siRNA complexes | Dose-dependent decrease in GAPDH protein (as a model) | 72 hours | [2] |
| Primary Human T-cells | Nucleofection | Significant silencing at the protein level | >72 hours (with a second "hit") | [3] |
Note: Specific percentage of P2Y11 protein knockdown is often not explicitly stated in publications, but rather the functional outcome is reported. Efficiency is highly dependent on the cell type, siRNA sequence, and delivery method.
Table 2: Potency and Efficacy of this compound
| Parameter | Cell Type/Assay | Value | Reference |
| IC50 | P2Y11-mediated cAMP accumulation | 463 nM | [4] |
| Ki | P2Y11 receptor binding | 44.3 nM | [4] |
| Effect on cAMP | THP-1 cells (ATP-induced) | Significant inhibition at 50 µM | [5] |
| Effect on cAMP | THP-1 cells (LPS-induced) | Significant inhibition at 50 µM | [5] |
| Effect on IL-8 Expression | BLaER1 macrophages (Ap4A-stimulated) | Significant reduction at 100 µM | Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages (2023) |
Experimental Insights: Direct Comparative Studies
A study directly comparing the effects of P2Y11 knockout (a stable genetic silencing analogous to potent siRNA knockdown) and this compound treatment in the human B-cell line BLaER1 differentiated into macrophages provides valuable comparative insights. Both P2Y11 knockout and this compound treatment were shown to significantly reduce the expression of the pro-inflammatory cytokine IL-8 in response to agonist stimulation. Interestingly, P2Y11 depletion led to an upregulation of TNFA mRNA, suggesting a complex regulatory role for this receptor that can be dissected by comparing genetic versus pharmacological inhibition.
Signaling Pathways and Experimental Workflows
To understand the downstream consequences of P2Y11 inhibition, it is crucial to visualize its signaling cascade and the experimental approaches to study it.
Caption: P2Y11 receptor signaling cascade.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
1. P2Y11 siRNA Knockdown in Primary Human T-Cells (Electroporation)
This protocol is adapted from established methods for transfecting primary T-cells.[3][6][7]
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using standard negative selection kits. Culture T-cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and IL-2).
-
siRNA Preparation: Resuspend lyophilized P2Y11-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20-50 µM.
-
Electroporation:
-
On the day of transfection, ensure T-cells are in the logarithmic growth phase.
-
Count and resuspend 5 x 106 T-cells in 100 µL of nucleofection solution (e.g., Amaxa® Human T Cell Nucleofector® Kit).
-
Add 1-2 µg of P2Y11 siRNA or non-targeting control siRNA to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the appropriate electroporation program for primary T-cells as recommended by the manufacturer.
-
Immediately after electroporation, add 500 µL of pre-warmed culture medium to the cuvette and gently transfer the cells to a pre-warmed 6-well plate containing 1.5 mL of culture medium.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours. For a more pronounced and sustained knockdown, a second transfection can be performed 72 hours after the first.[3]
-
After incubation, harvest the cells for downstream analysis.
-
-
Validation: Assess P2Y11 protein knockdown by Western blot analysis, comparing to cells transfected with the non-targeting control. Analyze functional consequences, such as changes in cell migration or cytokine production.
2. This compound Treatment of THP-1 Macrophages
This protocol is a general guideline for in vitro treatment of immune cells with this compound.[5][8]
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into macrophages, treat the cells with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10-100 µM).
-
Pre-incubate the differentiated THP-1 macrophages with the this compound-containing medium or a vehicle control for 30 minutes to 1 hour at 37°C.
-
-
Stimulation and Analysis:
-
Following pre-incubation, stimulate the cells with a P2Y11 agonist, such as ATPγS or ATP (e.g., 100 µM), for the desired time period.
-
Harvest the cell culture supernatant to measure cytokine release (e.g., by ELISA) or lyse the cells to analyze intracellular signaling events (e.g., cAMP levels or protein phosphorylation by Western blot).
-
Concluding Remarks
The choice between siRNA knockdown and this compound treatment for studying P2Y11 function depends on the specific research question. siRNA-mediated knockdown offers high specificity for dissecting the roles of P2Y11 gene expression, making it an excellent tool for target validation. However, the transient nature of the knockdown and the potential for incomplete silencing should be considered.
On the other hand, this compound provides a means to acutely and reversibly inhibit P2Y11 function, which can be more representative of a therapeutic intervention. Researchers must be mindful of its potential off-target effects, particularly on the P2X1 receptor.
References
- 1. knowledge.lonza.com [knowledge.lonza.com]
- 2. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The two hit hypothesis: an improved method for siRNA-mediated gene silencing in stimulated primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Small RNA Transfection in Primary Human Th17 Cells by Next Generation Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lymphocyte siRNA electroporation transfection | McManus Lab [mcmanuslab.ucsf.edu]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of NF157 Cross-Reactivity with Purinergic and Related Receptors
For Immediate Release
This guide provides a comprehensive comparison of the P2Y11 receptor antagonist, NF157, and its cross-reactivity with other purinergic receptors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways and workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) involved in diverse physiological processes, including immune responses and cell differentiation. Understanding the selectivity profile of this compound is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics. This guide provides an objective comparison of this compound's binding affinity and functional activity across a panel of purinergic and related receptors.
Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory activity of this compound against various purinergic receptors. The data is presented as pKi (the negative logarithm of the inhibitory constant, Ki) and IC50 (the half-maximal inhibitory concentration) values, providing a clear comparison of its potency and selectivity.
| Receptor | Ligand | pKi | Ki | IC50 | Selectivity (fold) vs P2Y11 | Reference |
| P2Y11 | This compound | 7.35 | 44.3 nM | 463 nM | - | [1] |
| P2Y1 | This compound | - | 187 µM | 1811 µM | >650 | [1] |
| P2Y2 | This compound | - | 28.9 µM | 170 µM | >650 | [1] |
| P2X1 | This compound | - | - | - | No selectivity | [1] |
| P2X2 | This compound | - | - | - | 3 | [1] |
| P2X3 | This compound | - | - | - | 8 | [1] |
| P2X4 | This compound | - | - | - | >22 | [1] |
| P2X7 | This compound | - | - | - | >67 | [1] |
P2Y11 Receptor Signaling Pathway
This compound exerts its antagonistic effects by modulating the downstream signaling pathways of the P2Y11 receptor. P2Y11 is unique among P2Y receptors as it couples to both Gs and Gq proteins, leading to the activation of two distinct signaling cascades:
-
Gs-protein pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).
-
Gq-protein pathway: Activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium ([Ca2+]) levels.
This compound has been shown to effectively block the ATP-induced increase in cAMP, demonstrating its antagonism of the Gs-mediated signaling arm.
Experimental Methodologies
The data presented in this guide were generated using established in vitro pharmacological assays. Below are detailed descriptions of the key experimental protocols.
Radioligand Binding Assay (Competition)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions.
-
Reaction Mixture: In a 96-well plate, cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ATP), and varying concentrations of the unlabeled test compound (this compound) are combined.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. Unbound radioligand is washed away.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: The test compound (this compound) is added at various concentrations, followed by the addition of an agonist (e.g., ATP) to stimulate the receptor.
-
Incubation: The cells are incubated for a specific time to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescence-based assay (e.g., GloSensor™).
-
Data Analysis: The effect of the test compound on agonist-stimulated cAMP production is quantified, and an IC50 value is determined.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, another important second messenger in GPCR signaling.
Protocol:
-
Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The basal fluorescence of the cells is measured.
-
Compound Addition: The test compound (this compound) is added, followed by the addition of an agonist (e.g., ATP) to stimulate the receptor.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are monitored over time using a fluorescence plate reader or microscope.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.
Cross-Reactivity with GPR17
GPR17 is a P2Y-like receptor that has been implicated in various physiological and pathological processes, particularly in the central nervous system. Due to its phylogenetic relationship with P2Y receptors, the potential for cross-reactivity of purinergic ligands with GPR17 is of interest. Currently, there is no published data on the direct interaction of this compound with GPR17. However, several other compounds have been identified as GPR17 antagonists.
| Compound | Receptor Target(s) | Reported Activity | Reference(s) |
| Montelukast | CysLT1, GPR17 | Antagonist | [2][3][4] |
| Pranlukast | CysLT1, GPR17 | Antagonist | [5] |
| Cangrelor | P2Y12, GPR17 | Antagonist | [2][3] |
| HAMI-33379 | GPR17 | Antagonist | [5] |
Further investigation is required to determine if this compound exhibits any activity at the GPR17 receptor.
Conclusion
This compound is a highly selective antagonist for the P2Y11 receptor, with significantly lower potency at other tested purinergic receptors, except for P2X1 where it shows no selectivity. Its mechanism of action involves the inhibition of the P2Y11-mediated cAMP signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of this compound and other compounds targeting purinergic receptors. The lack of data on GPR17 cross-reactivity highlights an area for future investigation. This comparative guide serves as a valuable resource for researchers in the field of purinergic signaling and drug discovery.
References
- 1. Discovery of novel and selective GPR17 antagonists as pharmacological tools for developing new therapeutic strategies in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of P2Y11 Receptor Antagonists for Researchers
This guide provides a detailed comparative analysis of commonly used antagonists for the P2Y11 receptor, a purinergic G protein-coupled receptor involved in diverse physiological processes, particularly immune regulation. This document is intended for researchers, scientists, and professionals in drug development seeking to select the appropriate pharmacological tools for their studies.
Introduction to the P2Y11 Receptor
The human P2Y11 receptor is a unique member of the P2Y receptor family as it couples to both Gs and Gq signaling pathways. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). The Gq pathway activation stimulates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]i). This dual signaling capability makes the comprehensive characterization of P2Y11 antagonists crucial for interpreting experimental results accurately.
Key P2Y11 Antagonists: A Comparative Overview
The development of selective and potent P2Y11 antagonists has been a significant challenge. This section compares the performance of three key compounds: NF340, NF157, and the non-selective antagonist Suramin.
Data Presentation: Quantitative Comparison of P2Y11 Antagonists
The following tables summarize the quantitative data for the inhibitory potency and selectivity of NF340, this compound, and Suramin at the P2Y11 receptor.
Table 1: Potency of P2Y11 Antagonists
| Compound | Antagonist Potency at P2Y11 Receptor | Assay Type | Reference |
| NF340 | pIC50: 7.14 | cAMP | [1] |
| pIC50: 6.43 | Ca2+ | [1] | |
| This compound | pKi: 7.35 | Not Specified | [2][3] |
| IC50: 463 nM (Ki: 44.3 nM) | Not Specified | [2][3] | |
| Suramin | pA2: ~6.0 | Not Specified | [4] |
Table 2: Selectivity Profile of P2Y11 Antagonists
| Compound | Selectivity over other P2Y Receptors | Selectivity over P2X Receptors | Reference |
| NF340 | >520-fold selective over P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12. | Not extensively reported. | [1] |
| This compound | >650-fold selective over P2Y1 (IC50: 1811 µM, Ki: 187 µM) and P2Y2 (IC50: 170 µM, Ki: 28.9 µM). | No selectivity over P2X1. 3-fold over P2X2, 8-fold over P2X3, >22-fold over P2X4, and >67-fold over P2X7. | [2][3][5] |
| Suramin | Non-selective. Also antagonizes P2Y1, P2Y2, and P2Y12 receptors. | Non-selective. Also antagonizes multiple P2X receptors. | [4] |
Signaling Pathways and Experimental Workflows
The dual signaling nature of the P2Y11 receptor necessitates distinct experimental approaches to characterize antagonist activity fully.
P2Y11 Receptor Signaling Pathway
The following diagram illustrates the dual signaling cascades initiated by P2Y11 receptor activation.
Figure 1: Dual signaling pathways of the P2Y11 receptor.
Experimental Workflow: Antagonist Characterization
The general workflow for characterizing a P2Y11 antagonist involves cell-based assays that measure the inhibition of agonist-induced signaling.
Figure 2: General experimental workflow for P2Y11 antagonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize P2Y11 antagonists.
Calcium Mobilization Assay (Gq Pathway)
This assay measures the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium.
1. Cell Preparation:
-
Human astrocytoma cells (1321N1) stably expressing the human P2Y11 receptor are commonly used.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to confluence.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 60 minutes at 37°C).
3. Antagonist Pre-incubation:
-
After dye loading, the cells are washed with the buffer.
-
Various concentrations of the P2Y11 antagonist (e.g., NF340) are added to the wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of a P2Y11 agonist (e.g., ATPγS at a concentration that elicits a submaximal response, such as EC80).
-
The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time immediately after agonist addition.
5. Data Analysis:
-
The antagonist's inhibitory effect is calculated as the percentage reduction of the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Accumulation Assay (Gs Pathway)
This assay quantifies the antagonist's ability to block the agonist-induced production of cAMP.
1. Cell Preparation:
-
Cells expressing the P2Y11 receptor (e.g., 1321N1-P2Y11) are seeded in a suitable microplate format and cultured to the desired confluency.
2. Antagonist Pre-incubation:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Different concentrations of the P2Y11 antagonist are added, and the cells are incubated for a specific duration (e.g., 15-30 minutes).
3. Agonist Stimulation:
-
A P2Y11 agonist (e.g., ATPγS) is added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
4. Cell Lysis and cAMP Detection:
-
Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
The principle of these assays is the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
5. Data Analysis:
-
The inhibition of agonist-stimulated cAMP production by the antagonist is calculated.
-
IC50 values are derived from concentration-response curves.
Conclusion
The selection of a P2Y11 antagonist should be guided by the specific requirements of the study. NF340 emerges as a highly potent and selective antagonist, particularly for distinguishing P2Y11 activity from that of other P2Y receptors. This compound , while also a potent P2Y11 antagonist, exhibits some off-target effects, notably at the P2X1 receptor, which should be considered when interpreting results. Suramin remains a useful tool as a non-selective P2 receptor antagonist for initial characterization studies but lacks the specificity required for dissecting the precise role of P2Y11. The provided experimental protocols offer a foundation for the robust in vitro characterization of these and other novel P2Y11 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of suramin-derived P2Y11 receptor antagonists with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Precision Advantage: NF157 Outshines Non-Selective P2Y Antagonists
For researchers, scientists, and drug development professionals navigating the complex landscape of purinergic signaling, the choice of a P2Y receptor antagonist is a critical determinant of experimental success. While non-selective antagonists have historically served as foundational tools, the advent of selective compounds like NF157 marks a significant leap forward in precision and efficacy. This guide provides an objective comparison of this compound with non-selective antagonists, supported by experimental data, detailed methodologies, and illustrative diagrams to illuminate the distinct advantages of a targeted approach.
The primary advantage of this compound lies in its remarkable selectivity for the P2Y11 receptor subtype. Unlike non-selective antagonists such as Suramin (B1662206) and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), which exhibit broad activity across multiple P2Y and P2X receptor subtypes, this compound allows for the specific interrogation of P2Y11-mediated pathways. This selectivity minimizes off-target effects and provides clearer, more interpretable experimental outcomes.
Quantitative Comparison: A Tale of Two Affinities
The superior selectivity of this compound is quantitatively evident when comparing its binding affinities (Ki) and inhibitory concentrations (IC50) with those of non-selective antagonists across a panel of P2Y receptors.
| Receptor | This compound | Suramin | PPADS |
| P2Y11 | Ki: 44.3 nM [1] | Ki: ~10 µM | - |
| IC50: 463 nM [1] | pA2: 5.77[2] | - | |
| P2Y1 | IC50: 1811 µM (>650-fold selective over P2Y11)[1] | pA2: 5.77[2][3] | pA2: 5.98[3] |
| P2Y2 | IC50: 170 µM (>650-fold selective over P2Y11)[1] | pA2: 4.32[2][3] | No significant effect[3] |
| P2X1 | No selectivity over P2Y11[1] | IC50: ~10 µM | IC50: 1-2.6 µM |
| P2X2 | 3-fold selective over P2Y11[1] | - | - |
| P2X3 | 8-fold selective over P2Y11[1] | IC50: ~30 µM | - |
| P2X4 | >22-fold selective over P2Y11[1] | - | - |
| P2X7 | >67-fold selective over P2Y11[1] | IC50: ~10 µM | - |
Deciphering the Message: The P2Y11 Signaling Cascade
This compound's specificity allows for the precise dissection of the P2Y11 signaling pathway, which is unique in its dual coupling to both Gs and Gq proteins.[4][5][6] This leads to the activation of two distinct downstream cascades: the adenylyl cyclase (AC) pathway, resulting in increased cyclic AMP (cAMP) levels, and the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization.
Caption: P2Y11 receptor dual signaling pathways.
The Advantage of Selectivity: A Logical Perspective
The use of a selective antagonist like this compound provides a clear logical advantage in experimental design and interpretation compared to non-selective antagonists.
Caption: Logical comparison of antagonist selectivity.
Experimental Protocols: A Guide to Key Assays
Reproducible and reliable data are the cornerstones of scientific advancement. The following are detailed methodologies for key experiments used to characterize P2Y receptor antagonists.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled P2Y receptor activation.
1. Cell Culture and Plating:
-
Culture 1321N1 human astrocytoma cells stably expressing the human P2Y receptor of interest in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with the physiological salt solution.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
3. Antagonist and Agonist Addition:
-
After incubation, wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (e.g., this compound, Suramin, or PPADS) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject the P2Y receptor agonist (e.g., ATP or UTP at a concentration that elicits a submaximal response, such as EC80) and immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The response in the presence of the antagonist is normalized to the response with the agonist alone (100%) and a vehicle control (0%).
-
The IC50 value for the antagonist is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to determine the effect of antagonists on Gs-coupled P2Y11 receptor activation by measuring changes in intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human P2Y11 receptor in a suitable growth medium.
-
On the day of the assay, harvest the cells and resuspend them in a stimulation buffer.
2. Assay Procedure (Antagonist Mode):
-
In a 384-well white plate, add the cell suspension.
-
Add serial dilutions of the antagonist (e.g., this compound) to the wells.
-
Pre-incubate the plate to allow for antagonist-receptor binding.
-
Add the P2Y11 agonist (e.g., ATP) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative controls.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
3. Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
4. Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.
-
Calculate the percent inhibition of the agonist response for each antagonist concentration and determine the IC50 value by non-linear regression.
A Typical Experimental Workflow
The process of identifying and characterizing a selective P2Y receptor antagonist involves a multi-step workflow.
Caption: Workflow for P2Y receptor antagonist screening.
References
- 1. Discovery of P2Y2 Receptor Antagonist Scaffolds through Virtual High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating P2Y11 Receptor Antagonism: A Comparative Guide to NF157 and its Alternatives
For researchers, scientists, and drug development professionals investigating the P2Y11 receptor, the selection of a potent and selective antagonist is paramount. While NF157 has been a tool in the study of this receptor, a critical evaluation of its limitations is necessary for the accurate interpretation of experimental data. This guide provides a comprehensive comparison of this compound with its more selective alternative, NF340, supported by experimental data and detailed protocols to aid in the design of robust future research.
The P2Y11 receptor, a G-protein coupled receptor activated by ATP, is unique in its dual coupling to both Gq/phospholipase C (PLC) and Gs/adenylyl cyclase (AC) signaling pathways. This dual functionality implicates it in a wide array of physiological processes, including immune responses, making it an attractive therapeutic target. However, the pharmacological tools used to dissect its function require careful consideration of their selectivity and potential off-target effects.
Limitations of this compound: A Question of Selectivity
This compound, a suramin (B1662206) derivative, was one of the first antagonists identified with nanomolar potency at the P2Y11 receptor.[1] However, its utility in research is hampered by several key limitations:
-
Lack of Selectivity over P2X1 Receptors: A significant drawback of this compound is its lack of selectivity over the ionotropic P2X1 receptor.[1][2][3] This cross-reactivity can confound experimental results, as both P2Y11 and P2X1 receptors are often co-expressed in various cell types and can be activated by ATP.
-
Reduced Efficacy in the Presence of P2Y1 Receptors: The inhibitory effect of this compound on P2Y11-mediated signaling can be diminished in cells that also express the P2Y1 receptor. This is due to the potential for heterodimerization between P2Y11 and P2Y1 receptors, which can alter the pharmacological properties of the P2Y11 receptor.[3]
The Rise of a More Selective Alternative: NF340
The limitations of this compound prompted the development of more selective P2Y11 receptor antagonists. NF340, another suramin analog, has emerged as a superior alternative with significantly improved potency and selectivity.
-
Enhanced Potency: NF340 demonstrates four-fold greater antagonistic potency than this compound in calcium-based assays and a ten-fold higher potency in cAMP assays.[3]
-
Superior Selectivity: NF340 exhibits high selectivity for the P2Y11 receptor over a broad range of other P2Y and P2X receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, and P2X2/3 receptors.[3]
Quantitative Comparison of P2Y11 Antagonists
The following table summarizes the key quantitative data for this compound and NF340, providing a clear comparison of their performance.
| Parameter | This compound | NF340 | Reference |
| P2Y11 Potency | |||
| IC50 (Ca2+ assay) | 463 nM | More potent than this compound | [2][3] |
| Ki | 44.3 nM | - | [1] |
| pKi | 7.35 | - | [1] |
| pIC50 (Ca2+ assay) | - | 6.43 | |
| pIC50 (cAMP assay) | - | 7.14 | |
| Selectivity | |||
| vs. P2Y1 | >650-fold | >520-fold | [2] |
| vs. P2Y2 | >650-fold | >520-fold | [2] |
| vs. P2X1 | No selectivity | Selective | [2][3] |
| vs. P2X2 | 3-fold | Selective | [2][3] |
| vs. P2X3 | 8-fold | Selective | [2][3] |
| vs. P2X4 | >22-fold | - | [2] |
| vs. P2X7 | >67-fold | - | [2] |
Visualizing the P2Y11 Signaling Pathway
The following diagram illustrates the dual signaling cascades activated by the P2Y11 receptor upon ATP binding.
References
Head-to-Head Comparison: NF157 vs. Suramin in Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Purinergic Receptor Antagonists
In the landscape of pharmacological tools for studying purinergic signaling, both NF157 and Suramin (B1662206) have carved out significant roles. However, their distinct profiles in terms of selectivity, potency, and mechanism of action necessitate a careful comparison for researchers designing experiments and developing novel therapeutics. This guide provides a head-to-head comparison of this compound and Suramin, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in the informed selection of the appropriate antagonist.
At a Glance: Key Differences
| Feature | This compound | Suramin |
| Primary Target | P2Y11 Receptor | Broad-spectrum P2 Receptor Antagonist |
| Selectivity | Highly selective for P2Y11 | Non-selective, inhibits multiple P2Y and P2X subtypes |
| Potency at P2Y11 | Nanomolar range | Micromolar range |
| Mechanism | Competitive antagonist | Generally non-competitive or competitive depending on the receptor |
| Off-Target Effects | Some activity at P2X1 | Numerous, including inhibition of growth factor receptors, enzymes, etc. |
Quantitative Comparison of Receptor Antagonist Potency
The following tables summarize the inhibitory potency of this compound and Suramin against a range of purinergic receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Inhibitory Potency of this compound at Purinergic Receptors
| Receptor | Species | Assay Type | Potency (IC50 / Ki) | Reference |
| P2Y11 | Human | Calcium Mobilization | IC50 = 463 nM | [1] |
| P2Y11 | Human | - | pKi = 7.35 (Ki = 44.3 nM) | [1] |
| P2Y1 | Human | Calcium Mobilization | IC50 = 1811 µM (Ki = 187 µM) | [1] |
| P2Y2 | Human | Calcium Mobilization | IC50 = 170 µM (Ki = 28.9 µM) | [1] |
| P2X1 | Rat | Electrophysiology | - | [1] |
| P2X2 | Rat | Electrophysiology | >3-fold selective over P2Y11 | [1] |
| P2X3 | Rat | Electrophysiology | >8-fold selective over P2Y11 | [1] |
| P2X4 | Human | Electrophysiology | >22-fold selective over P2Y11 | [1] |
| P2X7 | Human | Electrophysiology | >67-fold selective over P2Y11 | [1] |
Table 2: Inhibitory Potency of Suramin at Purinergic Receptors
| Receptor | Species | Assay Type | Potency (Ki / pA2) | Reference |
| P2Y (generic) | Turkey | Radioligand Binding | Ki = 7.3 µM | [2] |
| P2Y | Rat | Phospholipase C activity | pA2 = 5.77 | [3] |
| P2U (P2Y2/4) | Human | Phospholipase C activity | Apparent pA2 = 4.32 | [3] |
Note: The broad and non-selective nature of Suramin makes it challenging to provide a comprehensive list of potencies for all P2 subtypes from a single source.
Signaling Pathways and Mechanisms of Action
This compound: A Selective P2Y11 Antagonist
This compound's primary mechanism of action is the competitive antagonism of the P2Y11 receptor, a G-protein coupled receptor (GPCR) that uniquely couples to both Gs and Gq proteins. This dual coupling allows P2Y11 activation to stimulate both adenylyl cyclase (AC) leading to increased cyclic AMP (cAMP) levels, and phospholipase C (PLC), resulting in inositol (B14025) trisphosphate (IP3) production and subsequent intracellular calcium mobilization. Recent studies also suggest a role for P2Y11 in activating the noncanonical NF-κB signaling pathway.[4]
References
- 1. Synthesis and structure-activity relationships of suramin-derived P2Y11 receptor antagonists with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel competitive antagonists for P2 purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noncanonical NF-κB signaling in dendritic cells is required for ATP-driven indoleamine 2,3-dioxygenase 1 induction through P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of NF157's Mechanism: A Comparative Guide
This guide provides a detailed comparison of experimental approaches used to validate the mechanism of action of NF157, a selective antagonist of the P2Y11 purinergic receptor. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals investigating purinergic signaling pathways.
Introduction to this compound and the Principle of Orthogonal Validation
This compound is a suramin-derived compound identified as a potent and selective antagonist of the P2Y11 receptor, a G-protein-coupled receptor (GPCR) activated by extracellular ATP.[1][2][3] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq/11 (leading to phospholipase C activation and intracellular calcium mobilization) and Gs (leading to adenylyl cyclase activation and cAMP production) signaling pathways.[3][4] Given its role in immunomodulation and inflammation, P2Y11 is an attractive therapeutic target for conditions like osteoarthritis and vascular inflammation.[1][2][5]
Primary Mechanism of Action: P2Y11 Antagonism
This compound is characterized as a high-affinity antagonist of the P2Y11 receptor. Its potency has been quantified through various in vitro assays.
dot
Caption: P2Y11 receptor signaling pathways and the inhibitory action of this compound.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| P2Y11 | pKi | 7.35 | [1][2] |
| Ki | 44.3 nM | [1][2] | |
| IC50 | 463 nM | [1] | |
| P2Y1 | Ki | 187 µM | [1][2] |
| IC50 | 1811 µM | [1][2] | |
| Selectivity vs P2Y11 | >650-fold | [1][2][3] | |
| P2Y2 | Ki | 28.9 µM | [1][2] |
| IC50 | 170 µM | [1][2] | |
| Selectivity vs P2Y11 | >650-fold | [1][2][3] | |
| P2X1 | Selectivity vs P2Y11 | No selectivity | [1][2] |
| P2X2 | Selectivity vs P2Y11 | 3-fold | [1][2][3] |
| P2X3 | Selectivity vs P2Y11 | 8-fold | [1][2][3] |
| P2X4 | Selectivity vs P2Y11 | >22-fold | [1][2][3] |
| P2X7 | Selectivity vs P2Y11 | >67-fold | [1][2][3] |
Orthogonal Validation of this compound's Mechanism
To confirm that the observed biological effects of this compound are due to its interaction with the P2Y11 receptor, several orthogonal approaches have been employed. These include genetic knockdown of the target, comparison with alternative antagonists, and measurement of downstream functional consequences.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of NF157
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2Y11 receptor antagonist, NF157, with other alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating its potential for various therapeutic applications.
Executive Summary
This compound is a potent and selective antagonist of the P2Y11 receptor, a purinergic receptor implicated in various physiological and pathological processes, including inflammation and immune modulation. While in vitro studies have robustly demonstrated the efficacy of this compound in modulating cellular signaling pathways associated with inflammation, there is a notable lack of publicly available in vivo data to substantiate these effects in animal models. This guide summarizes the existing in vitro data for this compound, provides context with available information on other P2Y11 modulators like suramin (B1662206), and outlines standard experimental protocols for relevant in vivo studies.
In Vitro Effects of this compound: A Data-Driven Overview
This compound has been characterized as a highly selective antagonist for the P2Y11 receptor. Its primary in vitro effects revolve around the modulation of intracellular signaling cascades initiated by P2Y11 activation.
Potency and Selectivity
This compound exhibits nanomolar potency for the human P2Y11 receptor, with significantly lower affinity for other P2Y and P2X receptor subtypes. This selectivity is a key advantage over broader-spectrum purinergic antagonists like suramin.
| Receptor Subtype | This compound IC₅₀ | This compound Kᵢ | Suramin pA₂ | Reference |
| P2Y11 | 463 nM | 44.3 nM | - | [1] |
| P2Y1 | >300 µM | - | 5.77 | [1][2] |
| P2Y2 | >300 µM | - | 4.32 | [1][2] |
| P2X1 | - | - | - | [1] |
| P2X2 | >10 µM | - | - | [1] |
| P2X3 | >30 µM | - | - | [1] |
Modulation of Intracellular Signaling
The antagonism of the Gs-coupled P2Y11 receptor by this compound leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This has been demonstrated in various cell types, including macrophages and endothelial cells. Furthermore, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
| Cell Line | Stimulus | Effect of this compound | Quantitative Data | Reference |
| THP-1 Macrophages | ATP | Inhibition of cAMP increase | - | Not specified in snippets |
| Human Aortic Endothelial Cells | ox-LDL | Inhibition of NF-κB activation | - | [3] |
| Human Aortic Endothelial Cells | ox-LDL | Inhibition of p38 MAPK phosphorylation | - | [3] |
Anti-Inflammatory Effects in Endothelial Cells
In vitro studies using human aortic endothelial cells (HAECs) have demonstrated the potential of this compound to mitigate inflammation associated with atherosclerosis. Treatment with this compound was shown to:
-
Reduce the expression of adhesion molecules (E-selectin and VCAM-1) induced by oxidized low-density lipoprotein (ox-LDL).[3]
-
Suppress the production of pro-inflammatory cytokines, including IL-6 and TNF-α.[3]
-
Decrease the generation of reactive oxygen species (ROS).[3]
In Vivo Effects of this compound: A Gap in the Current Knowledge
Despite the promising in vitro data, there is a significant lack of published in vivo studies detailing the effects of this compound in animal models of inflammation, osteoarthritis, or atherosclerosis. Key missing information includes:
-
Efficacy in disease models: Quantitative data from animal models, such as dose-response relationships and effects on disease-specific biomarkers, have not been reported in the reviewed literature.
-
Direct comparison with other compounds: There are no in vivo studies directly comparing the efficacy and safety of this compound with other P2Y11 antagonists like suramin or NF340.
While direct in vivo data for this compound is unavailable, another P2Y11 antagonist, NF340, has been shown to ameliorate inflammation in human fibroblast-like synoviocytes, suggesting a potential therapeutic role for P2Y11 antagonism in rheumatoid arthritis.[4]
Comparison with Suramin
Suramin is a non-selective P2 receptor antagonist that has been used in in vivo studies for various conditions. However, its lack of specificity can lead to off-target effects.
| Feature | This compound | Suramin |
| Target Selectivity | Highly selective for P2Y11 | Non-selective P2 receptor antagonist |
| In Vitro Potency (P2Y11) | Nanomolar range (IC₅₀ = 463 nM) | Micromolar range |
| In Vivo Data | Not readily available | Available for various models (e.g., colitis, leishmaniasis) |
| Known In Vivo Dosage (Rats) | - | 10 mg/kg/day (intraperitoneal) for colitis[5] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the reproducibility and validation of scientific findings.
In Vitro Experimental Protocols
cAMP Measurement Assay
This protocol outlines the steps to measure intracellular cAMP levels in response to P2Y11 receptor activation and its inhibition by this compound.
-
Cell Culture: Culture a suitable cell line (e.g., THP-1 macrophages) expressing the P2Y11 receptor in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a known P2Y11 agonist (e.g., ATP) for a defined period (e.g., 10 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure cAMP levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of cAMP production against the concentration of this compound.
Endothelial Cell Inflammation Assay
This protocol describes how to assess the anti-inflammatory effects of this compound on endothelial cells.
-
Cell Culture: Culture Human Aortic Endothelial Cells (HAECs) in endothelial growth medium.
-
Treatment: Treat the cells with oxidized low-density lipoprotein (ox-LDL) in the presence or absence of different concentrations of this compound for 24 hours.
-
Analysis of Adhesion Molecule Expression: Measure the expression of E-selectin and VCAM-1 using Western blotting or flow cytometry.
-
Cytokine Measurement: Quantify the levels of IL-6 and TNF-α in the cell culture supernatant using ELISA.
-
ROS Detection: Measure intracellular reactive oxygen species (ROS) production using a fluorescent probe like DCFH-DA.
-
Western Blotting for Signaling Proteins: Analyze the phosphorylation status of p38 MAPK and the activation of NF-κB (e.g., by measuring IκBα degradation or p65 nuclear translocation) by Western blotting.
In Vivo Experimental Protocols (General Models)
While no specific in vivo protocols for this compound were found, the following are standard models used to assess anti-inflammatory and anti-arthritic agents.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week.
-
Grouping: Divide the animals into control and treatment groups.
-
Drug Administration: Administer this compound or a vehicle control via a specified route (e.g., intraperitoneal or oral) at various doses.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Collagen-Induced Arthritis in Mice (Chronic Inflammation Model)
-
Animal Selection: Use a susceptible mouse strain, such as DBA/1J.[6]
-
Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[6]
-
Drug Administration: Begin treatment with this compound or a vehicle control at the onset of clinical signs of arthritis.
-
Clinical Assessment: Score the severity of arthritis in each paw based on a standardized scoring system. Measure paw thickness using a caliper.
-
Histopathological Analysis: At the end of the study, collect the joints for histological examination to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measure levels of inflammatory cytokines and anti-collagen antibodies in the serum.
Apolipoprotein E-Deficient (ApoE-/-) Mouse Model of Atherosclerosis
-
Animal Model: Use ApoE-/- mice, which are prone to developing atherosclerosis.[2][7]
-
Diet: Feed the mice a high-fat/high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic plaques.[7]
-
Drug Administration: Administer this compound or a vehicle control throughout the study period.
-
Assessment of Atherosclerotic Lesions: At the end of the study, euthanize the mice and perfuse the vasculature.
-
Aortic Staining: Stain the entire aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Quantification of Plaque Area: Quantify the percentage of the aortic surface area covered by plaques.
-
Histological Analysis of Aortic Root: Section the aortic root and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and other specific stains to analyze plaque composition (e.g., macrophage content, smooth muscle cell content, collagen content).
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The antagonist of P2Y11 receptor this compound ameliorates oxidized LDL-induced vascular endothelial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y11 receptor antagonist NF340 ameliorates inflammation in human fibroblast-like synoviocytes: An implication in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin Exerts an Ameliorative Effect on Acetic Acid-Induced Acute Colitis in Rats by Demonstrating Potent Antioxidant and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. ahajournals.org [ahajournals.org]
Evaluating the Specificity of NF157 in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the specificity of NF157, a potent P2Y11 receptor antagonist, within a novel experimental model. As researchers increasingly explore the role of purinergic signaling in diverse physiological and pathological processes, understanding the precise molecular interactions of pharmacological tools is paramount. This document offers a comparative analysis of this compound against other common purinergic receptor antagonists, detailed experimental protocols for specificity testing, and visual aids to elucidate key pathways and workflows.
Introduction to this compound and the Imperative of Specificity
This compound is a suramin (B1662206) analogue that has emerged as a highly selective and potent antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in modulating immune responses and cellular metabolism.[1] Its nanomolar potency makes it a valuable tool for interrogating P2Y11-mediated signaling pathways.[1] However, the introduction of any pharmacological agent into a new biological system necessitates a rigorous evaluation of its specificity to ensure that observed effects are attributable to the intended target and not a consequence of off-target interactions. This is particularly crucial for suramin-derived compounds, which are known to interact with a variety of proteins.
Comparative Analysis of P2Y11 Antagonists
To provide context for the evaluation of this compound, it is essential to compare its performance with alternative P2Y receptor antagonists. The following table summarizes the available data on the potency and selectivity of this compound and other commonly used compounds.
| Compound | Primary Target(s) | Potency (IC50/Ki) at P2Y11 | Selectivity Profile (Fold-Selectivity or IC50/Ki at Off-Targets) | Key Characteristics |
| This compound | P2Y11 | ~463 nM (IC50), ~44.3 nM (Ki) [1] | Highly selective over P2Y1 (>650-fold), P2Y2 (>650-fold).[1] Also shows selectivity over P2X2 (3-fold), P2X3 (8-fold), P2X4 (>22-fold), and P2X7 (>67-fold).[1] Note: No selectivity over P2X1.[1][2] | Nanomolar antagonist. Suramin analogue. |
| NF340 | P2Y11 | Competitive antagonist | Reported to be more potent and selective than this compound for P2Y11 over other P2Y receptors. | Another potent and selective P2Y11 antagonist. |
| Suramin | Non-selective P2 | Micromolar antagonist at P2Y11 | Broad-spectrum P2 receptor antagonist. Also inhibits various other proteins, including growth factor receptors and enzymes.[3][4] | Known for numerous off-target effects. |
| PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) | Non-selective P2X/P2Y | Micromolar antagonist | Antagonizes several P2X and P2Y receptors with varying potencies.[4] | Also has known off-target effects.[4] |
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of this compound in a new model system, a multi-faceted approach employing both binding and functional assays is recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.
Objective: To determine the binding affinity (Ki) of this compound for the P2Y11 receptor in the new model system and to assess its binding to other potential off-target receptors.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues from the model system expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled P2Y11 agonist or antagonist (e.g., [³H]ATP), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known P2Y11 ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition and are crucial for confirming the antagonistic activity of this compound.
3.2.1. Calcium Influx Assay
Objective: To determine the ability of this compound to inhibit P2Y11-mediated intracellular calcium mobilization.
Protocol:
-
Cell Preparation:
-
Culture cells from the model system expressing the P2Y11 receptor in a 96-well, black, clear-bottom plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist Incubation:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
Stimulate the cells with a known P2Y11 agonist (e.g., ATPγS).
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3.2.2. cAMP Measurement Assay
Objective: To assess the effect of this compound on P2Y11-mediated changes in intracellular cyclic AMP (cAMP) levels. P2Y11 is coupled to both Gq (calcium mobilization) and Gs (cAMP production) signaling pathways.
Protocol:
-
Cell Treatment:
-
Treat cells from the model system with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a P2Y11 agonist known to activate the Gs pathway.
-
-
Cell Lysis:
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples from the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration to determine its inhibitory effect.
-
Off-Target Screening
Objective: To identify potential off-target interactions of this compound beyond the purinergic receptor family.
Protocol: Broad Panel Screening
-
Utilize a commercial off-target screening service that offers a broad panel of receptors, ion channels, enzymes, and transporters.[5]
-
These services typically employ radioligand binding assays or functional assays to assess the interaction of the test compound with a large number of potential targets.
-
In silico screening methods can also be employed as a preliminary step to predict potential off-target interactions based on the chemical structure of this compound.[6][7][8]
Visualizing Pathways and Workflows
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.
Potential Non-Purinergic Off-Target Effects
While this compound is highly selective within the purinergic receptor family, its structural similarity to suramin warrants consideration of potential non-purinergic off-target effects. Suramin is known to interact with a wide range of proteins, including:
-
Growth factor receptors: (e.g., PDGF, FGF, EGF receptors)
-
Enzymes: (e.g., reverse transcriptase, DNA polymerase)
-
Ion channels
-
Transporters
Therefore, when interpreting results from a new model system, particularly at higher concentrations of this compound, it is crucial to consider these potential off-target interactions. The broad panel off-target screening recommended in section 3.3 is the most direct way to experimentally address this concern.
Conclusion and Recommendations
Evaluating the specificity of this compound in a new model system is a critical step to ensure the validity and reproducibility of research findings. This guide provides a systematic approach to this evaluation, combining comparative data with detailed experimental protocols. By employing a combination of radioligand binding assays, functional assays, and broad off-target screening, researchers can confidently characterize the pharmacological profile of this compound in their specific experimental context. This rigorous approach will ultimately lead to a more precise understanding of the role of the P2Y11 receptor in health and disease.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. autismparentingmagazine.com [autismparentingmagazine.com]
- 4. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Is NF157 the Most Potent P2Y11 Antagonist? A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the P2Y11 receptor. This guide provides an objective comparison of NF157 with other available P2Y11 antagonists, supported by experimental data, to determine its standing as the most potent option.
While this compound is a recognized nanomolar antagonist of the P2Y11 receptor, evidence suggests that it is not the most potent antagonist currently available.[1] Experimental data indicates that another compound, NF340, exhibits greater potency in blocking P2Y11 receptor activation.[1]
Quantitative Comparison of P2Y11 Antagonists
The potency of P2Y11 receptor antagonists is typically determined by their ability to inhibit the receptor's response to an agonist, such as ATP or its analogue ATPγS. This is quantified by measuring the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the available quantitative data for this compound and NF340.
| Antagonist | Assay Type | Parameter | Value | Reference |
| This compound | - | pKi | 7.35 | [2] |
| - | Ki | 44.3 nM | [2] | |
| - | IC50 | 463 nM | [2] | |
| NF340 | Ca2+ Mobilization Assay | pIC50 | 6.43 | |
| cAMP Assay | pIC50 | 7.14 |
Notably, one study directly compares the two compounds, stating that NF340 has four times the antagonistic potency of this compound in a Ca2+-based assay and ten times the potency in a cAMP assay.[1]
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is a G-protein coupled receptor (GPCR) that uniquely couples to both Gq and Gs signaling pathways. Upon activation by an agonist like ATP, the receptor initiates two distinct downstream cascades:
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA).
Experimental Protocols
The determination of antagonist potency for P2Y11 is primarily conducted through two main types of functional assays: intracellular calcium mobilization assays and cAMP assays.
Intracellular Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium, which is a result of the Gq pathway activation.
-
Cell Culture: Cells stably expressing the human P2Y11 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or NF340).
-
Agonist Stimulation: An agonist of the P2Y11 receptor (e.g., ATP or ATPγS) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration.
cAMP Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular cAMP, which is a result of the Gs pathway activation.
-
Cell Culture: Similar to the calcium mobilization assay, cells stably expressing the human P2Y11 receptor are used.
-
Phosphodiesterase Inhibition: To prevent the degradation of cAMP, the cells are typically treated with a phosphodiesterase inhibitor, such as IBMX.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A P2Y11 receptor agonist is added to stimulate cAMP production.
-
cAMP Detection: Intracellular cAMP levels are measured using commercially available kits, which can be based on various detection methods such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist.
Conclusion
Based on the available quantitative data, This compound is not the most potent P2Y11 antagonist. The suramin (B1662206) derivative NF340 has been shown to be a more potent inhibitor of the P2Y11 receptor in both calcium mobilization and cAMP assays.[1] Therefore, for researchers seeking the highest potency in a P2Y11 antagonist for their experimental models, NF340 represents a superior choice over this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of NF157: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of NF157, a selective P2Y₁₁ and P2X₁ antagonist, emphasizing safety and operational best practices.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
This compound Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is essential for a preliminary assessment of its potential hazards.
| Property | Value |
| IUPAC Name | 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt |
| Molecular Formula | C₅₇H₃₃FN₈Na₆O₂₅S₆ |
| Molecular Weight | 1437.08 g/mol |
| Purity | ≥90% (HPLC) |
| Physical Appearance | Solid |
| Solubility | Soluble in water |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to manage it through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][2]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All this compound waste, including the pure compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips), must be handled as hazardous chemical waste.[1]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] It should be collected in a dedicated and clearly labeled waste container.
Step 2: Waste Collection and Labeling
-
Primary Container: Use a sealable, chemically resistant container for collecting solid this compound waste.[1] Ensure the container is in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt (or this compound)
-
An indication of the hazards (e.g., "Caution: Substance with unknown toxicity")[1]
-
The date when the waste was first added to the container[1]
-
The Principal Investigator's name and laboratory location[1]
-
Step 3: Storage of Waste
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1]
-
Storage Location: Store the waste in a designated, secure area away from incompatible materials.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[1] The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1] Follow their specific procedures for waste collection requests.
Experimental Protocols Cited
The biological activity of this compound as a P2Y₁₁ and P2X₁ antagonist has been characterized in various studies. While specific experimental protocols for its disposal are not published, the principles of handling and waste management are derived from standard laboratory safety practices.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Comprehensive Safety and Handling Guide for NF157
This guide provides essential safety protocols and logistical information for the handling and disposal of NF157, a purinergic receptor antagonist. While this compound is classified as not a hazardous substance or mixture according to the Safety Data Sheet (SDS), adherence to standard laboratory safety practices is crucial to ensure a safe research environment.
I. Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, minimizing exposure to any chemical is a fundamental principle of laboratory safety. The following personal protective equipment is recommended as a standard practice.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects eyes from potential splashes of solutions containing this compound. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the compound. Gloves should be inspected before use and removed properly to avoid contamination. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from potential spills. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a dust mask or working in a fume hood is advisable. | Minimizes inhalation of any airborne particles. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure minimal risk and maintain the integrity of the research.
Experimental Workflow for Handling this compound
Step-by-Step Handling Procedures:
-
Preparation:
-
Always wear the recommended PPE as detailed in Table 1.
-
Work in a well-ventilated area, and for procedures that may generate dust or aerosols, use a chemical fume hood.
-
Ensure all necessary equipment is clean and readily accessible.
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
When dissolving the compound, add the solvent slowly to prevent splashing.
-
In case of a spill, absorb the material with an inert absorbent, and clean the area with soap and water.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents.
-
III. Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
Logical Flow for this compound Disposal
Disposal Procedures:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste unless specifically instructed by your institution's disposal guidelines.
-
Solid waste (e.g., contaminated gloves, weigh boats) should be collected in a designated, clearly labeled solid waste container.
-
Liquid waste (e.g., unused solutions) should be collected in a designated, clearly labeled liquid waste container.
-
-
Disposal:
-
Dispose of this compound waste in accordance with all applicable local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical waste.
-
Do not dispose of this compound down the drain unless it is explicitly permitted by your institution and local regulations.[1]
-
IV. First-Aid Measures
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.
-
After skin contact: Take off immediately all contaminated clothing. Rinse the affected skin area with water and soap.
-
After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After swallowing: Rinse mouth. Make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.
By adhering to these safety and handling guidelines, researchers can work with this compound in a safe and responsible manner, fostering a culture of safety within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
